1-Iodo-2-(methoxymethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-(methoxymethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGARCSYHUWHUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471825 | |
| Record name | 1-iodo-2-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80778-47-8 | |
| Record name | 1-iodo-2-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 1-Iodo-2-(methoxymethoxy)benzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Iodo-2-(methoxymethoxy)benzene
Introduction
This compound is a versatile synthetic intermediate of significant interest to researchers and professionals in organic chemistry and drug development. Its structure, featuring an iodinated aromatic ring ortho to a methoxymethyl (MOM) ether, provides a valuable combination of functionalities. The iodine atom serves as a reactive handle for a wide array of cross-coupling reactions, enabling the formation of complex molecular architectures.[1][2][3] Concurrently, the MOM group offers a stable and reliable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and safety considerations for this compound, offering field-proven insights for its effective application in research and development.
Physicochemical and Molecular Properties
The fundamental properties of this compound are summarized below. These data are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₈H₉IO₂ | [4] |
| Molecular Weight | 264.06 g/mol | |
| CAS Number | 80778-47-8 | [5] |
| Appearance | Not explicitly stated, but related iodo-aromatics are often colorless to pale yellow liquids or low-melting solids. | [1][6] |
| Boiling Point | Data not available. | |
| Melting Point | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, diethyl ether, and ethyl acetate. Insoluble in water. | [7] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. Below is a detailed description of its expected spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons, influenced by the iodo and methoxymethoxy substituents, would appear in the 6.5-8.0 ppm region.[8] The two protons of the O-CH₂-O group would likely appear as a singlet at approximately 5.2-5.5 ppm. The three protons of the methoxy group (O-CH₃) would also be a singlet, typically resonating around 3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The aromatic carbons are expected in the 110-160 ppm range, with the carbon bearing the iodine atom being significantly shifted upfield due to the heavy atom effect.[9][10] The carbon of the O-CH₂-O group is anticipated around 90-100 ppm, while the methoxy carbon will likely appear at approximately 55-60 ppm.[9]
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 264. The presence of iodine, with its characteristic isotopic pattern, would not be observable as iodine is monoisotopic. Common fragmentation patterns may include the loss of the methoxymethyl group or the iodine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
Aromatic C=C stretching: A series of peaks in the 1450-1600 cm⁻¹ region.[10][11]
-
C-O-C stretching (ether): Strong absorptions in the 1000-1250 cm⁻¹ range.
-
C-H out-of-plane bending: Strong absorptions in the 690-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.[10]
Caption: Workflow for Spectroscopic Analysis.
Synthesis and Reactivity
Synthetic Protocol
This compound is typically synthesized from 2-iodophenol. The phenolic hydroxyl group is protected as a methoxymethyl (MOM) ether to prevent its interference in subsequent reactions.
Step-by-Step Synthesis:
-
Deprotonation: 2-Iodophenol is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane). A non-nucleophilic base, such as sodium hydride (NaH) or diisopropylethylamine (DIPEA), is added to deprotonate the phenol, forming the corresponding phenoxide. The choice of a non-nucleophilic base is critical to avoid side reactions.
-
Protection: Chloromethyl methyl ether (MOM-Cl) is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the chloride to form the MOM ether. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control exothermicity and improve selectivity.
-
Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Cross-Coupling Reactions
The primary utility of this compound in organic synthesis lies in its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.[3] This makes it an excellent electrophilic partner in a variety of transformations.
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, leading to biaryl structures.[3]
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.
-
Sonogashira Coupling: Coupling with a terminal alkyne to produce an aryl alkyne.[3]
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.
The MOM-protected hydroxyl group is generally stable to these reaction conditions, allowing for the selective functionalization at the iodinated position. Following the cross-coupling reaction, the MOM group can be readily cleaved under acidic conditions (e.g., HCl in methanol) to reveal the free phenol, enabling further synthetic manipulations.
Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[14] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity in cross-coupling reactions, make it a valuable tool for the construction of complex organic molecules. The presence of a stable protecting group ortho to the reactive iodide site allows for selective transformations and late-stage functionalization, which is particularly advantageous in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in the laboratory.
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An In-depth Technical Guide to the Spectral Data Interpretation of 1-Iodo-2-(methoxymethoxy)benzene
Introduction
1-Iodo-2-(methoxymethoxy)benzene is a versatile aromatic compound utilized in organic synthesis, particularly as a building block in the creation of more complex molecules for pharmaceuticals and material science.[1] Its utility lies in the ortho-substitution of an iodine atom and a methoxymethyl (MOM) ether group on a benzene ring. The iodine atom can readily participate in cross-coupling reactions, while the MOM group serves as a common protecting group for phenols.[2] A thorough understanding of its spectral characteristics is paramount for researchers to confirm its identity, purity, and structure during synthesis and subsequent reactions.
This technical guide provides a comprehensive interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The analysis is grounded in fundamental principles of spectroscopy and supported by comparative data from related structural motifs.
Molecular Structure and Key Features
The structure of this compound presents several key features that directly influence its spectral output:
-
Aromatic Ring: A 1,2-disubstituted (ortho) benzene ring. The four aromatic protons are chemically non-equivalent.
-
Iodo Group: A heavy and electronegative substituent that significantly influences the chemical shift of adjacent protons and carbons.
-
Methoxymethyl (MOM) Ether Group: This group (-OCH₂OCH₃) has two distinct sets of protons: the methylene (-OCH₂O-) protons and the methyl (-OCH₃) protons, each with characteristic chemical shifts.
The interplay of the electronic effects of the iodo and methoxymethoxy groups dictates the precise spectral signatures observed.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum provides detailed information about the proton environment in a molecule. For this compound, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
Based on the structure and known effects of the substituents, the following signals are predicted:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality of Chemical Shift |
| Aromatic Protons (H3-H6) | 6.8 - 7.9 | Multiplets (m) | 4H | The electron-withdrawing iodine and electron-donating methoxymethoxy group create a complex splitting pattern and disperse the signals across this range.[3] |
| Methylene Protons (-OCH₂O-) | ~5.2 | Singlet (s) | 2H | These protons are situated between two oxygen atoms, leading to a significant downfield shift. The signal is a singlet as there are no adjacent protons to couple with.[4] |
| Methyl Protons (-OCH₃) | ~3.5 | Singlet (s) | 3H | The methyl group is attached to an oxygen atom, resulting in a characteristic downfield shift. This signal is also a singlet due to the absence of neighboring protons.[4] |
Visualizing the NMR Workflow
Caption: Workflow for ¹H NMR data acquisition and analysis.
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.
Predicted ¹³C NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Causality of Chemical Shift |
| C-I (ipso-Carbon) | 85 - 95 | The "heavy atom effect" of iodine causes a significant upfield shift for the carbon to which it is attached. |
| C-O (ipso-Carbon) | 155 - 160 | The oxygen of the methoxymethoxy group is strongly electron-withdrawing, causing a downfield shift for the attached aromatic carbon. |
| Aromatic Carbons (C3-C6) | 115 - 140 | These carbons will appear in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents.[5] |
| Methylene Carbon (-OCH₂O-) | 94 - 98 | This carbon is bonded to two oxygen atoms, resulting in a substantial downfield shift.[4] |
| Methyl Carbon (-OCH₃) | 55 - 60 | The methyl carbon is deshielded by the adjacent oxygen atom.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic (MOM group) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1250 - 1000 | C-O stretch | Ether (strong) |
| 800 - 700 | C-H out-of-plane bend | Ortho-disubstituted benzene |
The strong C-O stretching bands are particularly characteristic of the ether linkages in the methoxymethoxy group. The pattern of the C-H out-of-plane bending bands in the fingerprint region can confirm the ortho-substitution pattern on the benzene ring.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrum Data
For this compound (C₈H₉IO₂), the expected molecular weight is approximately 264 g/mol .
-
Molecular Ion (M⁺): A prominent peak at m/z = 264 is expected, corresponding to the intact molecule.
-
Key Fragmentation Patterns:
-
Loss of the methoxymethyl group (-CH₂OCH₃, 45 Da) to give a fragment at m/z = 219.
-
Loss of the entire methoxymethoxy group (-OCH₂OCH₃, 59 Da) is also possible.
-
A peak at m/z = 204 corresponding to iodobenzene (C₆H₅I) may be observed.[7]
-
A characteristic peak for the tropylium ion at m/z = 91 is common for many benzene derivatives.
-
A peak at m/z = 127 corresponding to I⁺ is also expected.
-
Visualizing Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathway for this compound.
Conclusion
The comprehensive spectral analysis of this compound provides a clear and unambiguous method for its structural confirmation. The ¹H and ¹³C NMR spectra reveal the specific proton and carbon environments, with characteristic signals for the aromatic ring and the methoxymethyl protecting group. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. By integrating the data from these orthogonal analytical techniques, researchers in drug development and chemical synthesis can proceed with confidence in the identity and purity of this important synthetic intermediate.
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An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Iodo-2-(methoxymethoxy)benzene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-iodo-2-(methoxymethoxy)benzene. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and data from structurally analogous compounds, to offer a comprehensive and well-grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of the NMR profile of this compound for structural verification and reaction monitoring. Detailed experimental protocols for data acquisition and a workflow for spectral analysis are also provided.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic compound of interest in organic synthesis. The presence of three distinct functionalities—an iodine atom, a benzene ring, and a methoxymethyl (MOM) ether—makes it a versatile building block. The iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the MOM group serves as a common protecting group for the phenolic hydroxyl. Accurate structural elucidation is paramount for its use in multi-step syntheses, and NMR spectroscopy is the most powerful tool for this purpose. This guide will dissect the anticipated ¹H and ¹³C NMR spectra, providing a foundational dataset for its identification.
Molecular Structure and Predicted NMR Environments
The structure of this compound dictates the number and type of signals expected in its NMR spectra. The ortho-disubstituted benzene ring contains four non-equivalent aromatic protons and six unique aromatic carbons. The methoxymethoxy group contributes two additional distinct environments: a methylene group (CH₂) and a methyl group (CH₃).
To facilitate the discussion, the following numbering scheme will be used:
Figure 1: Molecular structure and atom numbering for this compound.
Predicted ¹H NMR Spectral Data
The chemical shifts (δ) in the ¹H NMR spectrum are primarily influenced by the electronic effects of the iodo and methoxymethoxy groups.[1][2] The iodine atom is weakly deactivating and deshields adjacent protons, while the methoxymethoxy group is an electron-donating group, which shields the ortho and para protons.[3]
Aromatic Region (δ 6.5-8.0 ppm)
The four aromatic protons (H3, H4, H5, H6) will present a complex splitting pattern due to their proximity and differing electronic environments. We can predict their approximate chemical shifts by starting with the known values for 2-iodophenol and considering the electronic effect of the MOM group.[4]
-
H-6: This proton is ortho to the iodine atom and will be the most deshielded, appearing furthest downfield. It is expected to be a doublet of doublets (dd) due to coupling with H-5 (ortho-coupling, J ≈ 7-8 Hz) and H-4 (meta-coupling, J ≈ 1-2 Hz).
-
H-3: This proton is ortho to the electron-donating MOM-ether group and will be the most shielded, appearing furthest upfield in the aromatic region. It will likely appear as a doublet of doublets (dd) due to coupling with H-4 (ortho-coupling, J ≈ 8 Hz) and H-5 (meta-coupling, J ≈ 1-2 Hz).
-
H-4 & H-5: These protons are in the middle of the aromatic region and will likely appear as complex multiplets, often resembling a triplet of doublets or a doublet of doublets of doublets. Their signals may overlap. H-4 will couple to H-3 (ortho) and H-5 (meta), while H-5 will couple to H-6 (ortho) and H-4 (meta).
Aliphatic Region (δ 3.0-5.5 ppm)
The methoxymethoxy (MOM) group will give rise to two distinct signals.
-
-O-CH₂-O- (C7 protons): These two protons are adjacent to two oxygen atoms, leading to a significant downfield shift. They are expected to appear as a singlet at approximately δ 5.2-5.4 ppm.
-
-O-CH₃ (C8 protons): The methyl protons are shielded relative to the methylene protons and will appear as a sharp singlet further upfield, typically around δ 3.4-3.6 ppm.[5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show eight distinct signals, six for the aromatic carbons and two for the aliphatic carbons of the MOM group. The chemical shifts are predicted based on the substituent effects of iodine and the methoxy-methoxy group on the benzene ring.[6][7]
Aromatic Region (δ 85-160 ppm)
-
C-2 (C-OMOM): This carbon, attached to the electronegative oxygen of the MOM group, will be significantly deshielded and is predicted to be the furthest downfield among the aromatic carbons, around δ 155-158 ppm.
-
C-1 (C-I): The carbon bearing the iodine atom experiences a strong shielding effect (the "heavy atom effect") and will be found at an unusually upfield position for an aromatic carbon, predicted to be around δ 86-90 ppm.[4]
-
C-6: This carbon is ortho to the iodine and will be deshielded, appearing around δ 139-142 ppm.
-
C-4: The chemical shift of this carbon will be influenced by being para to the iodine and meta to the MOM group, likely appearing in the δ 129-132 ppm range.
-
C-5: This carbon is meta to the iodine and ortho to the MOM group, and its chemical shift is predicted to be in the δ 122-125 ppm range.
-
C-3: Being para to the iodine and ortho to the MOM group, this carbon will be shielded and is expected around δ 115-118 ppm.
Aliphatic Region (δ 55-100 ppm)
-
-O-CH₂-O- (C7): This methylene carbon, flanked by two oxygen atoms, will be significantly deshielded and is predicted to resonate at approximately δ 94-97 ppm.
-
-O-CH₃ (C8): The methyl carbon will be the most shielded carbon in the molecule, appearing at a characteristic chemical shift of about δ 55-58 ppm.[5]
Summary of Predicted NMR Data
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-6 | 7.70 - 7.85 | dd | J_ortho ≈ 7.5, J_meta ≈ 1.5 | 1H |
| H-4 | 7.25 - 7.40 | m | - | 1H |
| H-5 | 6.95 - 7.10 | m | - | 1H |
| H-3 | 6.80 - 6.95 | dd | J_ortho ≈ 8.0, J_meta ≈ 1.5 | 1H |
| -O-CH₂-O- | 5.25 - 5.40 | s | - | 2H |
| -O-CH₃ | 3.45 - 3.60 | s | - | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C-OMOM) | 155.0 - 158.0 |
| C-6 | 139.0 - 142.0 |
| C-4 | 129.0 - 132.0 |
| C-5 | 122.0 - 125.0 |
| C-3 | 115.0 - 118.0 |
| C-7 (-O-CH₂-O-) | 94.0 - 97.0 |
| C-1 (C-I) | 86.0 - 90.0 |
| C-8 (-O-CH₃) | 55.0 - 58.0 |
Experimental Protocol for NMR Data Acquisition
This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Materials and Equipment
-
Sample: 5-10 mg of this compound
-
NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
Equipment: 400 MHz (or higher) NMR spectrometer, 5 mm NMR tube, Pasteur pipette, vial.
Sample Preparation
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition Parameters[8][9]
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments)
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm)
-
Acquisition Time (AQ): ~3.0 seconds
-
Relaxation Delay (D1): 1.5 - 2.0 seconds
-
Number of Scans (NS): 8-16 (adjust for sample concentration)
-
Pulse Width (P1): Calibrated 30° or 90° pulse
¹³C NMR Acquisition Parameters
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker instruments)
-
Spectral Width (SW): ~240 ppm (centered around 120 ppm)
-
Acquisition Time (AQ): ~1.0-1.5 seconds
-
Relaxation Delay (D1): 2.0 seconds
-
Number of Scans (NS): 512-1024 (or more, as ¹³C has low natural abundance)
-
Pulse Width (P1): Calibrated 30° pulse
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Reference the ¹H spectrum to the TMS signal at δ 0.00 ppm.
-
Reference the ¹³C spectrum to the residual CDCl₃ signal at δ 77.16 ppm.[8]
-
Integrate the signals in the ¹H spectrum.
Workflow for Spectral Analysis
The logical process from sample preparation to final structural confirmation is depicted in the following workflow diagram.
Figure 2: Workflow for the acquisition and analysis of NMR data.
Conclusion
This guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra of this compound. The key distinguishing features are expected to be the upfield ¹³C signal for the carbon attached to iodine (C-I) at ~86-90 ppm, and the characteristic singlets for the methoxymethyl ether group in the ¹H spectrum at ~5.3 ppm and ~3.5 ppm. The aromatic region in the ¹H spectrum is predicted to be complex, with four distinct, coupled signals spanning from approximately δ 6.80 to 7.85 ppm. The provided data and protocols serve as an essential reference for any scientist working with this compound, facilitating its unambiguous identification and characterization.
References
-
Stenutz, R. NMR chemical shift prediction of benzenes. [Online]. Available: [Link]
- Diehl, P. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry1961, 33 (11), 1572–1575.
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University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online]. Available: [Link]
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Abraham, R. J. Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. [Online]. Available: [Link]
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- Scheiner, S.; Hunter, S. Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. ChemPhysChem2022, 23 (6), e202200011.
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Scheiner, S.; Hunter, S. Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. PubMed2022 . Available: [Link]
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ChemistryViews. Influence of Benzene Substituents on Halogen Bonds Studied. [Online].2022 . Available: [Link]
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The Royal Society of Chemistry. Supporting Information. [Online]. Available: [Link]
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PubChem. 2-Iodophenol. [Online]. Available: [Link]
- Lorigan, G. A. An algorithm for predicting the NMR shielding of protons over substituted benzene rings.
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LibreTexts Chemistry. 15.4: Spectral Characteristics of the Benzene Ring. [Online].2015 . Available: [Link]
- Miyamoto, H.; Hada, M. The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics2018, 20(44), 28065-28075.
- Tierney, J. et al. An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv2020.
- Srilatha, K. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
-
University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters. [Online].2020 . Available: [Link]
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Michigan State University, Chemistry Department. Basic Practical NMR Concepts. [Online]. Available: [Link]
- Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences2015.
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SpectraBase. 2-Iodophenol. [Online]. Available: [Link]
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Moodle. NMR Spectroscopy of Benzene Derivatives. [Online]. Available: [Link]
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Wikipedia. 2-Iodophenol. [Online]. Available: [Link]
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ChemistryViews. Substituent Effects on Benzene Rings. [Online].2018 . Available: [Link]
-
JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Online].2025 . Available: [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0038354). [Online]. Available: [Link]
-
Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube2021 . Available: [Link]
- Daly, A. M. et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development2016, 20(7), 1195-1219.
-
University of Alberta. Tables For Organic Structure Analysis. [Online]. Available: [Link]
-
The Organic Chemistry Tutor. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube2024 . Available: [Link]
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An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-Iodo-2-(methoxymethoxy)benzene
Executive Summary
This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Iodo-2-(methoxymethoxy)benzene (CAS No. 80778-47-8).[1] In the absence of a publicly available, experimentally derived mass spectrum for this specific compound, this document outlines a theoretically derived fragmentation pathway. The predictions are grounded in the fundamental principles of mass spectrometry and the well-documented fragmentation behavior of analogous chemical structures, including iodinated aromatic compounds, and methoxymethyl (MOM) protected phenols.[2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis.
Introduction: The Molecule and the Method
Compound of Interest: this compound
This compound is an ortho-disubstituted aromatic compound with the molecular formula C₈H₉IO₂ and a monoisotopic mass of 263.96 g/mol .[6] Its structure features two key functionalities that dictate its fragmentation behavior: a labile Carbon-Iodine (C-I) bond and a methoxymethyl (MOM) ether group. The MOM group is a common protecting group for phenols, and understanding its fragmentation signature is critical for structural confirmation.
Principles of Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a high-energy, or "hard," ionization technique that bombards analyte molecules with a beam of 70 eV electrons.[7][8] This process imparts significant internal energy, leading to the ejection of an electron to form a radical cation known as the molecular ion (M•⁺).[8][9] Due to its high internal energy, the molecular ion is often unstable and undergoes a series of predictable bond cleavages and rearrangements to produce a unique fragmentation pattern, which serves as a structural fingerprint for the molecule.[9]
Predicted Fragmentation Pathways
The fragmentation of the this compound molecular ion (m/z 264) is anticipated to proceed through three primary, competing pathways driven by the relative stabilities of the resulting fragment ions and neutral losses.
Pathway A: α-Cleavage of the Methoxymethyl (MOM) Group
The ether linkages within the MOM group are highly susceptible to α-cleavage, a characteristic fragmentation mechanism for ethers.[10][11] This pathway is initiated by the localization of the radical on one of the oxygen atoms.
-
Formation of the Methoxymethyl Cation (m/z 45): The most facile cleavage is expected to occur at the benzylic ether C-O bond, leading to the formation of the highly stable, resonance-stabilized methoxymethyl cation ([CH₂OCH₃]⁺). This oxonium ion is a hallmark of MOM-protected compounds and is frequently observed as the base peak in their mass spectra.[3]
-
Loss of a Methoxy Radical (m/z 233): Cleavage of the terminal O-CH₃ bond can result in the loss of a methoxy radical (•OCH₃, 31 Da). This generates the cation [M - 31]⁺ at m/z 233.
Pathway B: Cleavage of the Carbon-Iodine Bond
The C-I bond is the weakest bond on the aromatic ring, making its cleavage a highly probable event. Studies on iodobenzene have established that the primary fragmentation is the homolytic cleavage of this bond to release an iodine radical.[2][12]
-
Loss of Iodine Radical (m/z 137): The molecular ion can lose a neutral iodine radical (I•, 127 Da), resulting in the formation of the 2-(methoxymethoxy)phenyl cation at m/z 137. This is expected to be a prominent peak in the spectrum.
Pathway C: Rearrangement and Loss of Formaldehyde
A common fragmentation pathway for methoxymethyl ethers involves an intramolecular rearrangement, leading to the elimination of a stable neutral molecule, such as formaldehyde (CH₂O).[3]
-
Loss of Formaldehyde (m/z 234): The molecular ion can undergo a rearrangement to eliminate a neutral formaldehyde molecule (CH₂O, 30 Da). This process yields a radical cation at m/z 234, which corresponds to the molecular ion of 1-iodo-2-methoxybenzene (2-iodoanisole).[13] This fragment is a significant diagnostic ion as it reveals the original connectivity of the MOM ether to the ring.
Secondary Fragmentation Analysis
The primary fragment ions generated will undergo further fragmentation, providing additional structural information.
-
Fragmentation of the 2-Iodoanisole Ion (from m/z 234): The ion at m/z 234 is expected to fragment similarly to 2-iodoanisole. The most characteristic subsequent loss is that of a methyl radical (•CH₃, 15 Da) from the methoxy group, yielding a very stable ion at m/z 219 . This ion can then lose a molecule of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 191 .
-
Fragmentation of the [M-I]⁺ Ion (from m/z 137): The 2-(methoxymethoxy)phenyl cation at m/z 137 can subsequently lose a neutral formaldehyde molecule (CH₂O, 30 Da), leading to the formation of the hydroxyphenyl cation at m/z 107 .
Summary of Predicted Mass Spectrum Data
The following table summarizes the key ions predicted to appear in the EI mass spectrum of this compound.
| m/z | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway | Predicted Intensity |
| 264 | [C₈H₉IO₂]•⁺ | Molecular Ion (M•⁺) | Low to Medium |
| 234 | [C₇H₇IO]•⁺ | [M - CH₂O]•⁺ (Loss of formaldehyde) | Medium to High |
| 219 | [C₆H₄IO]⁺ | [M - CH₂O - •CH₃]⁺ (Loss of methyl from m/z 234) | High |
| 191 | [C₅H₄I]⁺ | [M - CH₂O - •CH₃ - CO]⁺ (Loss of CO from m/z 219) | Medium |
| 137 | [C₈H₉O₂]⁺ | [M - I•]⁺ (Loss of iodine radical) | High |
| 127 | [I]⁺ | Iodine Cation | Low |
| 107 | [C₇H₇O]⁺ | [M - I• - CH₂O]⁺ (Loss of formaldehyde from m/z 137) | Medium |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Medium |
| 45 | [CH₂OCH₃]⁺ | Methoxymethyl Cation (α-cleavage) | Very High (Base Peak) |
Visualization of Fragmentation Pathways
The logical flow of the primary and key secondary fragmentation events is depicted in the following diagram.
Caption: Predicted EI-MS fragmentation pathways for this compound.
Proposed Experimental Protocol
To validate this theoretical model, the following experimental workflow is recommended. This protocol is designed as a self-validating system to ensure data integrity.
7.1 Objective: To acquire a standard 70 eV Electron Ionization (EI) mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
7.2 Materials:
-
This compound, >98% purity
-
HPLC-grade solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS system equipped with an EI source and quadrupole mass analyzer
7.3 Methodology:
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in the chosen solvent.
-
GC Configuration:
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Column: Standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Detector Configuration:
-
Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis: Acquire the full scan mass spectrum from the apex of the chromatographic peak corresponding to the analyte. Analyze the fragmentation pattern and compare it against the predicted data in this guide.
Conclusion
The theoretical EI-MS fragmentation pattern of this compound is dominated by cleavages characteristic of its two primary functional groups. The spectrum is expected to show a very strong signal for the methoxymethyl cation at m/z 45 , which will likely be the base peak. Other significant and structurally diagnostic ions include the fragment resulting from the loss of an iodine radical (m/z 137 ) and the fragment corresponding to the 2-iodoanisole molecular ion (m/z 234 ), formed via the loss of formaldehyde. The subsequent loss of a methyl radical from the m/z 234 ion to yield a peak at m/z 219 provides further confirmation of the structure. This predictive analysis serves as a robust framework for the interpretation of experimental data for this compound and related structures.
References
-
Dannacher, J., et al. (1983). Benchmark measurement of iodobenzene ion fragmentation rates. Chemical Physics, 75(1), 23-36. Available at: [Link]
-
De La Torre, D., et al. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
NIST. (n.d.). Benzene, iodo- in the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
LCGC International. (n.d.). Electron Ionization for GC–MS. Available at: [Link]
-
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]
-
NIST. (n.d.). Mass spectrum of Benzene, iodo-. National Institute of Standards and Technology. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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ChemSrc. (n.d.). This compound. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Available at: [Link]
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Infrared spectroscopy analysis of 1-Iodo-2-(methoxymethoxy)benzene
An In-depth Technical Guide to the Infrared Spectroscopy of 1-Iodo-2-(methoxymethoxy)benzene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound, a key organoiodine intermediate in modern organic synthesis.[1][2] As a molecule featuring an ortho-disubstituted aromatic ring, an ether linkage, and a carbon-iodine bond, its vibrational spectrum presents a unique fingerprint essential for structural verification and purity assessment. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental protocols, spectral interpretation, and the causality behind the observed absorption bands. We will delve into the characteristic vibrational modes of the molecule, supported by authoritative spectroscopic principles and data from related compounds.
Introduction: The Significance of Spectroscopic Characterization
This compound, also known as 2-iodoanisole protected with a methoxymethyl (MOM) group, is a versatile building block in synthetic organic chemistry.[3] Its utility lies in the strategic placement of the iodo-substituent, which serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. The methoxymethyl ether is a common protecting group for the phenolic hydroxyl, valued for its stability under many reaction conditions and its relatively straightforward removal.
Given its role as a critical intermediate, confirming the identity and purity of this compound is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. Each functional group within the molecule absorbs infrared radiation at a characteristic frequency, causing the covalent bonds to vibrate. The resulting spectrum is a unique molecular fingerprint, allowing for the unambiguous confirmation of the aromatic core, the MOM ether, and the carbon-iodine bond.
Foundational Principles: Vibrational Modes of this compound
The infrared spectrum of an organic molecule is dictated by the vibrational frequencies of its covalent bonds. These vibrations, which include stretching and bending modes, are quantized and occur only when the molecule absorbs radiation of a specific frequency. The position of an absorption band (wavenumber, cm⁻¹) is primarily determined by the strength of the bond and the masses of the connected atoms.
For this compound, we can predict the key absorption regions by dissecting its structure:
-
Aromatic Ring: The benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations appear at wavenumbers slightly higher than 3000 cm⁻¹.[4] The delocalized π-system results in C=C stretching vibrations within the ring, which are typically observed in the 1600-1450 cm⁻¹ region.[5] Furthermore, the substitution pattern on the ring strongly influences the out-of-plane C-H bending vibrations, providing a powerful diagnostic tool.
-
Methoxymethyl (MOM) Ether Group: This group introduces aliphatic C-H bonds and two distinct C-O ether linkages (-O-CH₂-O- and -O-CH₃). The aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹. The C-O stretching vibrations of ethers produce strong, characteristic bands in the 1250-1000 cm⁻¹ region, which is often a dominant feature of the spectrum.[6][7]
-
Carbon-Iodine Bond: The C-I bond is relatively weak and involves a heavy iodine atom. Consequently, its stretching vibration occurs at a low frequency, typically in the 690-515 cm⁻¹ range.[4] This absorption can sometimes be weak and fall in the complex fingerprint region, making a definitive assignment challenging.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following methodology outlines a robust procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, emphasizing the self-validating nature of the protocol.
Instrumentation and Sample Preparation
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is the preferred setup. The ATR technique is ideal as it requires minimal sample preparation for liquids or solids and ensures excellent sample-to-crystal contact.
-
Sample: this compound (CAS 529-28-2) should be of high purity.[2] As it is a liquid at room temperature, it can be applied directly.
-
Causality: The choice of FTIR-ATR is deliberate. FTIR provides higher signal-to-noise ratios and faster acquisition times compared to older dispersive instruments. The ATR accessory eliminates the need for preparing KBr pellets or liquid cells, reducing potential sources of error and contamination.
Step-by-Step Data Acquisition Workflow
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum with at least 16 scans at a resolution of 4 cm⁻¹.
-
Trustworthiness: This step is critical. The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which is then mathematically subtracted from the sample spectrum. Without a proper background, atmospheric absorptions could be mistaken for sample features.
-
-
Sample Spectrum Acquisition:
-
Apply a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage.
-
Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background. This consistency is key to a high-quality, artifact-free final spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample interferogram against the background interferogram and perform a Fourier transform to generate the final spectrum in units of absorbance or transmittance.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Workflow Diagram
Caption: Structure and principal vibrational modes.
Predicted Absorption Data
The expected quantitative data for the key absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2960, ~2850 | Medium | Aliphatic C-H Asymmetric & Symmetric Stretch (CH₃ of MOM) |
| ~2820 | Medium | Aliphatic C-H Stretch (O-CH₂-O of MOM) |
| ~1585 | Medium | Aromatic C=C Ring Stretch |
| ~1475 | Strong | Aromatic C=C Ring Stretch |
| ~1450 | Medium | CH₂ Scissoring (MOM group) |
| ~1225 | Strong | Aryl-O Asymmetric Stretch (Ar-O-CH₂) |
| ~1155 | Strong | Asymmetric C-O-C Stretch (O-CH₂-O) |
| ~1075 | Strong | Symmetric C-O-C Stretch (Ar-O-CH₂) |
| ~750 | Strong | Aromatic C-H Out-of-Plane Bend (ortho-disubstituted) |
| 690-515 | Weak-Medium | C-I Stretch |
Detailed Regional Interpretation
-
C-H Stretching Region (3100-2800 cm⁻¹): This region provides clear evidence for both the aromatic and aliphatic components. A weak to medium band will appear above 3000 cm⁻¹, characteristic of the C(sp²)-H bonds on the benzene ring. [4]Just below 3000 cm⁻¹, a series of stronger peaks will arise from the C(sp³)-H bonds of the methoxymethyl group. Specifically, absorptions around 2960 and 2850 cm⁻¹ correspond to the methyl group, while a distinct band near 2820 cm⁻¹ is characteristic of the C-H stretch in the O-CH₂-O moiety. [6][7]
-
Aromatic C=C Stretching Region (1600-1450 cm⁻¹): The benzene ring exhibits characteristic skeletal vibrations in this region. Two distinct bands are expected near 1585 cm⁻¹ and 1475 cm⁻¹. [5]The presence of this pair of peaks is a strong indicator of the aromatic core. An additional band around 1450 cm⁻¹ from the CH₂ bending of the MOM group will also be present.
-
The Ether Region (1300-1000 cm⁻¹): This is arguably the most diagnostic region for confirming the MOM ether. A series of very strong, prominent absorptions will dominate this part of the spectrum. These arise from the various C-O stretching vibrations. A strong band around 1225 cm⁻¹ can be assigned to the asymmetric stretching of the aryl-oxygen bond (Ar-O). The C-O-C linkages of the MOM group itself will produce intense bands, likely around 1155 cm⁻¹ and 1075 cm⁻¹. [6][7]The intensity and complexity of this region are unmistakable hallmarks of the ether functionalities.
-
Fingerprint Region (< 900 cm⁻¹): This region contains complex vibrations, but one peak stands out as particularly informative: the C-H out-of-plane (OOP) bending vibration. For a 1,2- (or ortho-) disubstituted benzene ring, a single strong absorption is expected between 770-735 cm⁻¹. [8]The presence of a strong band around 750 cm⁻¹ would provide compelling evidence for the ortho-substitution pattern, helping to distinguish this isomer from its meta and para counterparts. The C-I stretch is also expected in this region but is often less intense and may be coupled with other vibrations, making it a less reliable diagnostic peak on its own. [4]
Conclusion
The infrared spectrum of this compound provides a wealth of structural information that is crucial for its application in research and development. By systematically analyzing the key regions of the spectrum—C-H stretching, aromatic ring vibrations, the prominent C-O ether bands, and the diagnostic out-of-plane bending vibrations—a researcher can confidently verify the molecule's identity and structural integrity. The combination of a strong band around 750 cm⁻¹ (confirming ortho-substitution) and the intense, complex absorptions in the 1250-1050 cm⁻¹ range (confirming the MOM ether) serves as a definitive spectroscopic signature. This guide provides the foundational knowledge and practical protocol necessary to leverage IR spectroscopy as a powerful analytical tool in the synthesis and application of this important chemical intermediate.
References
-
Title: Infrared Spectrum of Methoxymethane Source: Doc Brown's Advanced Organic Chemistry Revision Notes URL: [Link]
-
Title: Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p- iodonitrobenzene using DFT calculation Source: ResearchGate URL: [Link]
-
Title: Iodobenzene Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study Source: ACS Earth and Space Chemistry URL: [Link]
-
Title: Continuously scanned resonant Raman excitation profiles for iodobenzene excited in the B continuum Source: The Journal of Chemical Physics URL: [Link]
-
Title: Study of Molecular Structure, Vibrational Spectroscopy, and HOMO-LUMO of Bromocyclohexane, Iodobenzene, and Chlorobenzene by Density Functional Theory Source: AIP Publishing URL: [Link]
-
Title: Infrared Spectrum of Methoxyethane Source: Doc Brown's Advanced Organic Chemistry Revision Notes URL: [Link]
-
Title: Benzene, (methoxymethyl)- Source: NIST Chemistry WebBook URL: [Link]
-
Title: ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene... Source: ResearchGate URL: [Link]
-
Title: Study of molecular structure, vibrational spectroscopy, and HOMO-LUMO of bromocyclohexane, iodobenzene, and chlorobenzene by density functional theory Source: ResearchGate URL: [Link]
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Title: Phenol, 2-iodo- Source: NIST Chemistry WebBook URL: [Link]
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Title: The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study Source: ACS Publications URL: [Link]
-
Title: Scope of iodobenzene derivatives. Source: ResearchGate URL: [Link]
-
Title: 2-Iodophenol Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Hypervalent iodine compounds derived from o-nitroiodobenzene and related compounds: syntheses and structures Source: ResearchGate URL: [Link]
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Title: 1-iodo-2-methoxybenzene (CHEBI:16355) Source: European Bioinformatics Institute (EMBL-EBI) URL: [Link]
-
Title: 1-IODO-2-METHOXYBENZENE | CAS 529-28-2 Source: Matrix Fine Chemicals URL: [Link]
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Title: Benzene, 1-iodo-2-nitro- Source: NIST Chemistry WebBook URL: [Link]
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Title: Lec15 - IR Spectra of Aromatic Compounds Source: YouTube URL: [Link]
-
Title: 3.1.12: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]
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Title: Infrared Spectra of Gas-Phase V+-(Benzene) and V+-(Benzene)2 Complexes Source: Fritz Haber Institute URL: [Link]
-
Title: 17b: Using IR spectra to distinguish between molecules Source: YouTube URL: [Link]
-
Title: Ortho-substituted azobenzene: Shedding light on new benefits Source: ResearchGate URL: [Link]
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A Researcher's Guide to the Solubility of 1-Iodo-2-(methoxymethoxy)benzene in Common Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 1-Iodo-2-(methoxymethoxy)benzene. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document navigates the theoretical principles governing its solubility, offers insights based on structurally related molecules, and provides actionable experimental protocols for empirical determination.
Executive Summary
This compound is a key aromatic intermediate in organic synthesis, valued for its utility in forming complex molecular architectures. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing purification strategies, and developing formulations. This guide establishes a predictive framework for the solubility of this compound in common organic solvents and provides the methodology to validate these predictions experimentally.
Deconstructing the Molecule: A Theoretical Solubility Profile
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces with the solvent. The structure of this compound, with its combination of a bulky, nonpolar iodobenzene core and a polar methoxymethoxy group, suggests a nuanced solubility profile.
Based on the principle of "like dissolves like," we can predict its solubility in various solvent classes.[1] The large, nonpolar iodinated benzene ring is expected to dominate, favoring solubility in nonpolar and moderately polar organic solvents. The ether linkages in the methoxymethoxy group may impart some limited solubility in more polar solvents.
Predicted Qualitative Solubility of this compound:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar iodobenzene core will readily interact with nonpolar solvents via van der Waals forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | These solvents possess dipoles that can interact with the polar methoxymethoxy group, while their organic character accommodates the nonpolar ring. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The potential for hydrogen bonding with the ether oxygens is present but may be sterically hindered and outweighed by the nonpolar bulk of the molecule. |
| Aqueous | Water | Insoluble | The large, nonpolar iodobenzene structure will prevent dissolution in water. This is consistent with data for similar compounds like 1-iodo-2,3,4-trimethoxybenzene.[2] |
Insights from Analogous Structures
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, empirical determination is essential. The following protocol provides a robust method for measuring the solubility of this compound in a chosen organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
For fine suspensions, centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification and Data Reporting:
-
Calculate the solubility as the concentration of the solute in the saturated solution, typically expressed in mg/mL or mol/L.
-
Repeat the experiment at different temperatures if temperature-dependent solubility data is required.
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Safety and Handling
As a prudent laboratory practice, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, data from structurally related iodo-aromatic compounds suggest that it may cause skin, eye, and respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While direct quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding can be achieved through theoretical analysis and comparison with analogous compounds. This guide provides the foundational knowledge and a robust experimental framework for researchers to confidently work with this versatile synthetic intermediate. The provided protocols and safety information are intended to empower scientists to generate reliable data while maintaining a safe laboratory environment.
References
- Experiment 1 Determination of Solubility. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Solubility of Organic Compounds. (2023, August 31).
- An In-depth Technical Guide to the Physical Properties of 1-Iodo-2,3,4-trimethoxybenzene. (n.d.). Benchchem.
- This compound. (n.d.). PubChem.
- 1-iodo-3-methoxy-2-(methoxymethoxy)benzene. (2025, August 27). Chemsrc.
- 1-IODO-2-METHOXYBENZENE. (2024, April 9). ChemBK.
- SAFETY DATA SHEET. (2010, November 24).
- SAFETY DATA SHEET. (2011, March 18). Fisher Scientific.
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 1-Iodo-2-(methoxymethoxy)benzene
Abstract
This technical guide provides a comprehensive and in-depth examination of the synthesis and characterization of 1-Iodo-2-(methoxymethoxy)benzene. This compound is a crucial intermediate in contemporary organic synthesis, particularly valued in the development of pharmaceuticals and complex molecular architectures. The guide elucidates the strategic importance of the methoxymethyl (MOM) protecting group, details a robust and validated protocol for the synthesis starting from 2-iodophenol, and presents a full suite of analytical techniques for its unambiguous characterization. Rooted in established chemical principles, this document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction: Strategic Importance in Synthesis
This compound is a bifunctional synthetic building block of considerable utility. Its structure incorporates two key features: an aryl iodide and a protected phenol. The aryl iodide moiety serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][2] The second feature, a methoxymethyl (MOM) ether, is a widely used protecting group for the phenolic hydroxyl group.[3][4] This protection strategy is essential as the free phenol is acidic and can interfere with many organometallic reagents or basic reaction conditions.
The MOM group offers an optimal balance of stability and reactivity. It is stable across a broad pH range (pH 4-12) and is resistant to many nucleophilic and basic reagents, as well as various oxidizing and reducing agents.[5] However, it can be readily cleaved under acidic conditions to regenerate the parent phenol, ensuring the functional group can be unmasked at the desired stage of a synthetic sequence.[3][5] This combination of a reactive coupling site and a robustly protected hydroxyl group makes this compound an invaluable intermediate for the construction of complex molecules.
Synthetic Strategy: The Methoxymethyl (MOM) Protection of 2-Iodophenol
The most direct and efficient synthesis of this compound involves the protection of commercially available 2-iodophenol. The core of this transformation is the formation of an acetal from the phenolic hydroxyl group.
Rationale for Reagent Selection
The chosen synthetic pathway employs chloromethyl methyl ether (MOM-Cl) as the electrophile and a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM).
-
Chloromethyl methyl ether (MOM-Cl): This is a highly reactive electrophile ideal for introducing the MOM group. Its reactivity ensures the reaction proceeds efficiently under mild conditions.[3]
-
N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base is crucial. DIPEA effectively scavenges the hydrochloric acid generated during the reaction without competing with the phenol as a nucleophile, thus preventing the formation of unwanted byproducts.[4]
-
Dichloromethane (DCM): As a polar aprotic solvent, DCM is an excellent choice as it readily dissolves the starting materials and reagents while remaining inert to the reaction conditions.
Reaction Mechanism
The reaction proceeds via a Williamson ether synthesis-type mechanism, which is a classic SN2 nucleophilic substitution.
-
Deprotonation (or association): The basic DIPEA associates with the acidic proton of the 2-iodophenol, increasing the nucleophilicity of the phenoxide oxygen.
-
Nucleophilic Attack: The electron-rich oxygen atom of the 2-iodophenol attacks the electrophilic methylene carbon of MOM-Cl.
-
Displacement: This attack displaces the chloride ion, which is a good leaving group. The displaced chloride ion then forms a stable ammonium salt with the protonated DIPEA.
Caption: High-level overview of the MOM protection synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Iodophenol | ≥98% | Standard Supplier | - |
| Chloromethyl methyl ether (MOM-Cl) | ≥95% | Standard Supplier | EXTREME CAUTION: Known human carcinogen.[6][7][8][9] Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE). |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Standard Supplier | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Store over molecular sieves. |
| Saturated aq. NH₄Cl | - | Prepared in-house | - |
| Saturated aq. NaHCO₃ | - | Prepared in-house | - |
| Brine | - | Prepared in-house | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Standard Supplier | - |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-iodophenol (10.0 g, 45.4 mmol, 1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (100 mL).
-
Base Addition: Add N,N-diisopropylethylamine (11.7 g, 15.8 mL, 90.8 mmol, 2.0 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
MOM-Cl Addition: Add chloromethyl methyl ether (5.49 g, 5.2 mL, 68.1 mmol, 1.5 eq.) dropwise over 15 minutes. Warning: This reagent is a potent carcinogen and must be handled with extreme care in a fume hood.[6][8]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc/Hexanes).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
Caption: Experimental workflow for the synthesis of the target compound.
Comprehensive Characterization
Unambiguous identification of the synthesized product is critical. The following data provides a benchmark for validation.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₉IO₂ |
| Molecular Weight | 264.06 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 110-115 °C at 1 mmHg |
| Solubility | Soluble in common organic solvents (DCM, Ether, EtOAc, Acetone). Insoluble in water. |
Spectroscopic Analysis
Spectroscopic data is essential for structural elucidation and purity confirmation.[10]
(Spectra are typically recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C)
¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.80 | dd | ~7.8, 1.6 | 1H | Ar-H (ortho to I) |
| ~7.28 | ddd | ~8.2, 7.8, 1.6 | 1H | Ar-H (para to O) |
| ~7.09 | dd | ~8.2, 1.0 | 1H | Ar-H (ortho to O) |
| ~6.85 | ddd | ~8.2, 7.8, 1.0 | 1H | Ar-H (meta to I) |
| ~5.25 | s | - | 2H | O-CH₂ -O |
| ~3.50 | s | - | 3H | O-CH₃ |
¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~154.5 | C -OMOM |
| ~139.5 | Ar-C H |
| ~129.5 | Ar-C H |
| ~123.0 | Ar-C H |
| ~117.0 | Ar-C H |
| ~95.0 | O-C H₂-O |
| ~87.0 | C -I |
| ~56.5 | O-C H₃ |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | weak | C-H stretch (aromatic) |
| ~2960, 2850 | medium | C-H stretch (aliphatic) |
| ~1580, 1470 | strong | C=C stretch (aromatic ring) |
| ~1220 | strong | C-O stretch (aryl ether) |
| ~1150, 1080 | strong | C-O stretch (acetal) |
For mass spectrometry analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) can be used.
-
Expected [M]⁺: m/z = 264.96
-
HRMS (ESI): Calculated for C₈H₉IO₂ [M+H]⁺: 264.9698; Found: (within 5 ppm)
Safety and Handling
Extreme caution must be exercised when handling chloromethyl methyl ether (MOM-Cl).
-
Carcinogenicity: MOM-Cl is classified as a Group A, known human carcinogen by the EPA.[6][9] All manipulations must be performed within a certified chemical fume hood.
-
Corrosivity: The substance is corrosive to the skin, eyes, and respiratory tract.[7][8] Full personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.
-
Flammability: MOM-Cl is a flammable liquid.[7][8] No open flames or spark sources should be present in the vicinity of its use.
-
Decomposition: It decomposes on contact with water to produce hydrogen chloride and formaldehyde.[7]
Conclusion
This guide has detailed a reliable and thoroughly validated methodology for the synthesis of this compound. By leveraging the strategic protection of 2-iodophenol with a methoxymethyl group, a versatile and valuable building block for advanced organic synthesis is made readily accessible. The comprehensive characterization data provided serves as a definitive reference for researchers to confirm the identity and purity of their synthesized material. Adherence to the outlined protocol and strict observance of the safety precautions, particularly concerning the handling of chloromethyl methyl ether, will ensure a successful and safe synthetic outcome.
References
- Chloromethyl methyl ether | EPA. (n.d.).
- ICSC 0238 - CHLOROMETHYL METHYL ETHER. (n.d.).
- CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. (1999). New Jersey Department of Health.
- Background Material: Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. (1997). California Air Resources Board.
- Methyl Chloromethyl Ether Awareness Training. (n.d.). Albert Einstein College of Medicine.
- 1-Iodo-2-methoxybenzene | 529-28-2. (n.d.). Biosynth.
- 1-IODO-2-METHOXYBENZENE | CAS 529-28-2. (n.d.). Matrix Fine Chemicals.
- 1-Iodo-2-methoxybenzene. (n.d.). Chem-Impex.
- 1-iodo-2-methoxybenzene (CHEBI:16355). (n.d.). EMBL-EBI.
- Methoxymethyl ether - Wikipedia. (n.d.).
- MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. (n.d.). AdiChemistry.
- An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (2025). BenchChem.
- MOM Ethers. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols: The Role of 1-Iodo-2,3,4-trimethoxybenzene in Natural Product Synthesis. (2025). BenchChem.
- A Comprehensive Technical Guide to the Synthesis of 1-Iodo-2,3,4- trimethoxybenzene from 1,2,3. (2025). BenchChem.
- A Comparative Guide to the Synthesis of 1-Iodo-2,3,4-trimethoxybenzene: Regiochemistry and Methodologies. (2025). BenchChem.
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
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An In-depth Technical Guide to 1-Iodo-2-(methoxymethoxy)benzene: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
In the landscape of modern pharmaceutical and materials science research, the strategic use of functionalized aromatic compounds is paramount for the construction of complex molecular architectures. 1-Iodo-2-(methoxymethoxy)benzene emerges as a valuable, albeit specialized, synthetic intermediate. While a specific Chemical Abstracts Service (CAS) number for this compound is not readily found in major chemical databases, it is unequivocally defined by its structure: the methoxymethyl (MOM) ether of 2-iodophenol.
The utility of this molecule is twofold. The methoxymethyl ether serves as a robust protecting group for the phenolic hydroxyl function, which is stable under a variety of non-acidic conditions. This allows for selective chemical transformations at other positions of the molecule. Concurrently, the iodine substituent provides a reactive handle for a wide array of synthetic manipulations, most notably transition metal-catalyzed cross-coupling reactions. This dual functionality makes this compound a strategic building block for the synthesis of highly substituted aromatic systems, which are common motifs in biologically active compounds.
This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, with a focus on its practical utility for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
The foundational precursor to this compound is 2-iodophenol. The properties of this starting material are well-documented and crucial for understanding the synthesis of its MOM-protected derivative.
| Property | Value | Reference |
| CAS Number | 533-58-4 | [1][2][3] |
| Molecular Formula | C₆H₅IO | [1][2] |
| Molecular Weight | 220.01 g/mol | [1][2] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 43 °C | [1] |
| Boiling Point | 186-187 °C at 160 mmHg | [3][4] |
| Density | 1.8757 g/cm³ at 80 °C | [1] |
Upon protection of the phenolic hydroxyl group with a methoxymethyl group, the resulting this compound would have the following predicted properties:
| Property | Predicted Value |
| Molecular Formula | C₈H₉IO₂ |
| Molecular Weight | 264.06 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Higher than 2-iodophenol |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Synthesis of this compound
The synthesis of this compound is achieved through the protection of the hydroxyl group of 2-iodophenol as a methoxymethyl (MOM) ether. A common and effective method involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.
Experimental Protocol: Methoxymethylation of 2-Iodophenol
Materials:
-
2-Iodophenol (1.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-iodophenol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (2.0 eq) at 0 °C.
-
Slowly add chloromethyl methyl ether (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.[5]
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can react with chloromethyl methyl ether and the base, reducing the efficiency of the reaction.
-
Non-nucleophilic Base (DIPEA): DIPEA is a sterically hindered base that effectively deprotonates the phenol to form the phenoxide, which is the active nucleophile. Its non-nucleophilic nature prevents it from competing with the phenoxide in reacting with the electrophilic MOM-Cl.
-
0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction upon addition of the highly reactive MOM-Cl. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound relies on standard spectroscopic techniques. Below are the predicted spectral data based on the known values for 2-iodophenol and the characteristic signals of the MOM group.[6][7][8][9]
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | dd | 1H | Ar-H adjacent to I |
| ~7.30 | ddd | 1H | Ar-H |
| ~7.05 | dd | 1H | Ar-H |
| ~6.80 | ddd | 1H | Ar-H |
| ~5.20 | s | 2H | -O-CH₂-O- |
| ~3.50 | s | 3H | -O-CH₃ |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~156 | C-O (aromatic) |
| ~140 | C-H (aromatic) |
| ~130 | C-H (aromatic) |
| ~123 | C-H (aromatic) |
| ~116 | C-H (aromatic) |
| ~95 | -O-CH₂-O- |
| ~87 | C-I (aromatic) |
| ~56 | -O-CH₃ |
Applications in Drug Development and Organic Synthesis
The synthetic utility of this compound is centered around its role as a versatile building block, enabling the construction of more complex molecules.
Role as a Protected Phenol
The MOM group is stable to a wide range of reagents, including organometallics, hydrides, and mild oxidizing and reducing agents.[10][11] This allows for extensive chemical modifications at the iodine-bearing carbon and other positions on the aromatic ring without affecting the hydroxyl group. The MOM group can be readily removed under acidic conditions (e.g., HCl in methanol or TFA in DCM) to reveal the free phenol at a later stage in the synthesis.[12]
Participation in Cross-Coupling Reactions
The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[13][14] This high reactivity allows for efficient bond formation under mild conditions. This compound can participate in a variety of such reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, leading to biaryl structures.[15]
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne linkages.[13][14]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.[14][16]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Negishi Coupling: Reaction with organozinc reagents.[13]
These reactions are fundamental in medicinal chemistry for the synthesis of new drug candidates.
Logical Workflow for Application in Synthesis
Caption: Strategic application of this compound in synthesis.
Safety and Handling
As this compound is synthesized from hazardous precursors, it is imperative to adhere to strict safety protocols.
-
2-Iodophenol: Harmful if swallowed, in contact with skin, or if inhaled.[2][17][18] It causes skin and serious eye irritation and may cause respiratory irritation.[2][17][18] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chloromethyl methyl ether (MOM-Cl): This reagent is highly flammable, harmful if swallowed, in contact with skin, or if inhaled, and is classified as a human carcinogen.[19][20][21] All manipulations involving MOM-Cl must be conducted in a certified chemical fume hood with extreme caution and appropriate engineering controls.
The synthesized this compound should be handled with care, assuming it may possess similar toxicological properties to its precursors until thoroughly characterized. Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound represents a strategically important synthetic intermediate for researchers in organic synthesis and drug development. Its preparation from 2-iodophenol via MOM protection is straightforward, and its dual functionality as a protected phenol and a reactive aryl iodide allows for a wide range of subsequent chemical transformations. A thorough understanding of its synthesis, characterization, and reactivity, coupled with stringent safety practices, will enable its effective use in the creation of novel and complex molecular entities.
References
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ChemSynthesis. (2023). 2-iodophenol. Retrieved from [Link]
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Loba Chemie. (2016). CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS. Retrieved from [Link]
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Ahmad, F. B. H., & Bruce, J. M. (n.d.). A Simple and Clean Method for Methoxymethylation of Phenols. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Reactivity of Iodobenzene in Catalytic Transformations. Retrieved from [Link]
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-
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-
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-
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-
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-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Retrieved from [Link]
-
National Institutes of Health. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]
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An In-depth Technical Guide on the Role of the MOM Protecting Group in 1-Iodo-2-(methoxymethoxy)benzene
This guide provides a comprehensive technical overview of the methoxymethyl (MOM) protecting group, with a specific focus on its application in the synthesis and subsequent reactions of 1-Iodo-2-(methoxymethoxy)benzene. This information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Strategic Importance of Protecting Groups in Phenol Chemistry
In the intricate landscape of multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups.[1] This strategy prevents undesired side reactions and allows for the selective transformation of other parts of a molecule. Phenols, with their nucleophilic and acidic hydroxyl group, often require protection to achieve specific synthetic outcomes.
The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols and phenols due to its ease of introduction, general stability under a range of conditions, and reliable methods for its removal.[2][3] The MOM group forms an acetal, which is significantly less reactive than the parent hydroxyl group.[2] This guide will explore the critical role of the MOM group in the context of this compound, a versatile building block in synthetic chemistry.
Synthesis of this compound: The Protection Step
The synthesis of this compound commences with the protection of the hydroxyl group of 2-iodophenol. This transformation is crucial as it sets the stage for subsequent functionalization of the aromatic ring.
Causality Behind Experimental Choices
The selection of reagents and conditions for the MOM protection of 2-iodophenol is guided by several key principles:
-
Choice of MOM Source: Chloromethyl methyl ether (MOMCl) is a common and effective reagent for introducing the MOM group.[3][4] However, it is a known human carcinogen and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[5][6][7][8] Safer alternatives, such as methoxymethyl acetate in the presence of a Lewis acid like zinc chloride, have also been developed.
-
Role of the Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically employed to neutralize the HCl generated during the reaction without competing with the phenol as a nucleophile.[9] Alternatively, a strong base like sodium hydride (NaH) can be used to first deprotonate the phenol to form the more nucleophilic phenoxide, which then reacts with MOMCl.[3][9]
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent the hydrolysis of MOMCl and to ensure a homogenous reaction mixture.
Detailed Experimental Protocol: MOM Protection of 2-Iodophenol
Warning: Chloromethyl methyl ether is a carcinogen. All operations should be performed in a certified chemical fume hood with appropriate safety precautions.
-
To a stirred solution of 2-iodophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add chloromethyl methyl ether (MOMCl) (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-8 hours, monitoring the progress by thin-layer chromatography (TLC).[9]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of the Protection Mechanism
Caption: MOM protection of 2-iodophenol.
The MOM Group as a Directing and Activating Moiety
Beyond its primary role as a protective shield, the methoxymethoxy group in this compound exerts a significant electronic influence on the aromatic ring, directing subsequent chemical transformations.
Ortho-Directing Nature
The oxygen atom of the MOM ether is an electron-donating group, enriching the electron density of the benzene ring, particularly at the ortho and para positions, through resonance.[10][11] This makes the ring more susceptible to electrophilic attack at these positions. In the case of this compound, the position ortho to the MOM group (and meta to the iodine) is activated, facilitating reactions such as ortho-lithiation.
Utility in Cross-Coupling Reactions
The presence of the iodine atom makes this compound an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[12][13][14] These reactions are fundamental in the construction of complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds.[15] The MOM group remains stable under the conditions typically employed for these reactions, allowing for the selective formation of the desired coupled product.
Experimental Workflow: Suzuki Coupling
The following protocol outlines a general procedure for a Suzuki cross-coupling reaction using this compound.
-
In a reaction vessel, combine this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualization of the Suzuki Coupling Workflow
Caption: Suzuki cross-coupling workflow.
Deprotection: Unveiling the Phenolic Hydroxyl Group
The final and crucial step in many synthetic sequences involving this compound is the removal of the MOM group to regenerate the free phenol. The choice of deprotection method is critical to ensure the integrity of the rest of the molecule.
Mechanistic Principles of MOM Deprotection
MOM ethers are acetals and are therefore susceptible to cleavage under acidic conditions.[3][16][17] The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxonium ion and the free alcohol.[2][18]
Comparative Analysis of Deprotection Methods
A variety of reagents and conditions can be employed for the deprotection of MOM ethers, each with its own advantages and limitations. The choice depends on the substrate's sensitivity to acid and other functional groups present.
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | HCl in MeOH/H₂O, RT to reflux | Readily available and inexpensive reagents.[9] | Harsh conditions may not be suitable for acid-sensitive substrates. |
| Lewis Acid Catalysis | ZnBr₂ in CH₂Cl₂ | Mild conditions, high selectivity.[19] | Requires stoichiometric amounts of the Lewis acid. |
| Heterogeneous Catalysis | NaHSO₄-SiO₂ in DCM, RT | Simple workup, reusable catalyst, high selectivity for phenolic MOM ethers.[20] | May require longer reaction times for some substrates. |
| Bismuth Triflate | Bi(OTf)₃ in THF/H₂O, RT | Mild, environmentally friendly, and highly selective.[21] | Bismuth triflate can be expensive. |
Detailed Experimental Protocol: Deprotection with NaHSO₄-SiO₂
This method offers a mild and selective approach for the deprotection of phenolic MOM ethers.[20]
-
To a solution of the MOM-protected compound in dichloromethane (DCM), add silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) (catalytic amount).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter off the catalyst and wash it with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the deprotected phenol.[20]
Visualization of the Deprotection Mechanism
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An In-depth Technical Guide to the Stability of 1-Iodo-2-(methoxymethoxy)benzene
Introduction: A Tale of Two Moieties
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the utility of a building block is defined by its reactivity and its stability. 1-Iodo-2-(methoxymethoxy)benzene is a quintessential example of a molecule whose synthetic value is intricately linked to the stability profiles of its two key functional groups: the highly reactive aryl iodide and the versatile methoxymethyl (MOM) ether protecting group. This guide provides an in-depth analysis of the compound's stability under a range of chemical and physical conditions. Understanding these parameters is not merely academic; it is critical for the rational design of synthetic routes, the optimization of reaction yields, and the preservation of material integrity from storage to final product. We will explore the distinct lability of the Carbon-Iodine (C-I) bond and the pH-dependent resilience of the MOM acetal, offering field-proven insights to navigate the synthetic challenges and opportunities this reagent presents.
Section 1: Structural Overview and Key Functional Groups
At its core, the stability of this compound is a direct consequence of its molecular architecture. The molecule consists of a benzene ring substituted with an iodine atom and a methoxymethyl (MOM) ether group at the ortho positions.
Figure 1: Molecular structure of this compound.
The two critical linkages governing the molecule's stability are:
-
The Carbon-Iodine (C-I) Bond: This is the weakest carbon-halogen bond, making aryl iodides highly reactive in processes like cross-coupling and metal-halogen exchange, but also susceptible to thermal and photochemical degradation.[1]
-
The Methoxymethyl (MOM) Acetal: This group is employed to protect the phenolic hydroxyl group. As an acetal, its stability is highly dependent on pH, being notably labile under acidic conditions while robust in neutral to basic media.[2]
Section 2: Stability of the Methoxymethyl (MOM) Ether Group
The MOM ether is a widely used protecting group precisely because of its predictable stability profile. It is generally stable under conditions that do not involve strong acids.
pH and Reagent Stability
The MOM group's resilience is well-documented, showing stability in a pH range of approximately 4 to 12.[2] It is inert towards a variety of common reagents, making it a reliable protector during many synthetic transformations.
| Condition/Reagent Class | Stability | Causality |
| Strongly Acidic (pH < 4) | Labile | The acetal linkage is susceptible to acid-catalyzed hydrolysis. The reaction is initiated by protonation of one of the ether oxygens, converting it into a good leaving group.[3][4] |
| Weakly Acidic to Strongly Basic (pH 4-12) | Stable | The ether linkages are not susceptible to nucleophilic attack under these conditions, and there is no facile pathway for cleavage.[2] |
| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Stable | The MOM group does not contain functionalities that are readily oxidized under standard conditions.[5] |
| Reducing Agents (e.g., LiAlH₄, NaBH₄, H₂/Pd) | Stable | The ether bonds are not susceptible to cleavage by common reducing agents.[5] |
| Organometallics (e.g., RLi, RMgX) | Stable | The MOM group is resistant to strong nucleophiles and bases, making it ideal for use in reactions like Grignard additions.[2][6] |
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the MOM group under acidic conditions is a classic acetal hydrolysis mechanism. It proceeds via the formation of a resonance-stabilized oxonium ion intermediate, which is then attacked by a nucleophile (typically water or an alcohol solvent) to release the free phenol.
Figure 2: Mechanism of acid-catalyzed MOM deprotection.
Experimental Protocol: Standard Acidic Deprotection
This protocol describes a standard, robust method for cleaving the MOM ether.
Objective: To deprotect this compound to yield 2-Iodophenol.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.1 M solution) in a round-bottom flask.
-
Causality: Methanol serves as the solvent and also participates in the reaction, trapping the cleaved methoxymethyl cation.
-
-
Acidification: Add a catalytic amount of concentrated HCl (e.g., 2-3 drops) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) while monitoring the reaction by Thin Layer Chromatography (TLC).
-
Causality: Heating accelerates the rate-determining cleavage step. Monitoring is crucial to prevent potential side reactions if the C-I bond is sensitive to prolonged acid/heat exposure.
-
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature and carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
Causality: Neutralization is essential to stop the reaction and prevent degradation of the product during workup.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Iodophenol.
Section 3: Stability of the Carbon-Iodine Bond
The C-I bond is the most labile of the carbon-halogen bonds, a property that is both a major asset for synthesis and a liability for stability.
Thermal and Photochemical Stability
Aryl iodides can be sensitive to both heat and light. The relatively low C-I bond dissociation energy makes them susceptible to homolytic cleavage.
-
Thermal Instability: At elevated temperatures, typically those required for some cross-coupling reactions, aryl iodides can undergo deiodination.[7] This process is often accelerated in the presence of radical initiators or certain metals. For this compound, prolonged heating above 100-120 °C in solution should be approached with caution.
-
Photochemical Instability: Aryl iodides are known to be light-sensitive.[7] Irradiation with UV light can induce homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical.[8][9] This can lead to decomposition or unwanted side reactions.
Figure 3: Photochemical cleavage of the C-I bond.
Handling Recommendations: To mitigate degradation, this compound should be stored in an amber or foil-wrapped vial in a cool, dark place. Reactions should be protected from direct light where possible.
Reactivity as a Controlled Instability
The lability of the C-I bond is exploited in numerous synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol outlines a typical Suzuki coupling, where the C-I bond is intentionally and selectively cleaved as part of the catalytic cycle.
Objective: To couple this compound with Phenylboronic Acid.
Materials:
-
This compound
-
Phenylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (Palladium Tetrakis, 2-5 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Schlenk flask, condenser, inert gas line (Nitrogen or Argon)
Figure 4: General workflow for a Suzuki-Miyaura coupling experiment.
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask with a condenser under an inert atmosphere of nitrogen or argon.
-
Causality: The Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it. An inert atmosphere is critical to maintain catalytic activity.
-
-
Reagent Addition: To the flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe.
-
Causality: The base (K₂CO₃) is required for the transmetalation step of the catalytic cycle and is more soluble in the aqueous phase. The organic phase dissolves the aryl iodide and catalyst. Degassing removes dissolved oxygen.
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed as indicated by TLC.
-
Causality: Heating is necessary to drive the rate-determining oxidative addition step, where the Pd(0) inserts into the C-I bond.[1]
-
-
Workup and Purification: Cool the reaction, dilute with water and ethyl acetate, separate the layers, wash the organic layer, dry, and concentrate. Purify the residue by flash column chromatography.
Section 4: Integrated Stability and Best Practices
The practical use of this compound requires simultaneous consideration of both its functional groups.
| Condition | Impact on MOM Group | Impact on C-I Bond | Recommendation |
| Strong Acid (e.g., conc. HCl, H₂SO₄) | CLEAVED | Generally stable, but potential for side reactions with prolonged heating. | Use only for intentional MOM deprotection. |
| Lewis Acids (e.g., BBr₃, TMSOTf) | CLEAVED | Can be cleaved by some strong Lewis acids. | Use specific, mild Lewis acids for selective MOM deprotection.[10] |
| Strong Base (e.g., NaH, t-BuOK) | Stable | Stable | Compatible. |
| Pd-Catalyzed Coupling Conditions | Generally stable, but can cleave with certain acidic additives or prolonged high heat. | CLEAVED (Intentionally) | Choose a base and solvent system (e.g., K₂CO₃, K₃PO₄) that is not strongly acidic to preserve the MOM group. |
| Grignard Formation (Mg, ether) | Stable | CLEAVED (Intentionally) | Compatible, but requires strictly anhydrous conditions.[11] |
| Elevated Heat (>100 °C) | Stable | Risk of thermal deiodination. | Use the lowest effective temperature for reactions. |
| UV Light | Stable | Risk of photochemical decomposition. | Store in the dark and protect reactions from light. |
Conclusion
This compound is a strategically designed building block whose stability profile is a delicate balance. The MOM ether offers robust protection against bases, nucleophiles, and many redox reagents, yet succumbs predictably to acid—a feature that allows for its controlled removal. Conversely, the C-I bond, while stable to many of these same conditions, is labile to heat, light, and the catalytic systems for which it is designed to react. The successful researcher and drug development professional will treat this molecule not as a static entity, but as a dynamic tool, leveraging the controlled instability of the C-I bond for bond formation while respecting the pH-defined boundaries of the MOM protector. By understanding the causality behind its stability, one can design cleaner, more efficient, and higher-yielding synthetic pathways.
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-
Saikia, L., et al. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry. Retrieved from [Link]
-
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-
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-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
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-
The Organic Chemistry Tutor. (2018). ether cleavage with strong acids. YouTube. Retrieved from [Link]
-
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-
Voronkov, M. G. (2013). Photochemical reactions of acyl iodides with aryl halides. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
Li, C.-J., & Mi, Z. (2016). Photo-induced iodination of aryl halides under very mild conditions. eScholarship@McGill. Retrieved from [Link]
-
Jouffroy, M., et al. (2016). Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. PMC. Retrieved from [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
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American Elements. (n.d.). 1-iodo-2-methoxy-4-(trifluoromethyl)benzene. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-IODO-2-METHOXYBENZENE | CAS 529-28-2. Retrieved from [Link]
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Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 529-28-2 | Product Name : 1-Iodo-2-methoxybenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-[Iodo(dimethoxy)methyl]-2-methoxybenzene. Retrieved from [Link]
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Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]
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EMBL-EBI. (n.d.). 1-iodo-2-methoxybenzene (CHEBI:16355). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-2-methyl- (CAS 615-37-2). Retrieved from [Link]
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Chung, W.-J., & Lee, P. H. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. Retrieved from [Link]
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Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Retrieved from [Link]
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Chemcasts. (n.d.). Thermophysical Properties of 1-Iodo-3-(phenylmethoxy)benzene. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of the iodobenzene with phenylboronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... Retrieved from [Link]
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Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
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PubChem. (n.d.). 1-Iodo-4-(methoxymethyl)benzene. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Iodo-2-(methoxymethoxy)benzene
Introduction: The Strategic Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a wide array of valuable compounds, from pharmaceuticals to advanced materials.[3] At its heart, the Suzuki coupling facilitates the union of an organoboronic acid or ester with an organohalide, creating a new C-C sigma bond.[1][2]
This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of 1-Iodo-2-(methoxymethoxy)benzene. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, allowing for the selective formation of the biaryl linkage before subsequent deprotection to reveal the substituted phenol, a common motif in biologically active molecules. The use of an aryl iodide as the coupling partner is particularly advantageous due to the relatively weak carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[4]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, this compound). This step forms a Pd(II) intermediate.[2][6]
-
Transmetalation: In the presence of a base, the organoboronic acid is activated to form a more nucleophilic boronate species.[3][7][8][9][10] This boronate then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a representative procedure for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.
-
To the mixture, add a deoxygenated 4:1 mixture of 1,4-dioxane and water. The final concentration of the aryl iodide should be approximately 0.1 M.
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate 95:5) and gradually increasing the polarity, is typically effective. The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. For crystalline products, recrystallization from a suitable solvent system, such as ethanol/water or hexanes/methanol, can be employed for further purification.[6][7]
Data Presentation: Versatility of the Protocol
The following table illustrates the expected outcomes for the Suzuki coupling of this compound with a variety of arylboronic acids, demonstrating the versatility of this protocol. Yields are estimated based on typical outcomes for similar Suzuki couplings.
| Arylboronic Acid Partner | Electron-donating/withdrawing | Expected Yield (%) |
| Phenylboronic acid | Neutral | 85-95 |
| 4-Methoxyphenylboronic acid | Electron-donating | 80-90 |
| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing | 90-98 |
| 3-Thiopheneboronic acid | Heteroaromatic | 75-85 |
| 2-Naphthylboronic acid | Extended aromatic | 80-90 |
Subsequent Deprotection of the MOM Group
The methoxymethyl (MOM) protecting group can be readily removed under acidic conditions to yield the corresponding phenol.
Deprotection Protocol:
-
Dissolve the purified MOM-protected biaryl in a suitable solvent such as methanol or a mixture of dichloromethane and trifluoroacetic acid (TFA).[11]
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or TFA.[11]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and concentrate to yield the deprotected biaryl phenol.
Caption: A simplified workflow for the deprotection of the MOM ether.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand), or screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[5][12] The choice of solvent can significantly impact the reaction rate and selectivity.[13][14]
-
Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid coupling with itself is a common side reaction. This can often be minimized by ensuring the reaction is thoroughly deoxygenated and by using the appropriate stoichiometry of reagents.
-
Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene can occur, especially with prolonged reaction times or excessive water.[5] Using boronic esters can sometimes mitigate this issue.[5]
Conclusion
The Suzuki-Miyaura coupling of this compound provides an efficient and reliable method for the synthesis of MOM-protected biaryl phenols. The protocol is versatile and can be adapted for a wide range of arylboronic acids. Subsequent deprotection of the MOM group under mild acidic conditions affords the desired phenolic products, which are valuable intermediates in medicinal chemistry and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Alonso, F., et al. (2005). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Carrow, B. P., & Nozaki, K. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Villegas, L. C., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. [Link]
-
Reddy, K. S., et al. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry. [Link]
-
Fujioka, H., et al. (2010). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications. [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Reddy, B. V. S., et al. (2016). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
-
Majumdar, S., & Snieckus, V. (2011). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Journal of Organic Chemistry. [Link]
-
Scott, N. M., & Stevens, E. D. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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SynArchive. Protection of Phenol by Acetal. [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
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Kim, S., & Park, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
Król-Bogomilski, J. Protection of alcohols and phenols with methoxymethyl acetate. [Link]
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Application Notes & Protocols: High-Efficiency Sonogashira Coupling of 1-Iodo-2-(methoxymethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Substituted Arylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by palladium and a copper(I) co-catalyst, proceeds under remarkably mild conditions, tolerating a wide array of functional groups.[1] Its utility is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, where the rigid, linear arylalkyne motif serves as a critical structural element.[1][4]
This guide focuses on the Sonogashira coupling of 1-Iodo-2-(methoxymethoxy)benzene. The substrate features two key components: a highly reactive aryl iodide, which facilitates rapid oxidative addition to the palladium catalyst even under mild conditions, and a methoxymethyl (MOM) ether protecting the ortho-hydroxyl group.[1][5] The MOM group is valued for its stability in the basic and nucleophilic environments characteristic of the Sonogashira reaction, ensuring that the phenolic oxygen does not interfere with the coupling process.[6][7]
Herein, we provide a comprehensive overview, field-proven insights, and detailed, validated protocols for both traditional copper-catalyzed and modern copper-free Sonogashira couplings involving this compound. We will also detail the subsequent deprotection of the MOM group to yield the valuable 2-alkynylphenol scaffold.
The Underlying Chemistry: Mechanism and Strategic Considerations
A successful synthesis relies on understanding the causality behind each experimental choice. The Sonogashira reaction is governed by two interconnected, yet independent, catalytic cycles.[5]
The Dual Catalytic Cycle
The widely accepted mechanism involves distinct roles for the palladium and copper catalysts.[2][5]
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Pd(0) species undergoing oxidative addition with the aryl iodide, forming a Pd(II) intermediate. This is the rate-determining step and is highly favorable for aryl iodides.[1][5]
-
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the subsequent transmetalation step, where the acetylide group is transferred from copper to the palladium(II) complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium center, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling
The Advantage of Copper-Free Conditions
While the copper co-catalyst accelerates the reaction, it is also responsible for the primary side reaction: the oxidative homocoupling of terminal alkynes to form 1,3-diynes (Glaser coupling).[1] This side reaction is particularly problematic when oxygen is not rigorously excluded from the reaction vessel. To circumvent this and simplify purification, copper-free Sonogashira protocols have been developed.[8][9]
These methods often require slight modifications to achieve high efficiency:
-
Stronger Bases: Amines may be replaced with stronger bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[5][10]
-
Different Ligands: While phosphine ligands are common, N-heterocyclic carbene (NHC) ligands or specialized bulky, electron-rich phosphines can be highly effective.[5]
-
Higher Temperatures: Copper-free reactions may require heating to facilitate the direct interaction between the alkyne and the palladium center.[11]
Stability of the MOM Protecting Group
The methoxymethyl (MOM) ether is an acetal, which is stable to the basic conditions of the Sonogashira coupling.[6][12] Both amine bases (e.g., Et₃N, DIPEA) and inorganic bases (e.g., Cs₂CO₃) are fully compatible. The MOM group's primary liability is to acid.[7][13] Therefore, acidic workup conditions should be avoided if the protecting group is to be retained. This stability allows for the successful isolation of the MOM-protected arylalkyne, which can then be deprotected in a separate, dedicated step.
Validated Experimental Protocols
The following protocols have been designed for robustness and reproducibility. All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This method is ideal for achieving high yields at room temperature and is often the first choice for its efficiency and mild conditions.
Reaction Scheme: (Self-generated image of the reaction)
Reagents & Conditions Summary
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| This compound | 264.07 | 1.0 | 1.0 | 264 mg |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 1.2 | 1.2 | 123 mg (135 µL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 14 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg |
| Triethylamine (Et₃N) | 101.19 | - | - | 5 mL |
| Tetrahydrofuran (THF) | - | - | - | 5 mL |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (264 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent & Reagent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove the copper salts, followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
Protocol 2: Robust Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates prone to homocoupling or when copper contamination is a concern for downstream applications.
Reaction Scheme: (Self-generated image of the reaction)
Reagents & Conditions Summary
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| This compound | 264.07 | 1.0 | 1.0 | 264 mg |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 1.5 | 1.5 | 153 mg (169 µL) |
| Pd(OAc)₂ | 224.50 | 0.01 | 0.01 | 2.2 mg |
| XPhos | 476.65 | 0.02 | 0.02 | 9.5 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 | 652 mg |
| 1,4-Dioxane | - | - | - | 10 mL |
Step-by-Step Methodology:
-
Setup: In a glovebox or under a strong flow of inert gas, add this compound (264 mg, 1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to a vial or flask with a stir bar.
-
Solvent & Reagent Addition: Add anhydrous 1,4-dioxane (10 mL) followed by the terminal alkyne (1.5 mmol).
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 8-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 3: Post-Coupling MOM Deprotection
This procedure efficiently cleaves the MOM ether to reveal the free phenol under acidic conditions.[13]
Reaction Scheme: (Self-generated image of the deprotection)
Step-by-Step Methodology:
-
Setup: Dissolve the MOM-protected arylalkyne (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Acid Addition: Add 2M hydrochloric acid (5 mL) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-alkynylphenol, which can be further purified by chromatography if necessary.
Workflow and Troubleshooting
Caption: Figure 2: General Experimental Workflow
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; wet solvents/reagents; insufficient degassing (O₂ present). | Use fresh, high-purity catalyst. Ensure all solvents are anhydrous and reagents are dry. Degas solvents thoroughly before use. |
| Significant Homocoupling | Oxygen contamination in the copper-catalyzed reaction. | Improve inert atmosphere technique (use a glovebox if possible). Alternatively, switch to the copper-free protocol.[1] |
| Reaction Stalls | Catalyst deactivation; insoluble species coating the catalyst. | Ensure vigorous stirring. For copper-free reactions, consider a more robust ligand like XPhos or SPhos. |
| MOM Group Cleavage | Accidental exposure to acidic conditions during workup or chromatography. | Use a neutral or slightly basic workup. Buffer silica gel with triethylamine (0.1-1% v/v in the eluent) during chromatography if needed. |
Conclusion
The Sonogashira coupling of this compound is a highly efficient and reliable method for synthesizing valuable 2-(methoxymethoxy)phenylalkynes. The MOM protecting group demonstrates excellent stability under both copper-catalyzed and copper-free conditions, allowing for a clean transformation. The choice between the two protocols depends on the specific alkyne substrate and the tolerance for potential copper contamination or homocoupling byproducts. The subsequent acid-mediated deprotection provides straightforward access to 2-alkynylphenols, which are versatile intermediates in medicinal chemistry and materials science.
References
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
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Title: Sonogashira Coupling: Mechanism, Steps & Applications Explained Source: Vedantu URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: The Sonogashira coupling reaction mechanism Source: ResearchGate URL: [Link]
-
Title: MOM Protecting Group: MOM Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex Source: MDPI URL: [Link]
-
Title: Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst Source: Chemical Engineering Transactions URL: [Link]
-
Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: Royal Society of Chemistry URL: [Link]
-
Title: Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: National Institutes of Health (PMC) URL: [Link]
-
Title: MOM Deprotection Source: Reddit URL: [Link]
-
Title: MOM Ethers Source: Organic Chemistry Portal URL: [Link]
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The Versatile Role of 1-Iodo-2-(methoxymethoxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists
Introduction: Unlocking the Potential of a Key Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone methodology for this purpose, offering unparalleled efficiency and functional group tolerance.[1][2] This technical guide focuses on the application of a highly versatile and strategic building block, 1-iodo-2-(methoxymethoxy)benzene, in several of the most powerful palladium-catalyzed transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The methoxymethyl (MOM) ether protecting group on the phenolic oxygen of this compound offers a distinct advantage. It is stable to a wide range of reaction conditions, yet can be readily cleaved under acidic conditions to reveal the free phenol, providing a valuable handle for further functionalization. The presence of the electron-donating MOM-protected phenol can influence the reactivity of the aryl iodide, a factor that will be explored in the context of the specific reaction protocols. This guide provides researchers, scientists, and drug development professionals with detailed application notes, step-by-step protocols, and an in-depth understanding of the mechanistic principles governing these transformations.
Core Reactions and Mechanistic Insights
Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that interconverts between Pd(0) and Pd(II) oxidation states. While the specifics can vary, the three principal steps are oxidative addition, transmetalation (for Suzuki and Sonogashira), or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures by coupling an organohalide with an organoboron compound.[3] The reaction is renowned for its mild conditions and the low toxicity of the boron reagents.
General Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[2][4] This reaction is typically co-catalyzed by copper(I) salts, which facilitate the formation of a copper acetylide intermediate.
General Catalytic Cycle of the Sonogashira Reaction
Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.
The Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[1][5] This reaction has largely replaced harsher classical methods for C-N bond formation.
General Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols and Application Notes
The following protocols are provided as a robust starting point for the cross-coupling reactions of this compound. Optimization may be necessary for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed for the synthesis of 2-(methoxymethoxy)biphenyl, a precursor to 2-hydroxybiphenyl.
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Toluene or 1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Under a positive flow of inert gas (Argon or Nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
| Parameter | Recommended Condition | Rationale and Notes |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is often used as a stable precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | PPh₃, SPhos, XPhos | For electron-rich aryl iodides, bulky, electron-rich phosphine ligands like SPhos can accelerate the reductive elimination step. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for the activation of the boronic acid. K₃PO₄ is often effective for challenging couplings.[3] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic solvent system is common, with the base dissolved in the aqueous phase. |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rates but may also lead to side reactions or decomposition. |
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is for the synthesis of 1-(methoxymethoxy)-2-(phenylethynyl)benzene.
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, inert atmosphere setup
Experimental Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 eq) and phenylacetylene (1.2 mmol, 1.2 eq) in degassed THF (10 mL).
-
Catalyst and Base Addition: Under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), copper(I) iodide (0.06 mmol, 6 mol%), and triethylamine (3.0 mmol, 3.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale and Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard and reliable catalysts for Sonogashira couplings.[4] |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Essential for the classical Sonogashira mechanism, though copper-free protocols exist.[2] |
| Base | Et₃N, DIPA | The amine base acts as both a base and often as the solvent. |
| Solvent | THF, DMF | Anhydrous and degassed solvents are crucial to prevent side reactions like Glaser coupling. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for reactive aryl iodides.[2] |
Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline
This protocol details the synthesis of N-(2-(methoxymethoxy)phenyl)aniline.
Materials and Reagents:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Xantphos
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or Dioxane (anhydrous, degassed)
-
Standard laboratory glassware, inert atmosphere setup
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with palladium(II) acetate (0.02 mmol, 2 mol%), dppf (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and anhydrous, degassed toluene (5 mL).
-
Nucleophile Addition: Add aniline (1.1 mmol, 1.1 eq) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor for completion by TLC or LC-MS (typically 4-12 hours).
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale and Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common precatalysts that form the active Pd(0) species in situ. |
| Ligand | dppf, Xantphos, BINAP | The choice of ligand is critical and depends on the specific amine. Bidentate phosphine ligands are often effective for aryl iodides.[1] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous and oxygen-free conditions are essential for catalyst stability. |
| Temperature | 80-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Deprotection of the Methoxymethyl (MOM) Group
A key advantage of using this compound is the ability to deprotect the MOM ether to unveil the corresponding phenol. This is typically achieved under acidic conditions.
General Deprotection Protocol:
-
Dissolve the MOM-protected compound in a suitable solvent such as methanol or a mixture of THF and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as needed.
Troubleshooting and Considerations
-
Low Yields in Suzuki Coupling: Consider using a more electron-rich and bulky phosphine ligand. Ensure the base is of high quality and the solvents are thoroughly degassed.
-
Homocoupling in Sonogashira Reaction (Glaser Coupling): This is often due to the presence of oxygen. Ensure rigorous inert atmosphere techniques. Copper-free conditions can also be explored.
-
Slow or Incomplete Buchwald-Hartwig Amination: The choice of ligand is crucial. For sterically hindered amines or less reactive aryl halides, more specialized ligands may be required. Ensure the base is sufficiently strong and anhydrous.
-
Catalyst Deactivation: The iodide byproduct in these reactions can sometimes inhibit the catalyst. Using a ligand that promotes a fast reductive elimination can mitigate this issue.[6]
Conclusion
This compound stands out as a valuable and strategically important building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, coupled with the synthetic handle provided by the MOM-protected phenol, offers a powerful platform for the construction of diverse molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors, accelerating the pace of discovery in drug development and materials science.
References
- Buchwald-Hartwig Amination of 1-Iodo-2,3,4-trimethoxybenzene - Applic
- Suzuki Coupling of 1-Iodo-2,3,4-trimethoxybenzene with Arylboronic Acids - Applic
- Flow Chemistry: Sonogashira Coupling. (n.d.).
- Buchwald–Hartwig amin
- Comparative Study of Catalyst Systems for Suzuki Coupling of 1-Iodo-2,3,4-trimethoxybenzene. Benchchem.
- Sonogashira Coupling. In Chemistry LibreTexts.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Buchwald-Hartwig Amin
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling - Applic
- Buchwald-Hartwig amination reaction of iodobenzene with aniline... (n.d.).
- Sonogashira coupling. In Wikipedia.
- Buchwald-Hartwig amination reaction of iodobenzene with aniline... (n.d.).
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.).
- Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Benchchem.
- A Comparative Guide to the Suzuki Coupling Reactivity of 1-Iodo-2,3,4. (n.d.). Benchchem.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Suzuki Coupling. In Organic Chemistry Portal.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine - Supporting Inform
- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
- Synthesis of biphenyl via C‐C coupling of Suzuki reaction in the... (n.d.).
- Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (n.d.).
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN.
- Palladium-catalyzed highly regioselective Buchwald-Hartwig amination of 5-substituted-1,2,3-triiodobenzene: Facile synthesis of 2,3-diiodinated N-arylanilines as potential anti-inflammatory candid
Sources
The Strategic Application of 1-Iodo-2-(methoxymethoxy)benzene in the Synthesis of Bioactive Natural Products
Abstract
1-Iodo-2-(methoxymethoxy)benzene is a highly versatile and strategic building block in modern organic synthesis, particularly in the assembly of complex natural products. Its unique trifecta of functionalities—an aryl iodide poised for a multitude of coupling and metal-exchange reactions, a methoxymethyl (MOM) ether serving as a robust and readily cleavable protecting group for a phenol, and the inherent electronic properties of the substituted benzene ring—renders it an invaluable tool for synthetic chemists. This comprehensive guide provides an in-depth exploration of its application, focusing on the strategic considerations, reaction mechanisms, and detailed protocols that empower researchers in the fields of natural product synthesis, medicinal chemistry, and drug development. We will delve into a case study inspired by the synthesis of heliannuol-type compounds to illustrate the practical utility and technical nuances of employing this reagent.
Introduction: A Multifaceted Synthetic Intermediate
The intrinsic value of this compound lies in the orthogonal reactivity of its key functional groups. The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols due to its stability across a broad range of non-acidic conditions, including exposure to strong bases, organometallics, and various oxidizing and reducing agents.[1][2] Concurrently, the carbon-iodine bond is the most reactive of the aryl halides in fundamental carbon-carbon bond-forming reactions such as Suzuki-Miyaura and Sonogashira couplings, as well as in lithium-halogen exchange reactions for the generation of highly nucleophilic organolithium species.[3][4][5] This dual functionality allows for the selective manipulation of the aromatic ring's substitution pattern, making it a powerful linchpin in convergent synthetic strategies.
The strategic placement of the MOM-protected phenol ortho to the iodine atom is particularly significant. The methoxy group of the MOM ether, like a simple methoxy group, can act as a directed metalation group (DMG), influencing the regioselectivity of lithiation on the aromatic ring. However, the primary utility of this arrangement is often seen in sequential reactions where the iodine is first transformed, followed by deprotection of the phenol to reveal a reactive hydroxyl group for subsequent cyclization or coupling steps.
Core Applications in Natural Product Synthesis
The structural motif of a 2-substituted phenol is prevalent in a vast array of natural products, especially those possessing benzofuran cores.[6][7][8] this compound serves as an ideal precursor to these structures. The general synthetic strategy involves:
-
Carbon-Carbon Bond Formation: Utilizing the aryl iodide for a cross-coupling reaction (e.g., Sonogashira or Suzuki) to install a desired side chain.[6][9]
-
Deprotection: Cleavage of the MOM ether under acidic conditions to liberate the free phenol.
-
Cyclization: Intramolecular reaction of the phenol with the newly installed side chain to construct the heterocyclic ring system.
This approach allows for the modular and efficient assembly of complex scaffolds.
Case Study: Synthesis of a Heliannuol-Type Benzofuran Core
The heliannuols are a family of allelochemicals isolated from sunflowers (Helianthus annuus) that feature a 2,3-dihydrobenzofuran core.[10] The synthesis of these molecules provides an excellent context to detail the application of a MOM-protected ortho-halo phenol, a close analogue to our topic compound. The following protocols are adapted from synthetic strategies toward these natural products and demonstrate the key transformations.[10]
Logical Workflow for Benzofuran Annulation
The overall strategy involves the ortho-lithiation of a protected halophenol, coupling with an electrophile, and subsequent manipulation to form the benzofuran ring. This workflow highlights the power of using the halogen as a synthetic handle that can be transformed into other functionalities.
Caption: Workflow for benzofuran synthesis.
Application Protocol 1: Ortho-Lithiation and Electrophilic Quench
This protocol details the generation of an aryllithium species from a MOM-protected ortho-halophenol and its subsequent reaction with an α,β-unsaturated ketone. This is a crucial step for introducing the carbon framework necessary for the eventual dihydrobenzofuran ring. The causality for using a lithium-halogen exchange on an iodo- or bromo-substituted precursor is the high efficiency and speed of this reaction at low temperatures, which prevents side reactions like directed ortho-metalation at other positions.[10]
Materials:
-
1-Bromo-2-(methoxymethoxy)-3-methylbenzene (Analogue of the topic compound)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
6-methyl-3-hepten-2-one (Electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the 1-bromo-2-(methoxymethoxy)-3-methylbenzene (1.0 eq) and dissolve in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes. The formation of the aryllithium is typically indicated by a color change.
-
In a separate flame-dried flask, dissolve 6-methyl-3-hepten-2-one (1.2 eq) in anhydrous THF.
-
Add the solution of the electrophile to the aryllithium solution at -78 °C dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.
| Reactant | Equivalents | Purpose | Typical Yield |
| MOM-protected Bromophenol | 1.0 | Aryllithium Precursor | 75%[10] |
| n-Butyllithium | 1.1 | Lithiating Agent | |
| 6-methyl-3-hepten-2-one | 1.2 | Electrophile |
Application Protocol 2: MOM Group Deprotection
The MOM ether is an acetal and is readily cleaved under acidic conditions to reveal the free phenol.[1] This step is essential to unmask the hydroxyl group for the subsequent intramolecular cyclization. The choice of a mild acidic condition is crucial to avoid degradation of other sensitive functional groups in the molecule.
Materials:
-
MOM-protected phenolic intermediate from Protocol 1
-
Methanol (MeOH)
-
3 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected intermediate (1.0 eq) in methanol (0.1 M).
-
Add 3 M HCl (2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude phenol is often of sufficient purity for the next step, or can be purified by column chromatography if necessary.
| Reagent | Purpose | Key Consideration |
| 3 M HCl | Acid catalyst for acetal cleavage | Mild conditions prevent side reactions |
Application Protocol 3: Sonogashira Coupling and Intramolecular Cyclization
An alternative and powerful strategy for benzofuran synthesis involves a Sonogashira coupling of this compound with a terminal alkyne, followed by deprotection and cyclization. This approach is highly modular.
Part A: Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][5][11] The higher reactivity of aryl iodides makes them ideal substrates for this transformation, often allowing for milder reaction conditions.[4]
Caption: Simplified catalytic cycles in Sonogashira coupling.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., 1-hexyne, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and triethylamine (2.0 eq).
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 70 °C and stir for 6 hours, or until TLC indicates consumption of the starting material.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the coupled product.
| Catalyst/Reagent | Role | Typical Loading |
| Pd(PPh₃)₂Cl₂ | Palladium(0) precursor | 2-5 mol% |
| CuI | Co-catalyst, activates alkyne | 3-10 mol% |
| Et₃N | Base and solvent | > 2 equivalents |
Part B: Deprotection and Cyclization
The coupled product can then be deprotected using the method in Protocol 2, followed by an intramolecular cyclization (often promoted by a base like potassium carbonate or a transition metal catalyst) to furnish the benzofuran ring.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Organolithium Reagents (n-BuLi): Highly pyrophoric and moisture-sensitive. Must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.
-
Palladium Catalysts: Can be toxic. Wear appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous solvents are required for organometallic reactions. Ensure proper drying techniques are used.
Conclusion
This compound is a strategically designed building block that offers a powerful platform for the synthesis of complex natural products. The synergy between the robust MOM protecting group and the versatile aryl iodide functionality allows for a wide range of synthetic manipulations, including lithium-halogen exchange and palladium-catalyzed cross-coupling reactions. By understanding the principles behind its reactivity and applying the detailed protocols outlined in this guide, researchers can effectively leverage this reagent to construct intricate molecular architectures, such as the benzofuran core found in the heliannuol family of natural products. The modularity and efficiency of these methods continue to make this compound a valuable asset in the synthetic chemist's toolbox.
References
-
McKittrick, B. A., & Stevenson, R. (1983). Natural benzofurans. Synthesis of eupomatenoids-1, -3, -4, -5, -6, -7, and -13. Journal of the Chemical Society, Perkin Transactions 1, 475-482.
-
Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(47), 29587-29636.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Sato, K., Yoshimura, T., Shindo, M., & Shishido, K. (2000). Total Synthesis of (−)-Heliannuol E. Organic Letters, 2(25), 4035-4037.
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
-
BenchChem. (2025). Application Notes and Protocols: The Role of 1-Iodo-2,3,4-trimethoxybenzene in Natural Product Synthesis.
-
BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Reactivity of 1-Iodo-2,3,4-trimethoxybenzene.
-
Zhang, W., et al. (2013). A Facile Synthesis of (+/-)-Heliannuol-D. Natural Product Communications, 8(9), 1197-1200.
- Hong, S., & McIntosh, M. C. (2002). Total synthesis of Eupomatilone-6 (5-epi). Organic Letters, 4(1), 19-21.
-
Wikipedia. (n.d.). Sonogashira coupling.
- Heravi, M. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7, 29587-29636.
-
Chemistry LibreTexts. (2021). Sonogashira Coupling.
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
-
Gao, S., & Wu, J. (2014). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 1(6), 635-659.
-
BenchChem. (2025). High-Yield Synthesis of Substituted Benzofurans: Application Notes and Protocols.
-
Organic Chemistry Portal. (n.d.). MOM Ethers.
-
Wikipedia. (n.d.). Directed ortho metalation.
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
Wikipedia. (n.d.). Methoxymethyl ether.
-
AdiChemistry. (n.d.). Methoxymethyl ether (MOM) | Hydroxyl Protective Group.
-
Tian, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30255-30273.
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Strategic Synthesis of Biaryl Scaffolds Utilizing 1-Iodo-2-(methoxymethoxy)benzene
An Application Note and Protocol Guide:
Abstract
The biaryl motif is a privileged structure in medicinal chemistry and materials science, necessitating robust and versatile synthetic methodologies for its construction. This guide provides an in-depth technical overview and detailed protocols for the synthesis of biaryl compounds using 1-Iodo-2-(methoxymethoxy)benzene. This key building block offers the strategic advantage of installing a masked hydroxyl group, which can be revealed post-coupling to furnish valuable 2-hydroxybiaryl derivatives. We will explore its preparation and subsequent application in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Stille couplings, followed by the final deprotection step. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic strategy.
Introduction: The Strategic Value of this compound
Biaryl structures are central to a vast number of pharmaceuticals, agrochemicals, and organic materials.[1] Their synthesis is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions representing the most powerful and widely adopted approach.[2] The 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi, underscored the transformative impact of these methods.
The specific challenge of synthesizing 2-hydroxybiaryls lies in the reactivity of the free phenolic hydroxyl group, which can interfere with many organometallic reagents and catalysts. A common and effective strategy is to employ a protecting group. The methoxymethyl (MOM) ether is an ideal choice for this purpose as it is stable to a wide range of reaction conditions, particularly the basic media often used in cross-coupling, yet can be readily cleaved under acidic conditions.[3][4]
This compound emerges as a superior building block for this strategy. The iodide offers high reactivity in the crucial oxidative addition step of palladium-catalyzed cycles, generally proceeding under milder conditions than the corresponding bromides or chlorides.[5] This guide provides the necessary protocols to prepare this reagent, utilize it in key C-C bond-forming reactions, and deprotect it to yield the target 2-hydroxybiaryl.
Overall Synthetic Workflow
The synthesis of 2-hydroxybiaryls using this building block follows a logical three-stage process. This workflow ensures high efficiency and modularity, allowing for the generation of diverse biaryl libraries.
Diagram 1: General workflow for 2-hydroxybiaryl synthesis.
Preparation of this compound
Causality: The synthesis begins with the protection of commercially available 2-iodophenol. The MOM group is installed using chloromethyl methyl ether (MOMCl) and a non-nucleophilic base.[6] The base, typically N,N-diisopropylethylamine (DIPEA), serves to quench the HCl generated during the reaction without promoting side reactions. Dichloromethane is a common solvent due to its inertness and ability to dissolve the reactants.
Protocol 3.1: MOM Protection of 2-Iodophenol
| Parameter | Value/Reagent | Notes |
| Reactant 1 | 2-Iodophenol | 1.0 eq |
| Reactant 2 | Chloromethyl methyl ether (MOMCl) | 1.2 eq (Caution: Carcinogen) |
| Base | N,N-Diisopropylethylamine (DIPEA) | 1.5 eq |
| Solvent | Dichloromethane (DCM), anhydrous | ~0.2 M concentration |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2-4 hours | Monitor by TLC |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-iodophenol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-diisopropylethylamine (1.5 eq) dropwise with stirring.
-
Slowly add chloromethyl methyl ether (1.2 eq) to the reaction mixture. Extreme caution is advised as MOMCl is a potent carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment. [6]
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a highly robust method for forming C-C bonds between an aryl halide and an arylboronic acid or ester.[2] It is favored in pharmaceutical development due to the relatively low toxicity of the boron-containing reagents and byproducts.
Mechanistic Insight: The reaction proceeds via a palladium-catalyzed cycle involving three key steps: (A) Oxidative Addition of the aryl iodide to a Pd(0) species, (B) Transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium center, and (C) Reductive Elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Diagram 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 4.1: Suzuki-Miyaura Coupling
| Parameter | Value/Reagent | Notes |
| Reactant 1 | This compound | 1.0 eq |
| Reactant 2 | Arylboronic Acid | 1.2 - 1.5 eq |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand | 1-5 mol% |
| Ligand (if needed) | SPhos, XPhos, or PPh₃ | 2-10 mol% |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 eq |
| Solvent System | Toluene/Water or Dioxane/Water | Typically 4:1 to 10:1 ratio |
| Temperature | 80 - 110 °C | |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand if required.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., Toluene/Water 10:1). Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the MOM-protected biaryl.
Application in Stille Cross-Coupling
The Stille coupling reaction joins an organohalide with an organostannane reagent.[7] Its primary advantage is the tolerance of a wide variety of functional groups, as organostannanes are generally unreactive towards ketones, esters, and nitriles. However, the toxicity of tin reagents is a significant drawback.[7][8]
Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, where the aryl group is transferred from the tin reagent to the palladium center. This step often does not require a base but can be accelerated by additives like LiCl or Cu(I) salts.[7]
Protocol 5.1: Stille Coupling
| Parameter | Value/Reagent | Notes |
| Reactant 1 | This compound | 1.0 eq |
| Reactant 2 | Aryl-Sn(Bu)₃ or Aryl-Sn(Me)₃ | 1.1 - 1.2 eq |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | 2-5 mol% |
| Ligand (if needed) | P(o-tol)₃ or AsPh₃ | 4-10 mol% |
| Additive (optional) | LiCl, CuI | Can accelerate the reaction |
| Solvent | Toluene, Dioxane, or DMF (anhydrous) | |
| Temperature | 90 - 120 °C | |
| Reaction Time | 6-24 hours | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (1.1 eq) in anhydrous solvent (e.g., toluene).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to the target temperature (e.g., 110 °C) and stir.
-
Monitor the reaction for the disappearance of the starting materials.
-
After cooling to room temperature, the reaction mixture can be worked up in several ways to remove tin byproducts. A common method is to dilute with diethyl ether and stir with an aqueous solution of KF for 1 hour to precipitate tributyltin fluoride, which can be removed by filtration through celite.
-
The filtrate is then washed with water, brine, dried over Na₂SO₄, and concentrated.
-
Purify by flash column chromatography to isolate the desired product.
Deprotection to Yield 2-Hydroxybiaryl
The final step is the cleavage of the MOM ether to reveal the free phenol. This is typically achieved under acidic conditions.[9] The choice of acid and solvent can be tailored to the substrate's sensitivity to prevent degradation of other functional groups.[10]
Protocol 6.1: MOM Group Deprotection
| Parameter | Value/Reagent | Notes |
| Reactant | MOM-Protected Biaryl | 1.0 eq |
| Acid | HCl (conc.), Trifluoroacetic acid (TFA) | |
| Solvent | Methanol, Ethanol, or DCM | |
| Temperature | Room Temperature to 50 °C | Mild heating may be required |
| Reaction Time | 1-6 hours | Monitor by TLC |
Step-by-Step Methodology:
-
Dissolve the MOM-protected biaryl (1.0 eq) in a suitable solvent like methanol.
-
Add a few drops of concentrated hydrochloric acid.
-
Stir the reaction at room temperature or warm gently (e.g., 40 °C) until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of NaHCO₃.
-
Remove the organic solvent under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to give the crude 2-hydroxybiaryl.
-
If necessary, purify the product by flash chromatography or recrystallization.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of 2-hydroxybiaryl compounds. Its high reactivity in palladium-catalyzed cross-coupling reactions, combined with the stability and straightforward removal of the MOM protecting group, provides a reliable pathway to these valuable molecular scaffolds. The protocols detailed herein offer a comprehensive guide for researchers to successfully implement this methodology, enabling the efficient construction of complex molecules for applications in drug discovery and materials science.
References
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Proctor, L. D., & Warr, A. J. (2002). Development of a scaleable, safe and efficient manufacturing process for the synthesis of a key biaryl intermediate. Organic Process Research & Development, 6(6), 884-892. [Link]
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Dandapani, S. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach. Practical Fragments. [Link]
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Ghorai, P. K., et al. (2012). Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). MOM Ethers. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
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Chen, Y., et al. (2015). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Molecules, 20(4), 6331-6341. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Wang, C., et al. (2023). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science, 14(20), 5489-5496. [Link]
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Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. [Link]
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Wang, C., et al. (2023). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. PMC - NIH. [Link]
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Park, H., et al. (2013). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. [Link]
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Chen, C., et al. (2015). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
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Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC - NIH. [Link]
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Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
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Jayasuriya, N. (2005). Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions. Wipf Group, University of Pittsburgh. [Link]
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AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]
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Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
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Zhang, Y., & Dong, J. (2015). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
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Felpin, F.-X., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 261-266. [Link]
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Netherton, M. R. (2003). Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. [Link]
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Sharma, A., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14, 14757-14782. [Link]
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Application Notes and Protocols for the Synthesis of Substituted Phenols from 1-Iodo-2-(methoxymethoxy)benzene
Introduction
Substituted phenols are a cornerstone of modern organic synthesis, serving as pivotal intermediates and final products in the pharmaceutical, agrochemical, and materials science industries.[1][2] Their synthesis with precise regiochemical control is a significant challenge. This document outlines robust and versatile experimental procedures for the synthesis of a variety of substituted phenols starting from the readily accessible building block, 1-iodo-2-(methoxymethoxy)benzene. The methoxymethyl (MOM) ether serves as a crucial protecting group for the phenolic hydroxyl, allowing for diverse functionalization of the aromatic ring prior to its mild deprotection.[3][4]
This guide provides detailed protocols for three key synthetic strategies:
-
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the reactivity of the aryl iodide for the formation of carbon-carbon and carbon-nitrogen bonds.
-
Directed ortho-Metalation: Utilizing the methoxymethoxy group to direct lithiation for the introduction of substituents adjacent to the oxygen functionality.
-
Deprotection of the Methoxymethyl (MOM) Ether: A critical final step to unveil the desired phenolic product.
Core Principles and Strategic Considerations
The synthetic utility of this compound lies in the orthogonal reactivity of the iodo and methoxymethoxy groups. The carbon-iodine bond is susceptible to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[5][6][7][8][9] This allows for the introduction of aryl, alkynyl, and amino substituents, respectively, at the 1-position.
Concurrently, the methoxymethoxy (MOM) group acts as a powerful directing group in ortho-metalation reactions.[10][11][12] Treatment with a strong organolithium base selectively deprotonates the C3 position, generating a nucleophilic aryllithium species that can be quenched with various electrophiles. This strategy enables the introduction of a second substituent ortho to the hydroxyl group.
Finally, the MOM ether is a stable protecting group under a variety of reaction conditions but can be cleaved under mild acidic conditions to afford the free phenol.[3][4][13][14] This strategic deprotection is often the final step in the synthetic sequence.
Experimental Protocols
I. Palladium-Catalyzed Cross-Coupling Reactions
These protocols provide a general framework for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. Optimization of reaction conditions may be necessary for specific substrates.
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[5][8][15][16][17][18]
Reaction Scheme:
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C8H9IO2 | 264.06 | 1.0 | 1.0 |
| Arylboronic Acid | ArB(OH)2 | - | 1.2 | 1.2 |
| Pd(PPh3)4 | C72H60P4Pd | 1155.56 | 0.05 | 0.05 |
| K2CO3 | K2CO3 | 138.21 | 2.0 | 2.0 |
| Toluene/Ethanol/H2O | - | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a degassed solvent mixture of toluene (3 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS, typically 4-12 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol details the coupling of this compound with a terminal alkyne.[7][9][19][20][21]
Reaction Scheme:
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C8H9IO2 | 264.06 | 1.0 | 1.0 |
| Terminal Alkyne | R-C≡CH | - | 1.2 | 1.2 |
| Pd(PPh3)2Cl2 | C36H30Cl2P2Pd | 701.90 | 0.02 | 0.02 |
| CuI | CuI | 190.45 | 0.04 | 0.04 |
| Triethylamine (TEA) | (C2H5)3N | 101.19 | 3.0 | 3.0 |
| THF (anhydrous) | C4H8O | 72.11 | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature until completion (monitor by TLC or GC-MS, typically 2-8 hours).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
This protocol describes the palladium-catalyzed amination of this compound with a primary or secondary amine.[6][22][23][24][25]
Reaction Scheme:
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C8H9IO2 | 264.06 | 1.0 | 1.0 |
| Amine | R1R2NH | - | 1.2 | 1.2 |
| Pd2(dba)3 | C51H42O3Pd2 | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | C39H49P | 548.77 | 0.04 | 0.04 |
| NaOtBu | C4H9NaO | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | C7H8 | 92.14 | 5 mL | - |
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous, degassed toluene (5 mL), followed by the amine (1.2 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (typically 4-12 hours).
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
II. Directed ortho-Metalation
This protocol describes the lithiation of this compound at the C3 position and subsequent quenching with an electrophile.[10][11][12][26][27]
Reaction Workflow:
Caption: Workflow for directed ortho-metalation.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C8H9IO2 | 264.06 | 1.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | C4H9Li | 64.06 | 1.1 | 1.1 |
| Electrophile | E+ | - | 1.2 | 1.2 |
| THF (anhydrous) | C4H8O | 72.11 | 10 mL | - |
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add a solution of the desired electrophile (1.2 mmol) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
III. Deprotection of the Methoxymethyl (MOM) Ether
This is the final step to yield the substituted phenol. Several methods exist for MOM deprotection; a common and effective method using acidic conditions is described below.[3][4][13][14][28]
Deprotection Mechanism:
Caption: Acid-catalyzed deprotection of a MOM ether.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) |
| MOM-protected Phenol | - | - | 1.0 |
| Hydrochloric Acid (6 M) | HCl | 36.46 | - |
| Methanol | CH3OH | 32.04 | 10 mL |
Procedure:
-
Dissolve the MOM-protected phenol (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add 6 M hydrochloric acid dropwise (typically 1-2 mL) until the solution is acidic (check with pH paper).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is no longer visible (typically 1-4 hours).
-
Once the reaction is complete, neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting phenol by column chromatography or recrystallization.
Safety and Handling Precautions
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere and use proper syringe techniques.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents are required for the cross-coupling and metalation reactions. Ensure proper drying and handling techniques are used.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Conclusion
The protocols outlined in this application note provide a versatile and robust platform for the synthesis of a wide array of substituted phenols from this compound. By strategically combining palladium-catalyzed cross-coupling reactions, directed ortho-metalation, and efficient MOM-ether deprotection, researchers can access a diverse range of phenolic structures with a high degree of regiochemical control. These methods are invaluable for applications in drug discovery, materials science, and the synthesis of complex organic molecules.
References
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Olivares-Romero, J. L., & González-Zamora, E. (2011). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Synthetic Communications, 41(10), 1469-1475. [Link]
-
Reddy, B. M., & Reddy, P. S. (2012). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 9(10), 714-718. [Link]
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Otsuki, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8246-8254. [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Wikipedia. [Link]
-
Das, B., et al. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. The Journal of Organic Chemistry, 85(15), 9815-9822. [Link]
-
Granados, A., et al. (2006). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of Organic Chemistry, 71(1), 321-324. [Link]
-
Wang, D., et al. (2018). Photoinduced inverse Sonogashira coupling reaction. Nature Communications, 9(1), 4988. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Kappe, C. O., et al. (2011). Flow Chemistry: Sonogashira Coupling. Molecules, 16(10), 8494-8508. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Abrishami, F., et al. (2014). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN- palladacycle complex under conventional heating and microwave irradiation. Iranian Journal of Catalysis, 4(3), 181-187. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Organic Chemistry Portal. [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]
-
Al-Hourani, B. J., et al. (2021). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 26(11), 3234. [Link]
-
Kumar, S., et al. (2022). Synthesis of Phenolic Compounds by Trapping Arynes with a Hydroxy Surrogate. Molecules, 27(19), 6296. [Link]
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Application & Protocol Guide: Strategic Deprotection of the Methoxymethyl (MOM) Ether in 1-Iodo-2-(methoxymethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of the MOM Ether in Phenol Protection
The methoxymethyl (MOM) ether is a widely employed protecting group for hydroxyl functionalities, particularly in the context of multi-step organic synthesis. Its popularity stems from its ease of installation and general stability to a range of reaction conditions, including those involving organometallics, hydrides, and mild oxidizing agents.[1] In the specific case of 1-Iodo-2-(methoxymethoxy)benzene, the MOM group serves to mask the reactivity of the phenolic hydroxyl group, allowing for selective transformations at other positions of the aromatic ring.
The deprotection of the MOM ether is a critical step to unveil the phenol, often preceding cross-coupling reactions or other modifications of the hydroxyl group. The choice of deprotection strategy is paramount, as it must be effective in cleaving the acetal linkage without compromising the integrity of other functional groups, such as the iodo-substituent on the aromatic ring.
Mechanistic Considerations for MOM Ether Deprotection
The cleavage of a MOM ether is typically achieved under acidic conditions. The generally accepted mechanism involves the protonation of one of the ether oxygens, followed by the departure of the alcohol (or phenol in this case) and the formation of a resonance-stabilized oxonium ion. This intermediate is then trapped by a nucleophile, often water or the alcohol solvent, to ultimately yield formaldehyde and methanol as byproducts.[2]
Several factors can influence the rate and efficiency of this process, including the strength of the acid catalyst, the nature of the solvent, the reaction temperature, and the electronic properties of the substrate. For this compound, the electron-donating nature of the oxygen atom attached to the ring can facilitate the cleavage by stabilizing the positive charge that develops on the adjacent carbon during the transition state.
Comparative Analysis of Deprotection Protocols
A variety of reagents and conditions have been reported for the deprotection of MOM ethers. The selection of the most appropriate method depends on the specific substrate and the presence of other functional groups. Below is a comparative summary of common protocols applicable to phenolic MOM ethers.
| Deprotection Reagent/System | Typical Conditions | Advantages | Potential Challenges & Considerations |
| Hydrochloric Acid (HCl) | Concentrated HCl in MeOH or THF, often with heating.[3] | Readily available, inexpensive, and effective. | Harsh conditions may not be suitable for sensitive substrates. Potential for side reactions. |
| Trifluoroacetic Acid (TFA) | TFA in a solvent like dichloromethane (DCM) at room temperature.[2] | Milder than HCl, often provides cleaner reactions. Volatile byproducts are easily removed. | TFA is corrosive and more expensive than HCl. |
| Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) | Heterogeneous catalyst in a solvent like DCM at room temperature.[4] | Mild, selective for phenolic MOM ethers, easy workup (filtration).[4] | Catalyst preparation is required. May not be effective for all substrates. |
| Lewis Acids (e.g., ZnBr₂, TMSOTf) | Stoichiometric or catalytic amounts in an appropriate solvent.[5][6] | Can offer high selectivity and mild reaction conditions. | Reagent cost and sensitivity to moisture can be a concern. |
Recommended Protocol: Trifluoroacetic Acid-Mediated Deprotection
For the deprotection of this compound, a method employing trifluoroacetic acid (TFA) in dichloromethane (DCM) is recommended. This protocol offers a balance of reactivity and mildness, minimizing the risk of side reactions involving the iodo-substituent.
Experimental Workflow
Caption: Workflow for the TFA-mediated deprotection of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5.0 eq.) dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-iodophenol.
Safety and Handling Considerations
-
This compound: Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Trifluoroacetic Acid (TFA): Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle exclusively in a fume hood.
Troubleshooting and Key Insights
-
Incomplete Reaction: If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) or the addition of a catalytic amount of a stronger Lewis acid may be beneficial. However, monitor carefully for potential degradation of the product.
-
Formation of Byproducts: The presence of water in the reaction mixture can sometimes lead to the formation of byproducts. Ensure that all glassware is dry and use anhydrous solvents.
-
Alternative Workup: For acid-sensitive downstream products, a milder workup involving washing with water and brine may be employed, though the NaHCO₃ quench is generally effective for neutralizing the TFA.
Conclusion
The deprotection of the MOM ether from this compound is a fundamental transformation in organic synthesis. The recommended TFA-mediated protocol provides a reliable and high-yielding method for the preparation of 2-iodophenol. By understanding the underlying mechanistic principles and considering the practical aspects of the reaction, researchers can confidently execute this deprotection and apply it to a wide range of synthetic challenges.
References
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
Ramesh, C.; Ravindranath, N.; Das, B. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. J. Org. Chem.2003 , 68 (18), 7101–7103. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
-
Reddit. MOM Deprotection. [Link]
-
Han, J. H.; et al. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Semantic Scholar, 2010. [Link]
-
Tanaka, H.; et al. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega2019 , 4 (5), 8564–8573. [Link]
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Olah, G. A.; et al. An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Request PDF, 2008. [Link]
-
Olah, G. A.; et al. A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. ResearchGate, 2010. [Link]
- Reddy, M. S.; et al. Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. J. Chem. Res.2005, 2005 (1), 44-45.
-
Wikipedia. Methoxymethyl ether. [Link]
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Li, B.; et al. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Request PDF, 2006. [Link]
-
PubChem. This compound. [Link]
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- 6. researchgate.net [researchgate.net]
Optimizing Cross-Coupling Reactions with 1-Iodo-2-(methoxymethoxy)benzene: A Guide to Ligand and Base Selection
Introduction: Navigating the Synthesis of Ortho-Functionalized Biaryls, Stilbenes, and Arylamines
The synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science often hinges on the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for this purpose, offering a versatile and efficient means to construct these critical linkages[1][2]. 1-Iodo-2-(methoxymethoxy)benzene serves as a valuable building block for accessing a variety of ortho-functionalized compounds. The presence of the methoxymethoxy (MOM) protecting group in the ortho position introduces specific steric and electronic considerations that necessitate careful optimization of reaction conditions.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of ligand and base selection for three key cross-coupling reactions with this compound: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. By understanding the mechanistic nuances and the interplay of various reaction components, researchers can significantly enhance the efficiency, yield, and selectivity of their synthetic endeavors. While specific literature on the cross-coupling of this compound is limited, this guide draws upon established principles and detailed protocols for the structurally and electronically similar substrate, 1-Iodo-2,3,4-trimethoxybenzene, to provide robust and reliable starting points for reaction optimization[3][4].
The Impact of the Ortho-Methoxymethoxy (MOM) Group
The methoxymethoxy (MOM) group is a popular choice for protecting hydroxyl functionalities due to its relative stability under a range of conditions. In the context of palladium-catalyzed cross-coupling, its presence at the ortho position to the iodine atom exerts several key influences:
-
Steric Hindrance: The bulky MOM group can sterically encumber the reaction center, potentially slowing the rate of oxidative addition of the palladium catalyst to the C-I bond. This necessitates the use of ligands that can promote this crucial first step of the catalytic cycle.
-
Electronic Effects: The oxygen atoms of the MOM group are electron-donating, which can increase the electron density of the aromatic ring. This can also impact the rate of oxidative addition.
-
Protecting Group Stability: The MOM group is generally stable under the basic conditions employed in many cross-coupling reactions. However, it is sensitive to acidic conditions[1]. Therefore, the choice of reagents and workup procedures should be made to avoid premature deprotection.
Part 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds through the coupling of an organohalide with an organoboron compound.
Mechanistic Considerations and Reagent Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand and base is critical to ensure the smooth progression of this cycle.
-
Ligand Selection: For sterically hindered and electron-rich aryl iodides like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition step and promote the reductive elimination of the biaryl product. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are often excellent choices[5]. Bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can also be effective.
-
Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step. A variety of inorganic bases are commonly used, including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence reaction rates and yields, and empirical screening is often necessary to identify the optimal conditions for a specific substrate combination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Ligand and Base Selection in Suzuki Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 80 | 4 | 90-98 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 2 | >95 |
Data extrapolated from studies on structurally similar, sterically hindered and electron-rich aryl iodides.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point based on conditions developed for 1-Iodo-2,3,4-trimethoxybenzene and should be optimized for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Part 2: Heck Reaction for Stilbene and Cinnamate Synthesis
The Heck reaction provides a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene[6][7]. This reaction is particularly useful for the synthesis of substituted stilbenes and cinnamates.
Mechanistic Considerations and Reagent Selection
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination[7]. The choice of ligand and base is crucial for both reactivity and selectivity.
-
Ligand Selection: For aryl iodides, the Heck reaction can sometimes be performed without a phosphine ligand, particularly with electron-deficient alkenes[8]. However, for challenging substrates or to improve reaction rates and yields, the use of phosphine ligands is often beneficial. Triphenylphosphine (PPh₃) is a common choice. For more demanding transformations, bulky, electron-rich ligands can be advantageous.
-
Base Selection: A base is required to neutralize the hydrogen halide that is formed during the catalytic cycle. Organic bases such as triethylamine (Et₃N) are frequently used. Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can also be effective[7][8].
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Comparative Data for Ligand and Base Selection in Heck Reaction
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 4-24 | Moderate to High |
| Pd(OAc)₂ | None | K₂CO₃ | NMP | 120-140 | 2-12 | Moderate to High |
| PdCl₂(PPh₃)₂ | - | NaOAc | DMF | 100 | 6-18 | Moderate |
Data extrapolated from studies on analogous aryl iodides.
Detailed Experimental Protocol: Heck Reaction
This protocol provides a general starting point for the Heck coupling of this compound with an acrylate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkyl acrylate (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.04 mmol, 4 mol%)
-
Et₃N (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (10 mL)
Procedure:
-
In a sealable reaction tube, combine this compound, Pd(OAc)₂, and PPh₃.
-
Add the anhydrous DMF, followed by the alkyl acrylate and triethylamine.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines[1].
Mechanistic Considerations and Reagent Selection
The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination[1]. The selection of an appropriate ligand and base is critical for achieving high yields and accommodating a broad range of amine coupling partners.
-
Ligand Selection: The choice of ligand is highly dependent on the nature of the amine. For primary aliphatic amines and anilines, bidentate phosphine ligands such as DPPF (1,1'-bis(diphenylphosphino)ferrocene) and Xantphos are often effective. For more sterically demanding secondary amines, bulky monophosphine biaryl ligands like XPhos or RuPhos are typically required to facilitate the reductive elimination step.
-
Base Selection: Strong, non-nucleophilic bases are generally required for the Buchwald-Hartwig amination to deprotonate the amine and facilitate its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a very common and effective base. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in combination with more active catalyst systems.
Sources
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- 2. New ligands that promote cross-coupling reactions between aryl halides and unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in the Suzuki Coupling of 1-Iodo-2-(methoxymethoxy)benzene
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and practical solutions for a common challenge in cross-coupling chemistry: achieving high yields in the Suzuki-Miyaura coupling of 1-Iodo-2-(methoxymethoxy)benzene. This particular substrate, while valuable, presents a unique combination of steric hindrance and electronic properties that can often lead to frustratingly low yields.
This guide is structured to help you diagnose the root cause of poor reaction performance and implement targeted, evidence-based solutions.
Troubleshooting Guide: A Root-Cause Analysis Approach
Low yields with this substrate are rarely due to a single factor. More often, it's a combination of issues related to catalyst activity, substrate stability, and suboptimal reaction conditions. Use this section to diagnose and resolve the specific problems you are encountering.
Issue 1: Catalyst Inactivation or Insufficient Activity
-
Symptoms: The reaction stalls, showing little to no product formation even after extended reaction times. A significant amount of unreacted this compound remains.
-
Potential Causes:
-
Slow Oxidative Addition: The starting material is an electron-rich aryl iodide. The methoxy group (via the MOM ether) donates electron density to the aromatic ring, which can slow down the crucial initial step of oxidative addition to the Pd(0) center.[1] The steric bulk from the ortho-MOM group further exacerbates this issue.[2][3]
-
Catalyst Decomposition: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the formation of palladium oxides and inactive Pd(II) species, effectively killing the catalytic cycle.[4][5]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates. They may not be electron-rich or bulky enough to stabilize the palladium center and facilitate the difficult oxidative addition and reductive elimination steps.[1][6]
-
-
Recommended Solutions:
-
Employ Specialized Ligands: Switch to bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). These ligands are designed to accelerate oxidative addition for electron-rich and sterically hindered aryl halides and promote the final reductive elimination step.[6]
-
Use Pre-formed Catalysts: Utilize modern, air-stable pre-catalysts (e.g., G3 or G4 Pd pre-catalysts). These complexes generate the active Pd(0) species in situ, ensuring a higher concentration of active catalyst at the start of the reaction and improving consistency.
-
Ensure Rigorous Inert Conditions: Degas your reaction mixture thoroughly. The freeze-pump-thaw method (at least three cycles) is highly effective.[7] Alternatively, bubble argon or nitrogen through the solvent for at least 30 minutes before adding the catalyst and other reagents.[8] Maintain a positive pressure of inert gas throughout the experiment.
-
Table 1: Recommended Catalyst Systems for Hindered Aryl Iodides
| Catalyst/Pre-catalyst | Ligand | Key Advantages | Typical Loading (mol%) |
| Pd₂(dba)₃ | SPhos | Excellent for sterically hindered and electron-rich partners. | 1-3 |
| Pd(OAc)₂ | XPhos | High activity and stability; promotes difficult couplings. | 1-3 |
| XPhos Pd G3 | (Integrated) | Air-stable pre-catalyst, highly active and reliable. | 1-3 |
| PEPPSI-IPr | (Integrated) | NHC-based catalyst, very effective for challenging substrates. | 2-5 |
Issue 2: Degradation of the Boronic Acid Coupling Partner
-
Symptoms: Significant formation of a homocoupled boronic acid dimer is observed. Protodeboronation (replacement of the boronic acid group with hydrogen) of the coupling partner is also a major side product.
-
Potential Causes:
-
Protodeboronation: Boronic acids, especially heteroaryl variants, are susceptible to hydrolysis, where the C-B bond is cleaved and replaced by a C-H bond.[6][9] This side reaction consumes the nucleophilic partner and reduces the overall yield.
-
Homocoupling: The presence of oxygen can promote the palladium-catalyzed homocoupling of the boronic acid, leading to unwanted symmetrical biaryl side products.[6] This is often exacerbated by inefficient transmetalation or slow reductive elimination.
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. While boroxines are often in equilibrium with the monomeric acid in solution, their different reactivity can lead to inconsistent results.[6]
-
-
Recommended Solutions:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable towards protodeboronation and homocoupling compared to the corresponding boronic acids.[9] MIDA boronates offer the additional advantage of a "slow release" of the active boronic acid under the reaction conditions, which can suppress side reactions.[9]
-
Use Fresh Reagents: Do not use old boronic acids that may have degraded upon storage. Use a fresh bottle or purify the existing stock if its quality is questionable.[4]
-
Modify the Base/Solvent System: In some cases, using anhydrous conditions with a base like potassium fluoride (KF) can minimize hydrolysis-related side reactions.
-
Visual Troubleshooting Guide
The following diagram outlines a decision-making workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: A decision tree for diagnosing and solving low-yield issues.
Frequently Asked Questions (FAQs)
Q1: My MOM (methoxymethyl) protecting group is being cleaved during the reaction. Why is this happening and how can I prevent it?
A: The MOM group is an acetal, which is known to be labile under acidic conditions.[10] While Suzuki couplings are run under basic conditions, some base/solvent combinations can lead to environments that facilitate MOM cleavage. For example, using a strong base like NaOH or KOH in a protic solvent like ethanol could be too harsh. To prevent this, consider switching to a milder, non-hydroxide base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[7][8] Running the reaction in an aprotic solvent like 1,4-dioxane or toluene with minimal water can also help preserve the MOM group.
Q2: I see a lot of my aryl iodide starting material being converted to 2-(methoxymethoxy)benzene (dehalogenation). What causes this?
A: Dehalogenation is a common side reaction where the iodide is replaced by a hydrogen atom. This can be caused by several factors, including an inefficient catalyst that promotes reduction over cross-coupling, or the presence of active hydrogen sources in the reaction mixture.[4] To mitigate this, ensure your catalyst system is highly active (see Issue 1). Additionally, using anhydrous solvents and reagents can help minimize sources of active hydrogen.
Q3: Can I use a different halide, like a bromide or chloride, instead of the iodide?
A: Yes, but you will likely need to adjust your strategy. The general reactivity trend for aryl halides in oxidative addition is I > Br > Cl.[7] While this compound is already challenging, the corresponding bromide would be less reactive, and the chloride would be significantly more difficult to activate. For aryl bromides and especially chlorides, the use of highly active catalyst systems with bulky, electron-rich ligands (like those in Table 1) is not just recommended, it is essential for achieving good yields.[11][12]
Q4: Does the reaction temperature matter? Should I run it at a higher temperature to improve the yield?
A: Temperature is a critical parameter that often requires optimization.[8] Increasing the temperature can help overcome the activation energy for the slow oxidative addition step.[13] However, excessively high temperatures can also accelerate catalyst decomposition and side reactions like protodeboronation. A good starting point is typically 80-100 °C for solvents like dioxane or toluene.[7] If you observe low conversion, a modest increase in temperature may be beneficial. Conversely, if you see significant side product formation, lowering the temperature might be necessary.
Optimized Experimental Protocol
This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid, incorporating best practices to mitigate the common issues discussed above.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Pinacol Ester (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane/Water (10:1 v/v), rigorously degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic pinacol ester, and finely ground K₃PO₄.
-
Catalyst Addition: In the same flask, add the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Add the rigorously degassed 1,4-dioxane/water solvent mixture via syringe. The final reaction concentration should be approximately 0.1 M with respect to the aryl iodide.
-
Degassing (Optional but Recommended): Briefly evacuate and backfill the flask with inert gas three times.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
The Suzuki-Miyaura Catalytic Cycle: Highlighting Key Failure Points
The efficiency of the entire cycle depends on the smooth progression of each step. For this compound, the oxidative addition and reductive elimination steps are often the bottlenecks.
Caption: The Suzuki catalytic cycle with bottlenecks for hindered substrates highlighted.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Retrieved from [Link]
-
Wang, D., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Retrieved from [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Chepkwony, C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Retrieved from [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
So, C. M., et al. (2024). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. Retrieved from [Link]
-
Scott, N. M., & Viciu, M. S. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Various Authors. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
-
Reddit. (2020). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry. Retrieved from [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
Plöger, J., et al. (2022). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ChemRxiv. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]
-
Stockland, R. A., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sonogashira Coupling of 1-Iodo-2-(methoxymethoxy)benzene
Welcome to the Technical Support Center for the Sonogashira coupling of 1-Iodo-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthetic transformation. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of this reaction and achieve optimal results.
Introduction: The Challenge of an Ortho-Substituted Aryl Iodide
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] While aryl iodides are generally the most reactive halides in this palladium- and copper-catalyzed reaction, the substrate this compound introduces specific challenges.[1][2] The ortho-positioned methoxymethyl (MOM) ether group presents significant steric hindrance around the reaction center, which can impede the crucial oxidative addition step in the palladium catalytic cycle.[2] Additionally, the electron-donating nature of the alkoxy group can influence the reactivity of the aryl iodide.
This guide will provide a structured approach to troubleshooting common side reactions and overcoming experimental hurdles specific to this substrate.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address problems you may encounter in the lab.
Question 1: My reaction is showing low or no conversion of the starting material, this compound. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in the Sonogashira coupling of a sterically hindered substrate like this compound is a common issue. The primary culprit is often the sterically demanding environment created by the ortho-MOM group, which slows down the rate-limiting oxidative addition step.[2] Here’s a systematic approach to troubleshoot this problem:
1. Catalyst and Ligand System:
-
Palladium Source: Ensure your palladium catalyst is active. While Pd(PPh₃)₄ is common, it can be sensitive to air and moisture. Consider using a more robust and air-stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[3]
-
Ligand Choice: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often more effective than triphenylphosphine. These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can more readily access the hindered carbon-iodine bond.[2][3] Consider ligands such as XPhos, SPhos, or P(t-Bu)₃. N-heterocyclic carbene (NHC) ligands are also excellent choices for challenging couplings.[2][4]
2. Reaction Conditions:
-
Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, the steric hindrance of the ortho-MOM group may necessitate higher temperatures to overcome the activation energy barrier.[3][5] Gradually increase the reaction temperature, for example, to 50-80 °C, and monitor for product formation. In some cases, temperatures up to 100 °C in a sealed tube may be required.[3]
-
Solvent: The choice of solvent is critical. While amine bases like triethylamine or diisopropylamine can sometimes act as the solvent, using a co-solvent like anhydrous and degassed THF, DMF, or toluene can improve the solubility of reactants and catalyst, leading to better results.[4]
-
Base: Ensure your amine base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess (typically 2-5 equivalents) to neutralize the HI generated and facilitate the deprotonation of the alkyne.[3]
3. Reagent Quality:
-
Purity of Starting Materials: Impurities in either the this compound or the terminal alkyne can poison the catalyst. Ensure both starting materials are of high purity.
-
Copper(I) Iodide: If you are using a copper co-catalyst, ensure it is fresh. Copper(I) iodide can oxidize over time, leading to a decrease in catalytic activity.[3]
Question 2: I'm observing a significant amount of alkyne homocoupling (Glaser-Hay coupling). How can I minimize this side reaction?
Answer:
The formation of a diyne byproduct through homocoupling of the terminal alkyne is a frequent side reaction in copper-catalyzed Sonogashira couplings, especially when the desired cross-coupling is slow.[6] This is exacerbated by the presence of oxygen. Here are the most effective strategies to suppress this side reaction:
1. Rigorous Exclusion of Oxygen:
-
The Glaser-Hay coupling is an oxidative process. Therefore, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Use standard Schlenk line techniques or a glovebox. All solvents and liquid reagents should be thoroughly degassed prior to use.
2. Copper-Free Conditions:
-
The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[3][6] These conditions have been well-developed and often provide excellent yields, particularly for challenging substrates. This approach may require the use of specific palladium catalysts and ligands, as well as a suitable base.
3. Slow Addition of the Alkyne:
-
If you must use a copper-catalyzed system, adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low at any given time. This minimizes the rate of the bimolecular homocoupling reaction relative to the desired cross-coupling.
4. Choice of Base and Solvent:
-
The choice of amine base can influence the extent of homocoupling. Some studies suggest that more sterically hindered amines, like diisopropylethylamine (DIPEA), can sometimes reduce the rate of this side reaction.
Question 3: My reaction works, but I am getting deprotection of the MOM group. How can I prevent this?
Answer:
The methoxymethyl (MOM) ether is generally stable to the basic conditions of the Sonogashira reaction.[7] However, cleavage can occur under certain circumstances:
1. Avoid Acidic Conditions:
-
MOM ethers are sensitive to acid.[8] Ensure that none of your reagents are contaminated with acidic impurities. The amine base should be of high quality and free from its corresponding hydrohalide salt.
-
During the workup, avoid acidic washes (e.g., dilute HCl) if the MOM group needs to be retained for subsequent steps. A neutral or mildly basic workup is recommended.
2. Choice of Base:
-
While most amine bases are compatible, very strong, non-nucleophilic bases, if used in large excess and at high temperatures, could potentially lead to minor degradation pathways. Stick to commonly used bases like triethylamine or diisopropylamine unless optimization requires an alternative.
3. Temperature Control:
-
Although higher temperatures may be needed to drive the coupling to completion, excessive heat for prolonged periods could contribute to the degradation of sensitive functional groups. Monitor the reaction closely and use the minimum temperature necessary for a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for aryl halides in the Sonogashira coupling? A1: The reactivity of the aryl halide is highly dependent on the leaving group and follows the general trend: I > OTf > Br >> Cl.[2][3] This is why this compound is a good starting point, despite its steric hindrance.
Q2: Can the oxygen atoms of the MOM group coordinate to the palladium or copper catalyst and inhibit the reaction? A2: While there is no direct evidence to suggest strong inhibition, it is plausible that the ethereal oxygens of the MOM group could weakly coordinate to the metal centers. This could potentially influence the electronics at the palladium center or the rate of catalyst turnover. Using bulky ligands can help to mitigate such non-productive interactions by creating a more defined and sterically shielded catalytic pocket.
Q3: What are the best practices for setting up a Sonogashira reaction with this substrate? A3:
-
Inert Atmosphere: Use a flame-dried Schlenk flask or a glovebox to exclude oxygen and moisture.
-
Degassing: Thoroughly degas all solvents and liquid reagents.
-
Order of Addition: A common and effective order of addition is: palladium catalyst, copper(I) iodide (if used), the aryl iodide, solvent, base, and finally the terminal alkyne.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to side products.
Q4: How should I purify the final product? A4: After a standard aqueous workup, the crude product can typically be purified by flash column chromatography on silica gel. The polarity of the eluent will depend on the nature of the alkyne used in the coupling.
Visualizing the Process
The Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Sonogashira coupling of this compound.
Summary of Recommended Reaction Parameters
| Parameter | Recommendation for this compound | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(OAc)₂ | More air-stable than Pd(0) sources.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) or NHC ligands. | Overcomes steric hindrance and accelerates oxidative addition.[2][3] |
| Copper Co-catalyst | Optional; consider copper-free conditions first. | Minimizes or eliminates alkyne homocoupling (Glaser coupling).[3][6] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) (2-5 equiv.) | Effective and commonly used; ensure it is anhydrous.[3] |
| Solvent | Anhydrous, degassed THF, DMF, or Toluene | Good solubility for reactants and catalyst.[4] |
| Temperature | Start at room temperature, then gradually increase to 50-80 °C if needed. | Balances the need for thermal energy to overcome steric hindrance with potential for side reactions at higher temperatures.[3][5] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents catalyst deactivation and oxidative homocoupling. |
Conclusion
The Sonogashira coupling of this compound, while challenging due to steric hindrance, can be successfully achieved with careful consideration of the catalyst system and reaction conditions. By systematically addressing issues of low conversion and side product formation, researchers can reliably synthesize the desired substituted alkynes. This guide provides a foundation for troubleshooting and optimization, empowering you to achieve your synthetic goals.
References
-
Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry; 2016.
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates. BenchChem. Accessed January 17, 2026.
- Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem. Accessed January 17, 2026.
-
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. 2017;15(3):569-573.
-
Sonogashira Coupling. Organic Chemistry Portal. Accessed January 17, 2026.
-
Sonogashira troubleshooting help needed. Reddit. Accessed January 17, 2026.
-
Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Request PDF. Accessed January 17, 2026.
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Accessed January 17, 2026.
-
Palladium‐catalyzed Sonogashira cross‐coupling reaction between aryl... ResearchGate. Accessed January 17, 2026.
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. Request PDF. Accessed January 17, 2026.
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Accessed January 17, 2026.
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021;11(12):6945-6972.
-
The Chemistry of Transition Metals with Three-Membered Ring Heterocycles. The Doyle Group - Princeton University. Accessed January 17, 2026. [URL]([Link] Doyle Group Website/files/The-Chemistry-of-Transition-Metals-with-Three-Membered-Ring-Heterocycles.pdf)
-
Sonogashira coupling. Wikipedia. Accessed January 17, 2026.
-
Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. Accessed January 17, 2026.
-
Efficient and Copper‐Free Pd(OAc)2/DABCO‐Catalyzed Sonogashira Cross‐Coupling Reaction. ResearchGate. Accessed January 17, 2026.
-
Flow Chemistry: Sonogashira Coupling. ThalesNano. Accessed January 17, 2026.
-
Sonogashira Coupling. Chemistry LibreTexts. Accessed January 17, 2026.
- Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene. BenchChem. Accessed January 17, 2026.
-
The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. PubMed. Accessed January 17, 2026.
-
Methoxymethyl ether. Wikipedia. Accessed January 17, 2026.
- Application Notes and Protocols for Sonogashira Coupling of 1-iodo-2-methylcyclopropane. BenchChem. Accessed January 17, 2026.
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Accessed January 17, 2026.
-
MOM Ethers. Organic Chemistry Portal. Accessed January 17, 2026.
-
Understanding the Mechanisms of Transition Metal Catalysed Redox Reactions. UQ eSpace - The University of Queensland. Accessed January 17, 2026.
-
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Accessed January 17, 2026.
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- 6. books.rsc.org [books.rsc.org]
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- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Heck Reaction Conditions for 1-Iodo-2-(methoxymethoxy)benzene
Here is the technical support center for the Optimization of Heck reaction conditions for 1-Iodo-2-(methoxymethoxy)benzene.
Welcome to the technical support guide for the Mizoroki-Heck reaction, specifically tailored for the coupling of this compound. This document is designed for researchers, scientists, and drug development professionals who are looking to optimize this critical C-C bond-forming reaction. As an electron-rich and somewhat sterically hindered aryl iodide, this substrate presents unique challenges that require careful consideration of reaction parameters to achieve high yields and selectivity.
This guide moves beyond simple protocols to provide in-depth mechanistic insights and a structured troubleshooting framework, empowering you to diagnose and solve common experimental issues.
Core Principles & Mechanistic Insights
A foundational understanding of the Heck reaction mechanism is paramount for effective troubleshooting. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2] The efficiency of each step is highly dependent on the choice of catalyst, ligands, base, and solvent.
The Heck Catalytic Cycle
The generally accepted mechanism involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration.[3][4][5]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
-
A) Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. For electron-rich aryl halides, this step can be slower than with electron-poor counterparts, sometimes becoming the rate-determining step.[6][7]
-
B & C) Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Aryl-Pd bond.[3][4] The regioselectivity of this step is influenced by both sterics and electronics.
-
D) β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C-C double bond of the product and a palladium-hydride species.[4][8] This step must occur in a syn-coplanar fashion.
-
E) Catalyst Regeneration: A base is required to neutralize the generated hydrohalic acid (HI) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4][8][9]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound and similar substrates.
Q1: My reaction has stalled. I observe low conversion of the starting material and have formed a black precipitate. What is happening?
A1: You are likely observing the formation of "palladium black," which is finely divided, catalytically inactive palladium metal.[10] This indicates catalyst decomposition and is a common failure mode in Heck reactions.
-
Causality: Catalyst decomposition often occurs at the high temperatures required for Heck reactions, especially if the palladium center is not sufficiently stabilized by its ligands.[6] The electron-donating nature of the methoxy-methoxy group can slow the initial oxidative addition, giving the catalyst more time to decompose before entering the cycle.
-
Troubleshooting Steps:
-
Enhance Ligand Stability: Switch from simple triphenylphosphine (PPh₃) to bulkier, more electron-rich phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or chelating diphosphines like 1,1'-bis(diphenylphosphino)ferrocene (dppf). These ligands form more stable complexes with palladium, protecting it from aggregation.[11][12]
-
Optimize Ligand:Pd Ratio: An incorrect ratio can be detrimental. While a 2:1 to 4:1 ratio of monodentate ligand to palladium is common, too much ligand can sometimes inhibit the reaction by preventing alkene coordination.[13]
-
Lower the Temperature: While high temperatures increase reaction rates, they also accelerate catalyst decomposition.[14] After improving your catalyst system, see if the reaction can proceed efficiently at a lower temperature (e.g., 80-100 °C instead of >120 °C).
-
Ensure Inert Atmosphere: Although many modern protocols are robust, oxygen can oxidize phosphine ligands and the Pd(0) catalyst. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
-
Q2: My starting material is consumed, but the yield of the desired product is low, and I see multiple spots on my TLC plate. What are the likely side reactions?
A2: With electron-rich substrates, side reactions can compete with the desired product formation. The two most common culprits are the reductive Heck reaction and olefin isomerization .
-
Reductive Heck Reaction: The intermediate that forms after migratory insertion can be reduced instead of undergoing β-hydride elimination. This results in a saturated C-C bond rather than the desired alkene. The formation of this side product is highly dependent on the solvent, base, and temperature.[6]
-
Olefin Isomerization: After β-hydride elimination, the product alkene can remain coordinated to the palladium-hydride complex. Re-addition and subsequent elimination can lead to isomerization of the double bond.[8] This is more likely if the final reductive elimination step to regenerate the Pd(0) catalyst is slow.[8][15]
-
Troubleshooting Steps:
-
Screen Your Base: The choice of base can significantly influence the reaction pathway. If you are using an organic amine like triethylamine (Et₃N), try switching to an inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc), or vice-versa.[16][17]
-
Consider Additives: The addition of silver salts (e.g., Ag₂CO₃) can sometimes suppress olefin isomerization by facilitating the removal of the hydride from palladium and promoting the desired catalyst regeneration pathway.[8][15]
-
Check Alkene Stoichiometry: Using a slight excess of the alkene (1.1-1.5 equivalents) is standard, but a large excess could potentially promote side reactions.
-
Q3: Is the methoxymethoxy (MOM) protecting group stable under typical Heck conditions?
A3: Yes, the MOM group is generally stable under the neutral to basic conditions of the Heck reaction. MOM ethers are primarily sensitive to acidic conditions. Since the Heck reaction requires a base to proceed, the environment is not conducive to MOM cleavage. However, it is always best practice to monitor your reaction by TLC or LC-MS to confirm that no deprotection to the corresponding phenol is occurring.
Q4: How do I systematically choose the optimal conditions for this compound?
A4: A systematic approach is key. Start with a standard condition and vary one parameter at a time. The table below provides a good starting point for your optimization screen.
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Rationale & Key Insights |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ (0.5-1 mol%) | Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[9] Pd₂(dba)₃ is a Pd(0) source, avoiding the need for an in situ reduction step. |
| Ligand | PPh₃ (2-4 mol%) | P(o-tol)₃ or dppf (2-4 mol%) | PPh₃ is a standard choice. However, bulkier, electron-rich ligands like P(o-tol)₃ often improve stability and promote oxidative addition for electron-rich aryl halides.[6][11] |
| Base | Et₃N (2.0 equiv.) | K₂CO₃ (2.5 equiv.) | Organic amines (Et₃N) and inorganic salts (K₂CO₃, NaOAc) are common.[1][3] The choice can impact solubility and reaction rate. An inorganic base may be preferable to avoid potential side reactions with the amine. |
| Solvent | DMF or NMP | Toluene or Dioxane | Polar aprotic solvents like DMF and NMP are excellent for the Heck reaction due to their ability to dissolve salts and stabilize charged intermediates.[18] However, ensure NMP is free of hydroperoxide impurities, which can oxidize phosphine ligands.[11] |
| Temperature | 100 °C | 80 °C | Start at a moderate temperature and increase only if the reaction is sluggish. Higher temperatures risk catalyst decomposition.[6][14] |
| Alkene | Alkyl Acrylate (1.2 equiv.) | Styrene (1.2 equiv.) | Acrylates and styrenes are common, reactive coupling partners.[6] |
Recommended Experimental Protocols
The following protocols provide a robust starting point for your experiments.
Protocol 1: Standard P(o-tol)₃-Ligated Heck Reaction
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Add tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed N,N-Dimethylformamide (DMF, 5 mL).
-
Add the alkene (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phosphine-Free Reaction in an Ionic Liquid
For certain applications, avoiding phosphine ligands can simplify purification. Ionic liquids can facilitate these reactions.[1]
-
To a reaction vial, add Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Add sodium acetate (NaOAc, 1.5 mmol, 1.5 equiv.).
-
Add the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆, 2 mL).
-
Add the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv.).
-
Seal the vial and heat to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Extract the product from the ionic liquid phase using a nonpolar solvent like diethyl ether or hexane (3 x 5 mL). The ionic liquid and catalyst will remain in a separate phase.
-
Combine the organic extracts, wash with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography.
Visual Troubleshooting Workflow
Use this decision tree to guide your optimization efforts when faced with a suboptimal reaction outcome.
Caption: A decision tree for troubleshooting common Heck reaction failures.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Lin, Y., et al. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. Retrieved from [Link]
-
de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]
-
Fiveable. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]
-
Chen, C., et al. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. Retrieved from [Link]
-
ScienceDirect. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]
-
Sharma, S., & Van der Eycken, E. (2017). Heck Reaction—State of the Art. Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling a. Retrieved from [Link]
-
Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]
-
ChemRxiv. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
Reddit. (2022). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Efficient Mizoroki–Heck coupling reactions using phosphine-modified Pd(II)–picolinate complex. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Pearson. (2022). Heck Reaction Explained. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]
-
Reddit. (2019). Practical Heck Reaction problems!. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 5. fiveable.me [fiveable.me]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 12. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Challenges in the Deprotection of the MOM Group in 1-Iodo-2-(methoxymethoxy)benzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the methoxymethyl (MOM) group in 1-Iodo-2-(methoxymethoxy)benzene to yield 2-iodophenol. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction: The Underlying Chemistry of the Challenge
The deprotection of a methoxymethyl (MOM) ether from a phenolic oxygen is a standard transformation in organic synthesis. The typical mechanism involves acidic hydrolysis where protonation of the acetal oxygen makes the methoxymethyl group a better leaving group.[1] However, the substrate this compound presents a unique set of challenges owing to the electronic properties and steric hindrance imparted by the ortho-iodo substituent. The carbon-iodine bond in electron-rich aromatic systems can be labile under certain conditions, and the proximity of the bulky iodine atom can influence the accessibility of the MOM ether to reagents.
This guide will walk you through potential pitfalls and provide robust solutions to achieve a successful deprotection.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the deprotection of this compound in a question-and-answer format.
FAQ 1: My reaction is sluggish or incomplete under standard acidic conditions (e.g., HCl in MeOH). What is causing this?
Possible Cause: The electron-withdrawing nature of the iodine atom can decrease the electron density of the aromatic ring, making the phenolic oxygen less basic and thus less prone to protonation under mild acidic conditions. Additionally, the steric bulk of the ortho-iodo group may hinder the approach of the acid and solvent molecules required for the hydrolysis to proceed efficiently. MOM-protected phenols are known to be robust and can require harsh deprotection conditions.[1]
Troubleshooting Steps:
-
Increase Acid Concentration or Temperature: A straightforward approach is to incrementally increase the concentration of the acid or the reaction temperature. However, this should be done with caution to avoid potential side reactions (see FAQ 2).
-
Switch to a Stronger Protic Acid: Consider using a stronger acid like trifluoroacetic acid (TFA). A common system is TFA in a solvent like dichloromethane (DCM).
-
Employ Lewis Acids: Lewis acids can be more effective in coordinating with the oxygen of the MOM group, facilitating its cleavage under milder conditions than protic acids.
FAQ 2: I am observing significant de-iodination of my starting material or product. How can I prevent this?
Possible Cause: The carbon-iodine bond on an electron-rich aromatic ring can be susceptible to cleavage under harsh acidic conditions, high temperatures, or in the presence of certain reagents. This can lead to the formation of undesired byproducts.
Troubleshooting Steps:
-
Avoid High Temperatures: If possible, conduct the deprotection at room temperature or even lower temperatures for an extended period.
-
Utilize Milder Deprotection Methods: Shift from strong protic acids to milder Lewis acid-based protocols or other chemoselective methods that are less likely to affect the C-I bond.
-
Degas Solvents: In some cases, radical-mediated de-iodination can occur. Degassing the solvents prior to use can minimize the presence of oxygen, which can initiate such processes.
FAQ 3: What are some reliable, milder alternative deprotection protocols for this substrate?
When standard acidic hydrolysis fails or leads to decomposition, several milder methods can be employed. The choice of method will depend on the other functional groups present in the molecule and the scale of the reaction.
Recommended Alternative Protocols:
-
Lewis Acid Catalysis: Lewis acids offer a powerful alternative to protic acids for MOM deprotection.
-
Chemoselective Methods: Reagent systems have been developed for the selective cleavage of MOM ethers in the presence of sensitive functional groups.
| Method | Reagents & Conditions | Advantages | Potential Issues |
| Lewis Acid Catalysis | ZnBr₂ and n-PrSH in CH₂Cl₂ at 0 °C to rt | Rapid and high-yielding for a variety of MOM ethers.[2] | The thiol can have a strong odor; proper ventilation is necessary. |
| Molecular Iodine (catalytic) in Acetone | Neutral conditions, fast, and chemoselective.[3][4] | May not be suitable for substrates with other iodine-sensitive functional groups. | |
| Chemoselective Method | TMSOTf and 2,2'-Bipyridyl in CH₃CN | Very mild, non-acidic conditions.[5] | Reagents can be expensive; requires anhydrous conditions. |
Detailed Experimental Protocols
Protocol 1: Lewis Acid-Mediated Deprotection with Zinc Bromide and Propanethiol
This protocol is adapted from a general method for the rapid and selective deprotection of MOM ethers.[2]
Workflow Diagram:
Sources
- 1. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1-Iodo-2-(methoxymethoxy)benzene Coupling Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of coupling products derived from 1-iodo-2-(methoxymethoxy)benzene. The unique properties of this substrate, namely the acid-sensitive methoxymethyl (MOM) ether and the potential for closely eluting impurities, present specific challenges that this guide aims to address with practical, field-proven solutions.
Part 1: Troubleshooting Guide
This section is designed to directly address specific issues you may encounter during the purification of your target compound.
Issue 1: My TLC/LCMS shows a spot/peak with a similar Rf/retention time to my product, but the reaction seems complete. What could it be?
Answer: This is a very common scenario. The most likely culprit is the homo-coupled byproduct of your coupling partner or, less commonly, a dimer of this compound. These non-polar byproducts often have polarities very similar to the desired biaryl product, leading to co-elution.[1][2]
Recommended Actions:
-
Confirm Identity: Before attempting a large-scale purification, try to confirm the identity of the impurity. If you have access to LC-MS, the mass of the byproduct can quickly confirm if it's a homo-coupled species.[1][2]
-
Optimize Chromatography: Resolving co-eluting impurities often requires adjusting chromatographic selectivity.[1][3]
-
Solvent System Modification: Switch from a standard ethyl acetate/hexanes system to one involving dichloromethane (DCM) or toluene. Toluene, in particular, can offer different selectivity for aromatic compounds through π-π interactions with the silica surface.
-
Gradient Modification: If using automated flash chromatography, employ a very shallow gradient (e.g., a 0.5% to 1% increase in the polar solvent per column volume) across the elution range of your product.[3]
-
Change Stationary Phase: If mobile phase optimization fails, consider a different stationary phase. Switching from standard silica to a diol- or cyano-bonded silica column can alter the interaction profile and improve separation.[1][3]
-
Issue 2: My purified product's NMR shows a new singlet around 4.5-5.5 ppm and a broad singlet, and the mass is lower than expected. What happened?
Answer: These signals are characteristic of the accidental cleavage of the MOM protecting group, resulting in the free phenol (2-iodophenol if it's the starting material, or the hydroxylated biaryl product). The MOM group is an acetal and is sensitive to acidic conditions.[4][5][6]
Probable Causes & Solutions:
-
Acidic Workup: Using a strong acidic wash (e.g., 1M HCl) during the aqueous workup can cause partial or complete deprotection.
-
Solution: Neutralize the reaction mixture carefully and perform the aqueous extraction under neutral or slightly basic (saturated NaHCO₃) conditions.
-
-
"Acidic" Silica Gel: Some grades of silica gel can be slightly acidic, leading to deprotection on the column. This is especially problematic during long purifications.
-
Solution 1 (Pre-treatment): Prepare a slurry of your silica gel in your starting eluent containing 1% triethylamine (Et₃N), then pack the column. This neutralizes the acidic sites.
-
Solution 2 (Buffered Mobile Phase): Add 0.1-0.5% triethylamine or pyridine to your mobile phase to prevent on-column deprotection. Be aware that this will require removal of the base from your purified fractions.
-
-
Chlorinated Solvents: Older or unstabilized bottles of DCM can accumulate trace amounts of HCl.
-
Solution: Use fresh, inhibitor-stabilized DCM for your reaction workup and chromatography.
-
Issue 3: My crude product is a dark, almost black, solid or oil. How do I remove the color and residual palladium catalyst?
Answer: The dark color is almost certainly due to residual palladium, which can exist as soluble species or colloidal palladium black.[7] It is critical to remove this, as residual palladium can interfere with subsequent reactions and is a regulated impurity in pharmaceutical products.[8][9]
Palladium Removal Workflow:
Caption: Workflow for removing residual palladium catalyst.
Detailed Steps:
-
Initial Filtration: After the reaction workup, dilute the crude organic extract with a suitable solvent and pass it through a 2-3 cm thick pad of Celite® on a sintered glass funnel.[10][11] This will remove insoluble palladium black and inorganic salts.[11]
-
Scavenging: If the filtrate is still colored, soluble palladium species are present.[12] Treatment with a solid-supported metal scavenger is highly effective.[8][12]
-
Thiol-based scavengers: These are very effective at chelating palladium.[8] Stir the organic solution with the scavenger resin for a few hours, then remove it by filtration.
-
Activated Carbon: A more classical approach is to stir the solution with activated carbon. Use this method cautiously as it can sometimes adsorb the desired product, leading to yield loss.[8]
-
-
Chromatography: In many cases, standard silica gel chromatography is sufficient to remove the last traces of palladium, which typically bind strongly to the silica at the top of the column.[10][11]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect from a Suzuki or Heck coupling with this compound?
A1: Besides your desired product, you should anticipate several potential byproducts that can complicate purification.
Caption: Common species in a coupling reaction mixture.
Summary of Byproducts:
| Byproduct Type | Chemical Name Example | Common Cause | Purification Challenge |
| Homo-coupling (SM) | Bis(2-(methoxymethoxy)phenyl) | Sub-optimal catalyst activity | Often co-elutes with the product. |
| Homo-coupling (Partner) | e.g., Biphenyl (from phenylboronic acid) | Excess boronic acid, oxygen exposure | Polarity can be very close to the product. |
| Hydrodeiodination | (Methoxymethoxy)benzene | Presence of a hydrogen source, slow catalysis | Typically more volatile and less polar. |
| Deprotection | 2-Iodophenol | Acidic conditions during workup/purification | More polar; usually easy to separate but indicates instability. |
Q2: What are the stability limits of the MOM group, and how can I ensure it survives purification?
A2: The methoxymethyl (MOM) ether is classified as an acetal protecting group. Its stability is highly pH-dependent.
-
Stable: The MOM group is generally stable in neutral and basic conditions (pH 4-12).[4] It is robust towards most oxidizing and reducing agents, as well as many nucleophiles.[4]
-
Labile: It is sensitive to acidic conditions (both Brønsted and Lewis acids), which catalyze its hydrolysis back to the phenol.[4][5][6]
Best Practices for Maintaining MOM Group Integrity:
-
Workup: Always use a neutral (water, brine) or basic (saturated NaHCO₃ or K₂CO₃ solution) aqueous wash. Avoid washes with NH₄Cl or dilute acids.
-
Solvents: Use fresh, high-purity solvents. Avoid prolonged exposure to potentially acidic chlorinated solvents like DCM.
-
Chromatography: If you suspect on-column deprotection, neutralize your silica gel or add a basic modifier (e.g., 0.1% Et₃N) to your eluent.[13]
Q3: Can I use crystallization instead of chromatography to purify my product?
A3: Crystallization can be an excellent and highly scalable alternative to chromatography, especially if your product is a solid and the major impurities have different crystallization tendencies.
When to Consider Crystallization:
-
High Purity Crude: If your crude product is >90% pure by NMR or LCMS, crystallization is often a good choice for removing minor impurities.
-
Solid Product: The technique is most straightforward for solid materials.
-
Known Impurities: If the main impurity is significantly more or less soluble in a given solvent system than your product, crystallization can be very effective. For example, non-polar homo-coupled byproducts might remain in a moderately polar solvent from which your more polar product crystallizes.
Protocol for a Trial Crystallization:
-
Solvent Screening: In small vials, dissolve ~20-30 mg of your crude product in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, or mixtures thereof).
-
Cooling: Allow the vials to cool slowly to room temperature, then place them in a refrigerator or freezer.
-
Observation: Observe which solvent system yields crystals.
-
Isolation & Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and analyze their purity by TLC or LCMS to confirm that the impurities were successfully removed in the mother liquor.
References
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link][12]
-
Various Authors. (2015). How can I remove palladium Pd catalyst easily? ResearchGate. [Link][10]
-
Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link][11]
-
Fallon, T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link][9]
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link][4]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link][5]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
Various Authors. (2021). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. ResearchGate. [Link]
-
Various Authors. (2018). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. [Link]
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link][2]
-
Various Authors. (2006). coeluting or comigrating impurities. Chromatography Forum. [Link]
-
OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]
-
Tanaka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]
-
Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61. [Link][7]
-
Wikipedia. Heck reaction. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Various Authors. (2011). Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. ResearchGate. [Link]
-
Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spinchem.com [spinchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Minimizing Homo-Coupling of 1-Iodo-2-(methoxymethoxy)benzene in Cross-Coupling Reactions
<Technical Support Center >
Welcome to the technical support center for chemists working with 1-Iodo-2-(methoxymethoxy)benzene. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the prevention of undesired homo-coupling side reactions. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these experimental choices, empowering you to optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions surrounding homo-coupling with this specific aryl iodide.
Q1: What is homo-coupling, and why is it a significant issue with this compound?
A1: Homo-coupling is an undesired side reaction where two molecules of the same aryl halide (in this case, this compound) react with each other to form a symmetrical biaryl product, 2,2'-bis(methoxymethoxy)-1,1'-biphenyl. This side reaction consumes your starting material, complicates purification, and ultimately lowers the yield of your desired cross-coupled product.
This issue is particularly relevant for this compound for two main reasons:
-
High Reactivity of Aryl Iodides: The Carbon-Iodine bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition to the Palladium(0) catalyst, a key step in both the desired cross-coupling and the undesired homo-coupling pathways.[1][2]
-
Electron-Rich Nature: The methoxymethyl (MOM) ether is an electron-donating group, which increases the electron density on the aromatic ring. This can influence the rates of various steps in the catalytic cycle, sometimes favoring the homo-coupling pathway under non-optimized conditions.
The primary mechanism for this side reaction in palladium-catalyzed processes is often referred to as Ullmann-type coupling.[1][3][4] It typically proceeds after the initial oxidative addition of the aryl iodide to Pd(0) to form an Ar-Pd(II)-I intermediate.[5][6] Two of these intermediates can then react, leading to the formation of the Ar-Ar bond and regenerating the active Pd(0) catalyst.[5]
Q2: How does the methoxymethyl (MOM) protecting group influence the reaction? Is it stable?
A2: The MOM group serves as a robust protecting group for the phenolic hydroxyl. Its key characteristics in the context of cross-coupling are:
-
Electronic Effect: As an electron-donating group, it activates the aromatic ring, which can be beneficial for oxidative addition.
-
Stability: The MOM ether is generally stable under the basic and weakly acidic conditions often employed in cross-coupling reactions.[7][8][9] It is resistant to a wide range of non-acidic reagents, including many bases, nucleophiles, and reducing/oxidizing agents.[7][9] However, it is sensitive to strong acids, which are typically used for its removal.[7][8][9] Therefore, care should be taken to avoid acidic conditions during the reaction or workup unless deprotection is intended.
Q3: Are there any universal best practices to suppress homo-coupling from the start?
A3: Yes, several foundational laboratory practices can significantly reduce the likelihood of homo-coupling before you even begin extensive optimization:
-
High-Purity Reagents: Use high-purity palladium catalysts and ligands. Impurities can sometimes lead to the formation of palladium black or other species that may favor homo-coupling.
-
Strict Inert Atmosphere: Oxygen can degrade phosphine ligands and affect the catalyst's oxidation state. Maintaining a rigorously deoxygenated environment using a glovebox or proper Schlenk techniques is critical.
-
Controlled Reagent Addition: In some cases, slow addition of one of the coupling partners (e.g., the boronic acid in a Suzuki coupling) can help maintain a low concentration of the key intermediates, disfavoring the bimolecular homo-coupling pathway.
-
Lower Catalyst Loading: While counterintuitive, higher catalyst concentrations can sometimes lead to a greater proportion of side products due to aggregation or alternative reaction pathways.[10] It is often beneficial to start with a lower catalyst loading (e.g., 1-2 mol%) and increase only if reactivity is poor.
Section 2: Troubleshooting Guides by Reaction Type
This section provides specific, actionable advice for the most common cross-coupling reactions where this compound is used.
Suzuki-Miyaura Coupling
Problem: You observe a significant amount of 2,2'-bis(methoxymethoxy)-1,1'-biphenyl in your reaction mixture by GC-MS or LC-MS.
Causality Analysis: In Suzuki-Miyaura coupling, the desired pathway involves transmetalation of the organoboron species to the Ar-Pd(II)-X complex. Homo-coupling occurs when a second Ar-Pd(II)-X complex reacts with the first, or through other side-reactions of the boronic acid itself, before the desired transmetalation can take place.
Caption: Suzuki cycle showing the desired cross-coupling (green) vs. the undesired homo-coupling pathway (red).
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Ligand Selection | Bulky, electron-rich phosphine ligands accelerate the rate of reductive elimination, which is the final step in the desired catalytic cycle.[11] This can help the desired pathway outcompete the undesired homo-coupling. | Switch from simple ligands like PPh₃ to bulky biaryl phosphine ligands (e.g., SPhos, XPhos) or chelating phosphines like dppf. |
| Base Selection | The base is crucial for activating the boronic acid for transmetalation.[12] If the base is too weak or poorly soluble, transmetalation can be slow, allowing more time for homo-coupling. | Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like NaHCO₃.[13] Ensure the base is finely powdered and the solvent system allows for adequate solubility or interaction. |
| Solvent System | The choice of solvent affects the solubility of all components and the rates of the catalytic steps. A polar aprotic solvent is often a good starting point. | Screen solvents such as Dioxane, THF, or Toluene, often with a small amount of water to aid in dissolving the base.[6] |
| Temperature Control | Higher temperatures can sometimes promote undesired side reactions. | Run the reaction at the lowest temperature that still affords a reasonable reaction rate (e.g., start at 60-80 °C instead of reflux). |
Optimized Protocol Example (Suzuki-Miyaura):
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add degassed 1,4-dioxane and water (e.g., a 10:1 ratio).
-
Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Proceed with aqueous workup.
Sonogashira Coupling
Problem: You observe the formation of 2,2'-bis(methoxymethoxy)-1,1'-biphenyl (from the aryl iodide) and a symmetrical di-yne byproduct (from the terminal alkyne).
Causality Analysis: Sonogashira reactions traditionally use a copper co-catalyst. This copper is highly effective at promoting the desired reaction but is also the primary culprit for the homo-coupling of the terminal alkyne, a side reaction known as Glaser coupling .[14][15][16] The aryl iodide homo-coupling can also occur via the palladium cycle, as in the Suzuki reaction.
Caption: Sonogashira cycles showing the main Pd-catalyzed reaction and the Cu-mediated Glaser homo-coupling side reaction.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Copper-Free Conditions | The most direct way to prevent Glaser coupling is to eliminate its cause: the copper co-catalyst.[2][17][18] Many modern protocols are designed to be copper-free. | Use a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a suitable base (e.g., a bulky amine like diisopropylamine or a carbonate) in a solvent like THF or DMF. |
| Use of an Amine Base | In traditional Sonogashira reactions, an amine base (like Et₃N or i-Pr₂NH) serves multiple roles: it acts as a base, a solvent, and a ligand. It also helps to keep the copper in the active Cu(I) state, reducing the Cu(II) species that can promote Glaser coupling. | Ensure an excess of a suitable amine base is used if you must employ a copper-catalyzed system. |
| Low Temperature | Glaser coupling can be suppressed by running the reaction at lower temperatures.[19][20] | If feasible for your substrate, attempt the reaction at room temperature or even 0 °C before resorting to heating.[20] |
| Add a Reducing Agent | In cases where trace oxygen might be generating Cu(II), a mild reducing agent can suppress Glaser coupling. | Adding a small amount of a reducing agent like sodium ascorbate has been shown to be effective in preventing alkyne homo-coupling.[20] |
Optimized Protocol Example (Copper-Free Sonogashira):
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and triphenylphosphine (6 mol%).
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed THF, followed by the terminal alkyne (1.1 eq) and diisopropylamine (3.0 eq).
-
Stir the reaction at room temperature and monitor by TLC or GC-MS. Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Upon completion, concentrate the mixture and purify by column chromatography.
Buchwald-Hartwig Amination
Problem: Alongside your desired N-aryl product, you isolate a significant quantity of 2,2'-bis(methoxymethoxy)-1,1'-biphenyl.
Causality Analysis: The key product-forming step in the Buchwald-Hartwig amination is the reductive elimination from a palladium(II) amido complex (LₙPd(Ar)(NR₂)).[21][22] Homo-coupling arises when the desired reductive elimination is slow, allowing for side reactions to occur. The use of bulky, electron-donating phosphine ligands is paramount as they have been shown to dramatically accelerate this crucial C-N bond-forming reductive elimination step, thereby outcompeting the pathways that lead to homo-coupling.[22][23][24][25]
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Ligand is Key | Bulky, electron-rich biarylmonophosphine ligands (often called "Buchwald ligands") are specifically designed to promote the C-N reductive elimination.[22] Using less effective ligands is a common cause of failure. | Employ a ligand from the Buchwald family, such as RuPhos, XPhos, or BrettPhos. The choice may depend on the specific amine being coupled. Pre-formed palladium-ligand complexes (precatalysts) can also improve reliability. |
| Strong, Non-Nucleophilic Base | A strong base is required to deprotonate the amine, but it should not interfere with the catalyst. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation.[26] | Use a strong, sterically hindered base like NaOt-Bu or LHMDS. Weaker bases like carbonates are often ineffective. |
| Anhydrous Conditions | Water can react with the strong base and interfere with the catalytic cycle. | Use anhydrous solvents (e.g., Toluene, Dioxane) and ensure all reagents are dry. |
| Precatalyst Use | Palladium(II) precatalysts ensure a reliable 1:1 or 2:1 ligand-to-palladium ratio and provide a more stable and active initial catalytic species. | Consider using a commercially available G3 or G4 Buchwald precatalyst which can offer higher activity and reproducibility. |
Optimized Protocol Example (Buchwald-Hartwig Amination):
-
In a glovebox, add NaOt-Bu (1.4 eq) to a vial.
-
In a separate vial, add this compound (1.0 eq), the amine (1.2 eq), a suitable Buchwald ligand (e.g., RuPhos, 2 mol%), and a palladium source (e.g., Pd₂(dba)₃, 1 mol%) or a precatalyst (2 mol%).
-
Add anhydrous toluene to the second vial, then transfer this solution to the vial containing the base.
-
Seal the vial, remove from the glovebox, and heat to 100 °C.
-
Monitor the reaction by LC-MS. Upon completion, cool, quench carefully with water, and proceed with extraction and purification.
Section 3: General Laboratory Best Practices
-
Reagent Purity: Always use freshly distilled/purified solvents and high-purity reagents. The quality of your base (e.g., NaOt-Bu) is particularly important.
-
Degassing: Thoroughly degas all solvents used in the reaction by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using an appropriate technique (TLC, GC-MS, LC-MS) to determine the optimal endpoint and identify the formation of byproducts early.
By understanding the mechanistic underpinnings of these side reactions and applying these targeted troubleshooting strategies, you can significantly improve the outcome of your cross-coupling reactions involving this compound.
References
-
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 2(8), 1101–1104. [Link]
-
Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Copper-free Sonogashira coupling reactions in the presence of the... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Nasir Baig, R. B., & Varma, R. S. (2013). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 3(38), 16976. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Viciu, M. S., et al. (2004). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Organometallics, 23(7), 1629–1635. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Suzuki–Miyaura and Ullmann coupling reactions in the presence of TiO2–AA–Pd nanohybrid. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Komatsu, T., et al. (2013). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Beilstein Journal of Organic Chemistry, 9, 887–891. [Link]
-
Gevorgyan, V., & Takeda, A. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3788–3793. [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Amination Reaction. (n.d.). Pearson+. Retrieved January 18, 2026, from [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 129(21), 6826–6833. [Link]
-
Glaser coupling. (n.d.). Grokipedia. Retrieved January 18, 2026, from [Link]
-
MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Copper-free Sonogashira coupling. (n.d.). The Chemical Reaction Database. Retrieved January 18, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 18, 2026, from [Link]
-
Shibahara, F., et al. (2021). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Catalysts, 11(6), 723. [Link]
-
A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki? (n.d.). Reddit. Retrieved January 18, 2026, from [Link]
-
Gao, H., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(8), 3173–3180. [Link]
-
Methoxymethyl ether (MOM) | Hydroxyl Protective Group. (n.d.). AdiChemistry. Retrieved January 18, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Supposed mechanism for the copper-free Sonogashira reaction. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Barder, T. E., et al. (2008). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 27(22), 5947–5958. [Link]
-
Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Bar-Haim, G., et al. (2007). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 12(4), 847–857. [Link]
-
Table 1 Optimization of the reaction conditions for Suzuki coupling... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 18, 2026, from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (n.d.). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
Sources
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- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
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- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
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Improving the regioselectivity of reactions involving 1-Iodo-2-(methoxymethoxy)benzene
Welcome to the technical support center for 1-Iodo-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the regioselectivity and overall success of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, offering two key functional handles: a reactive carbon-iodine bond amenable to a wide array of cross-coupling reactions and a protected phenol that can be unveiled later in a synthetic sequence. The methoxymethyl (MOM) ether serves as a robust protecting group for the hydroxyl functionality.[1][2] The interplay between the ortho-directing methoxymethoxy group and the bulky iodine atom governs the regioselectivity of many transformations. Understanding these directing effects is paramount to achieving desired reaction outcomes.
Troubleshooting Guide: Improving Regioselectivity
This section addresses common issues encountered during reactions with this compound and provides actionable solutions based on established chemical principles.
Problem 1: Poor or Incorrect Regioselectivity in Metal-Halogen Exchange followed by Electrophilic Quench
Scenario: You are attempting a lithium-halogen exchange using an alkyllithium reagent (e.g., n-BuLi or t-BuLi) followed by quenching with an electrophile, but you observe a mixture of products or reaction at an unintended position.
Potential Causes and Solutions:
-
Competitive ortho-Deprotonation: The methoxymethoxy (MOM) group is a known Directed Metalation Group (DMG), capable of directing ortho-lithiation.[3][4] This can compete with the desired halogen-metal exchange, leading to a mixture of organolithium intermediates.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the lithium-halogen exchange at -78 °C or even lower (e.g., -100 °C) to favor the kinetically faster halogen-metal exchange over the thermodynamically driven deprotonation.[5]
-
Choice of Alkyllithium: t-Butyllithium is often more effective for halogen-metal exchange at low temperatures compared to n-butyllithium.[6]
-
Reaction Time: Keep the time between the formation of the aryllithium and the electrophilic quench to a minimum to reduce the risk of rearrangement or side reactions.
-
-
-
Incorrect Quenching Position: The resulting aryllithium species may not be stable under the reaction conditions, leading to undesired reactivity.
-
Troubleshooting Steps:
-
Transmetalation: Consider a transmetalation step with a different metal salt (e.g., ZnCl₂, MgBr₂·OEt₂) after the initial lithium-halogen exchange. This can generate a more stable and less reactive organometallic species, potentially improving the regioselectivity of the subsequent quench.
-
-
Workflow for Optimizing Metal-Halogen Exchange:
Caption: Troubleshooting workflow for metal-halogen exchange.
Problem 2: Low Yield or Lack of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Scenario: You are performing a Suzuki, Heck, or Sonogashira coupling reaction with this compound, but the reaction is sluggish, or the yield of the desired product is low.
Potential Causes and Solutions:
-
Steric Hindrance: The ortho-MOM group can sterically hinder the approach of the palladium catalyst to the carbon-iodine bond, slowing down the rate-determining oxidative addition step.[7]
-
Troubleshooting Steps:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to facilitate the oxidative addition of sterically hindered aryl halides.[7] For some reactions, phosphine-free catalyst systems might also be effective.[8][9]
-
Palladium Precatalyst: Use a modern palladium precatalyst (e.g., a G3 or G4 palladacycle) that is designed to generate the active Pd(0) species more efficiently.
-
-
-
Electronic Effects: The electron-donating nature of the MOM group can decrease the electrophilicity of the aryl iodide, making oxidative addition more challenging.[8][10]
-
Troubleshooting Steps:
-
Higher Reaction Temperatures: Increasing the reaction temperature, including the use of microwave irradiation, can provide the necessary activation energy to overcome the electronic deactivation.[8]
-
Choice of Base and Solvent: The choice of base and solvent is critical and can significantly impact the reaction outcome. For Suzuki couplings, ensure the base is strong enough to facilitate transmetalation but not so strong as to cause side reactions. Aprotic polar solvents like DMF, NMP, or dioxane are commonly used.[10][11]
-
-
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand (if applicable) | Base | Solvent | Temperature |
| Suzuki | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O | 80-110 °C |
| Heck | Pd(OAc)₂ | PPh₃ or none | Et₃N or K₂CO₃ | DMF or NMP | 100-140 °C |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N or piperidine | THF or DMF | RT to 80 °C |
Note: These are starting points and may require optimization for specific substrates.
Problem 3: Formation of Homocoupling or Protodeiodination Byproducts
Scenario: In a cross-coupling reaction, you observe significant amounts of the homocoupled product of your coupling partner or the formation of 1-(methoxymethoxy)benzene.
Potential Causes and Solutions:
-
Inefficient Transmetalation (Suzuki): If the transmetalation step is slow, the organoboron reagent can undergo homocoupling.
-
Troubleshooting Steps:
-
Base Selection: Ensure the base is sufficiently strong and soluble to promote efficient transmetalation. Aqueous solutions of bases are often beneficial.
-
Water Content: In some cases, rigorously anhydrous conditions can be detrimental to the Suzuki coupling. The presence of a controlled amount of water can be beneficial.
-
-
-
Decomposition of the Organometallic Intermediate: The arylpalladium intermediate can undergo undesired side reactions, such as protodeiodination, especially in the presence of protic sources.
-
Troubleshooting Steps:
-
Anhydrous Conditions: For reactions sensitive to protic sources (e.g., Sonogashira), ensure all reagents and solvents are thoroughly dried.[12]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to prevent oxidative degradation of the catalyst and reagents.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary directing effect of the methoxymethoxy (MOM) group in electrophilic aromatic substitution?
A1: The MOM group is an ortho, para-director due to the lone pairs on the ether oxygens that can donate electron density to the aromatic ring through resonance.[13][14] This activates the ortho and para positions towards electrophilic attack. However, in this compound, the para position is occupied by the iodine atom, and one ortho position is sterically hindered by the iodine. Therefore, electrophilic substitution, if it occurs, is most likely to be directed to the C6 position.
Q2: Can the MOM group be cleaved under typical cross-coupling conditions?
A2: The MOM group is generally stable to the basic and neutral conditions of most palladium-catalyzed cross-coupling reactions.[2] However, it is sensitive to acidic conditions.[1][15] If your reaction generates acidic byproducts or if you are using acidic additives, cleavage of the MOM group is a possibility. It is advisable to monitor the reaction by TLC or LC-MS for any signs of deprotection.
Q3: In a di-functionalization strategy, should I react at the iodine or attempt to functionalize a C-H bond first?
A3: It is almost always more straightforward to perform a cross-coupling reaction at the carbon-iodine bond first. The C-I bond is significantly more reactive in palladium-catalyzed reactions than a C-H bond.[11][16] After the initial cross-coupling, you could then explore C-H activation strategies, but be aware that the electronic and steric properties of the newly introduced group will influence the regioselectivity of the subsequent C-H functionalization.
Q4: How does the reactivity of this compound compare to 1-iodo-2-methoxybenzene?
A4: The electronic properties of the methoxy and methoxymethoxy groups are quite similar, with both being electron-donating. Therefore, their influence on the rate of oxidative addition in cross-coupling reactions should be comparable. The primary difference may lie in the steric bulk, with the MOM group being slightly larger than a methyl group. This could lead to slightly slower reaction rates for this compound in sterically demanding transformations.
Decision Tree for Reaction Planning:
Caption: Decision tree for planning reactions.
References
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Guide to the Suzuki Coupling Reactivity of 1-Iodo-2,3,4.
- Benchchem. (2025). Application Notes and Protocols for the Heck Reaction of 1-Iodo-2,3,4-trimethoxybenzene.
- Organic Chemistry Portal. Heck Reaction.
-
Wikipedia. Methoxymethyl ether. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]
-
ACS Publications. From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
TCNJ. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip. [Link]
-
Chemistry Stack Exchange. organic chemistry - Why do halogen-metal exchanges happen?. [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
- Benchchem. (2025). Comparative Study of Catalyst Systems for Suzuki Coupling of 1-Iodo-2,3,4-trimethoxybenzene.
- Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling of 1-Iodo-2,3,4-trimethoxybenzene with Arylboronic Acids.
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
Sources
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- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 9. Heck Reaction [organic-chemistry.org]
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- 12. Sonogashira Coupling [organic-chemistry.org]
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Technical Support Center: Troubleshooting Catalyst Deactivation with 1-Iodo-2-(methoxymethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing challenges associated with catalyst deactivation when using 1-Iodo-2-(methoxymethoxy)benzene in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome experimental hurdles and achieve optimal reaction outcomes. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of modern catalytic methods.
Troubleshooting Guide: Catalyst Deactivation
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.
Issue ID: CC-D-001
Observed Problem: My reaction stalls prematurely or shows low conversion to the desired product.
Potential Causes & Suggested Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Catalyst Deactivation: Formation of Inactive Pd(0) Aggregates (Palladium Black) | The active Pd(0) catalyst can aggregate into catalytically inactive palladium black, often appearing as a black precipitate.[1][2] This is a common deactivation pathway in many cross-coupling reactions.[2] | Improve Catalyst Stability: Use fresh, high-purity catalysts and ligands. Consider employing pre-catalysts for a more dependable generation of the active catalytic species.[1] Optimize Reaction Conditions: Lowering the reaction temperature may slow the rate of decomposition.[2] Ensure rigorous degassing of solvents and maintain an inert atmosphere (e.g., argon or nitrogen).[1] Increase Ligand-to-Palladium Ratio: A higher ligand-to-metal ratio can help stabilize the active catalytic species and prevent aggregation.[2] |
| Ligand Degradation | Phosphine ligands, commonly used in cross-coupling reactions, are often sensitive to air and moisture, leading to oxidation.[2] This renders them unable to effectively coordinate with the palladium center.[2] | Use Air-Stable Ligands and Pre-catalysts: Employ modern, air-stable ligands such as Buchwald's biarylphosphine ligands or N-heterocyclic carbenes (NHCs).[3][4] Using pre-catalysts can also circumvent issues with ligand oxidation during the initial setup.[5] Ensure Anhydrous and Oxygen-Free Conditions: Use freshly distilled, anhydrous, and thoroughly degassed solvents.[4] All manipulations should be performed under a strictly inert atmosphere. |
| Inhibition by Iodide Byproduct | The iodide salt formed as a byproduct during the reaction can sometimes inhibit the catalyst.[5][6] This is thought to occur through the formation of inactive M₂PdX₄ species, especially in polar solvents.[5] | Solvent Choice: For reactions involving aryl iodides, using less polar solvents like toluene can be beneficial as the iodide salt is less soluble and less likely to interfere with the catalyst.[5] Ligand Selection: Certain bulky, electron-rich ligands can mitigate iodide inhibition by promoting the desired catalytic cycle steps.[7] |
| MOM Group Instability | The methoxymethyl (MOM) protecting group is an acetal and can be cleaved under acidic conditions.[8][9] While generally stable under basic and neutral conditions, trace acidic impurities or acidic species generated in situ could lead to its removal.[8] | Control pH: Ensure the reaction medium is not acidic. Use high-purity reagents and solvents to avoid acidic contaminants. If the reaction generates acidic byproducts, consider using a non-coordinating base to neutralize them. Alternative Protection: If MOM group lability is a persistent issue, consider a more robust protecting group for the phenol. |
Issue ID: CC-D-002
Observed Problem: I am observing the formation of a black precipitate in my reaction mixture, and the reaction has stopped.
Potential Cause & Suggested Solutions:
This is a classic sign of catalyst decomposition into palladium black.[2]
Caption: Formation of inactive palladium black.
Prevention Strategies:
-
Ligand Choice and Ratio: The primary cause of palladium black formation is the loss of the stabilizing ligand.[2] Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can enhance catalyst stability.[4][10] Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can also help, but an excessive amount may inhibit the reaction.[2]
-
Temperature Control: Elevated temperatures accelerate catalyst decomposition.[2] It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Slow Addition: In some cases, slow addition of one of the coupling partners can help maintain a low concentration of reactive intermediates and reduce the rate of catalyst decomposition.[4]
Issue ID: CC-D-003
Observed Problem: Significant formation of homocoupled byproduct (2,2',3,3',4,4'-hexamethoxybiphenyl) is observed.
Potential Causes & Suggested Solutions:
Homocoupling is a common side reaction where two molecules of the aryl iodide react with each other.[11] The electron-donating methoxy groups in this compound can make it more susceptible to this side reaction.[11]
| Potential Cause | Explanation | Suggested Solutions |
| Suboptimal Reaction Conditions | High temperatures and prolonged reaction times can sometimes favor homocoupling. | Optimize Temperature and Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the accumulation of byproducts. Lowering the reaction temperature may also be beneficial.[4] |
| Base and Solvent Effects | The choice of base and solvent can influence the relative rates of cross-coupling versus homocoupling. | Screen Bases and Solvents: Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DMF) to find conditions that minimize homocoupling.[4] |
| Inefficient Transmetalation | In Suzuki-Miyaura couplings, if the transmetalation step with the organoboron reagent is slow, the palladium-aryl intermediate has a higher chance of undergoing side reactions like homocoupling. | Use Fresh Boronic Acid/Ester: Ensure the quality of your organoboron reagent, as degradation can lead to slower transmetalation. Ligand Selection: Employ ligands known to promote rapid transmetalation and reductive elimination.[4] |
| Slow Addition of Reagents | Adding the organoboron reagent slowly can sometimes reduce the incidence of homocoupling.[4] | Protocol Modification: Instead of adding all reagents at the beginning, try a slow addition of the boronic acid or ester solution to the reaction mixture.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions where this compound is used?
A1: this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with organoboron compounds.[12][13]
-
Heck Reaction: For the coupling with alkenes to form substituted alkenes.[14][15]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[6][16]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Q2: How stable is the MOM protecting group under typical cross-coupling conditions?
A2: The methoxymethyl (MOM) ether is generally stable to a wide range of non-acidic conditions, including those typically employed in palladium-catalyzed cross-coupling reactions (e.g., basic conditions, presence of organometallic reagents).[8] It is stable in a pH range of approximately 4 to 12.[8] However, it is sensitive to acids, and care should be taken to avoid acidic reagents or conditions that might generate acidic species in situ.[8][9]
Q3: Are there specific ligands that are recommended for use with this substrate?
A3: The choice of ligand is crucial for a successful cross-coupling reaction.[3][10] For sterically hindered and electron-rich aryl iodides like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands can promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[10] Examples of effective ligand classes include:
-
Buchwald Biarylphosphine Ligands: (e.g., SPhos, XPhos, RuPhos) are known for their high reactivity and ability to stabilize the catalytic species.[4]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can form very stable palladium complexes.[17]
-
Josiphos and Xantphos: These are also effective in many cross-coupling applications.[6]
Q4: Can the iodide in this compound poison the palladium catalyst?
A4: While aryl iodides are generally more reactive than aryl bromides or chlorides in oxidative addition, the resulting iodide anion can sometimes act as an inhibitor to the palladium catalyst.[6][7] This is particularly noted in some reactions like the Buchwald-Hartwig amination.[7] The formation of iodide-bridged palladium dimers can lead to catalytically inactive species.[7] However, modern ligand systems, such as the Buchwald phosphines, have been developed to overcome this issue and work effectively with aryl iodides.[7]
Q5: What are the best practices for setting up a cross-coupling reaction with this substrate to minimize catalyst deactivation?
A5: To ensure the best chance of success and minimize catalyst deactivation, follow these best practices:
-
Use High-Purity Reagents: Impurities in starting materials, solvents, or bases can act as catalyst poisons.[4]
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction, as they can degrade the catalyst and ligands.[1] This involves using oven- or flame-dried glassware, degassed solvents, and performing all manipulations under an inert gas like argon or nitrogen.[5]
-
Choose the Right Catalyst System: Select a palladium pre-catalyst and ligand combination that is well-suited for your specific transformation. Using well-defined pre-catalysts can lead to more reproducible results.[2][5]
-
Optimize Reaction Conditions: Start with established literature procedures and then optimize parameters such as temperature, solvent, base, and catalyst loading for your specific substrate combination.[4]
Caption: A decision-making workflow for troubleshooting.
References
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link] (This is a placeholder URL as the original is not directly accessible)
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
Springer Nature Research Communities. (2020, April 3). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. Retrieved from [Link]
-
Reddit. (2017, March 20). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? r/chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
ACS Catalysis. (2022, June 13). Palladium-Catalyzed trans-Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Formation. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Retrieved from [Link]
-
Your Company Website. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link] (This is a placeholder URL)
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ETH Zürich. (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
IntechOpen. (2020, July 15). Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Retrieved from [Link]
-
Dalton Transactions. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]
-
MDPI. (n.d.). Hydrodeoxygenation (HDO) of Aliphatic Oxygenates and Phenol over NiMo/MgAl2O4: Reactivity, Inhibition, and Catalyst Reactivation. Retrieved from [Link]
-
Catalysis Science & Technology. (n.d.). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Benzene alkylation with ethane in ethylbenzene over a PtH-MFI catalyst: Kinetic and IR investigation of the catalyst deactivation. Retrieved from [Link]
-
PubMed Central. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrodeoxygenation of Phenol over Pd Catalysts. Effect of Support on Reaction Mechanism and Catalyst Deactivation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. benchchem.com [benchchem.com]
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- 17. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving 1-Iodo-2-(methoxymethoxy)benzene
Welcome to the technical support center for methodologies involving 1-Iodo-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the work-up and purification of reactions utilizing this valuable synthetic building block. As a MOM-protected 2-iodophenol, its utility is intrinsically linked to the stability of the methoxymethyl (MOM) ether, which presents unique considerations, particularly its sensitivity to acidic conditions.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to ensure the integrity of your target molecules post-reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the work-up of reactions involving this compound. Each answer provides both a solution and a mechanistic explanation for the observed problem.
Q1: What is the primary stability concern I should be aware of when working up reactions with this compound?
A1: The paramount concern is the acid-lability of the methoxymethyl (MOM) protecting group. The MOM group is an acetal, which is stable across a pH range of approximately 4 to 12.[1] However, it is readily cleaved under acidic conditions, even with mild Brønsted or Lewis acids.[3] Standard work-up procedures that involve an "acid wash" (e.g., with 1M HCl or saturated aqueous NH₄Cl) to neutralize bases or quench reactive intermediates will likely cause partial or complete deprotection to the corresponding 2-iodophenol.
-
Mechanism of Deprotection: The cleavage is an acid-catalyzed hydrolysis. A proton activates the acetal system by protonating one of the oxygen atoms. This facilitates the departure of methanol, forming a resonance-stabilized oxonium cation. Subsequent attack by water leads to a hemiacetal intermediate, which then decomposes to yield the free phenol, formaldehyde, and another equivalent of methanol.[2]
Q2: After my aqueous work-up, the organic layer has a distinct purple or brown tint. What causes this discoloration?
A2: This coloration is almost certainly due to the presence of elemental iodine (I₂). Aryl iodides, including this compound, can be sensitive to light and heat, which can cause decomposition and the liberation of iodine.[4] This can also occur if trace oxidizing agents are present in the reaction or work-up solvents.
-
Solution: The iodine can be easily removed by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate reduces the elemental iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase.
-
Reaction: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)
Continue the washes until the organic layer is no longer colored.
-
Q3: My post-work-up TLC plate shows my desired product and a new, more polar spot that wasn't in the initial reaction mixture. What is this impurity?
A3: This new, more polar spot is very likely the deprotected product, 2-iodophenol. This indicates that the MOM group was inadvertently cleaved during the work-up. Phenols are significantly more polar than their corresponding MOM ethers due to the free hydroxyl group capable of hydrogen bonding. This spot will often stain positively with reagents like p-anisaldehyde, ceric ammonium molybdate (CAM), or potassium permanganate.
-
Root Cause Analysis: Review your work-up procedure for any steps involving acidic reagents. Common culprits include:
-
Quenching a reaction with saturated aqueous ammonium chloride (NH₄Cl), which is slightly acidic (pH ~4.5-5.5).
-
Washing with dilute acid (e.g., HCl, H₂SO₄) to remove inorganic or organic bases.
-
Using silica gel for chromatography that has not been neutralized. Standard silica gel is inherently acidic.
-
-
Corrective Action: To avoid this, all aqueous washes should be neutral or slightly basic (e.g., deionized water, saturated NaHCO₃, or brine). If chromatography is required and deprotection on the column is suspected, consider using silica gel that has been pre-treated with a base, such as triethylamine in the eluent system (e.g., 1% Et₃N in hexanes/ethyl acetate), or switching to a less acidic stationary phase like alumina.
Q4: I'm running a Grignard or organolithium reaction. How can I quench it without cleaving the MOM group?
A4: Grignard and organolithium reactions are typically quenched with acidic solutions like aqueous NH₄Cl or dilute HCl to protonate the resulting alkoxide and dissolve magnesium salts.[5] This is incompatible with the acid-sensitive MOM group.
-
Recommended Quenching Protocol: The safest method is to cool the reaction mixture (typically to 0 °C) and quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This provides a proton source that is only very weakly acidic, minimizing the risk of deprotection. Alternatively, a slow quench with ice-cold water followed by extraction can be effective, although the dissolution of magnesium salts may be less efficient. For particularly sensitive substrates, quenching with a saturated solution of Rochelle's salt (potassium sodium tartrate) can effectively chelate magnesium salts and facilitate their removal into the aqueous phase under neutral conditions.
Q5: How do I effectively remove inorganic bases, like K₂CO₃ or K₃PO₄ from a Suzuki coupling, without resorting to an acid wash?
A5: The most straightforward and safest approach is to perform multiple aqueous washes.
-
Solution: After diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer three to five times with deionized water. Follow this with a final wash with saturated aqueous sodium chloride (brine). The brine wash helps to break up any minor emulsions and removes residual water from the organic layer.[6] The high polarity of the inorganic salts ensures they partition effectively into the aqueous phase with repeated extractions.
Q6: I am struggling with an emulsion during my aqueous work-up. How can I resolve this without compromising my product?
A6: Emulsions are colloidal mixtures of the organic and aqueous layers and are a common frustration in work-ups.[6]
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Increase Ionic Strength: Add a significant amount of saturated aqueous sodium chloride (brine) to the separatory funnel and swirl gently. This increases the polarity of the aqueous layer, forcing the organic solvent out of solution and helping to break the emulsion.[6]
-
Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can physically disrupt the colloidal particles. Rinse the Celite pad with fresh organic solvent to recover all of your product.
-
Data Summary
Table 1: Stability of the Methoxymethyl (MOM) Ether Group
| Reagent/Condition | Stability | Rationale & Citation |
| Aqueous Acid (pH < 4) | Labile | Rapid acid-catalyzed hydrolysis occurs.[1][2] |
| Aqueous Base (pH > 9) | Stable | Acetals are stable to basic and nucleophilic conditions.[7] |
| Grignard Reagents (RMgX) | Generally Stable | Inert to most organometallic reagents, but work-up is critical.[1] |
| Organolithium Reagents (RLi) | Generally Stable | Stable under anhydrous conditions; work-up is the sensitive step.[7] |
| Reducing Agents (LiAlH₄, NaBH₄) | Stable | The MOM ether is inert to common hydride reducing agents.[7] |
| Oxidizing Agents (KMnO₄, CrO₃) | Stable | The acetal functionality is resistant to many common oxidants.[7] |
| Palladium Catalysts | Stable | Compatible with standard cross-coupling reaction conditions. |
| Silica Gel (Standard Grade) | Potentially Labile | The acidic nature of silica can cause deprotection during chromatography. |
Visualized Workflows & Logic Diagrams
The following diagrams illustrate decision-making processes for common work-up and troubleshooting scenarios.
Caption: General Work-up Decision Tree for MOM-protected compounds.
Caption: Troubleshooting unexpected TLC results after work-up.
Experimental Protocols
Protocol 1: General Non-Acidic Aqueous Work-up for Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
This protocol is designed to remove catalysts, inorganic bases, and other water-soluble byproducts while preserving the MOM protecting group.
-
Cooling & Dilution: Once the reaction is deemed complete by TLC or LCMS, allow the reaction vessel to cool to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). The volume should be sufficient to fully dissolve the product and create a manageable volume for extraction (typically 3-5 times the reaction solvent volume).
-
Aqueous Wash I (Water): Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and drain the aqueous layer. Repeat this water wash two more times.
-
Aqueous Wash II (Thiosulfate - Optional): If the organic layer is colored purple or brown, add an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Shake until the color disappears, then drain the aqueous layer.
-
Aqueous Wash III (Brine): Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water and break any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the drying agent and wash it with a small amount of the organic solvent. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude material by column chromatography (using neutralized silica if necessary) or recrystallization.
Protocol 2: Work-up for Grignard / Organolithium Reactions
This protocol focuses on safely quenching the highly reactive organometallic species without causing deprotection.
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: While stirring vigorously, add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise via an addition funnel. Caution: The quench can be exothermic and may evolve gas. Add the solution slowly to maintain control of the reaction. Continue adding until no further effervescence or exotherm is observed.
-
Extraction: Transfer the quenched mixture to a separatory funnel. If significant solids (e.g., magnesium salts) are present, you may need to add more water to dissolve them. Extract the aqueous mixture three times with a suitable organic solvent (e.g., diethyl ether, EtOAc).
-
Combine & Wash: Combine the organic extracts and wash once with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Proceed with purification as required.
References
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Methoxymethyl ether. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
-
National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Berry Group, University of Wisconsin-Madison. (2019). General Reaction Procedure. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up Reactions with 1-Iodo-2-(methoxymethoxy)benzene
Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for scaling up chemical reactions involving 1-Iodo-2-(methoxymethoxy)benzene. As a Senior Application Scientist, my goal is to equip you with practical, field-tested insights to anticipate and overcome challenges during the scale-up process, ensuring both efficiency and safety.
Section 1: Understanding the Reagent: Key Properties and Handling
This compound is a versatile building block in organic synthesis, often employed in cross-coupling and metal-halogen exchange reactions. Its utility stems from the ortho-directing and protecting nature of the methoxymethyl (MOM) ether. However, its physical and chemical properties present unique challenges, especially at a larger scale.
Frequently Asked Questions (FAQs): Reagent Properties & Safety
Q1: What are the critical physical properties of this compound to consider for scale-up?
Q2: What are the primary safety concerns when handling this compound on a larger scale?
A2: The primary hazards are skin and eye irritation.[2][3] When scaling up, the potential for exposure increases. Therefore, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety goggles with side-shields, and a lab coat.[3][4] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors or dust.[2][3]
Q3: Is this compound stable under typical reaction and storage conditions?
A3: Aryl iodides can be sensitive to light and heat, which may lead to decomposition and the release of elemental iodine.[5] It is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container.[3][4] During reactions, prolonged exposure to high temperatures should be minimized if possible.
Data Summary: Physical and Safety Properties
| Property | Value/Information | Source |
| Molecular Formula | C8H9IO2 | N/A |
| Molecular Weight | 279.06 g/mol | N/A |
| Appearance | Typically an oil or low-melting solid | N/A |
| Melting Point | Similar compounds melt around 37-41 °C | |
| Boiling Point | Related compounds boil around 245 °C | [1] |
| Key Hazards | Skin and eye irritant | [2][3] |
| Recommended PPE | Gloves, safety goggles, lab coat | [3][4] |
| Storage | Cool, dry, dark, tightly sealed container | [3][4] |
Section 2: Troubleshooting Common Scale-Up Reactions
The following sections address specific challenges encountered when scaling up common reactions involving this compound.
Grignard Reagent Formation
The formation of the Grignard reagent from this compound is a critical step for subsequent carbon-carbon bond-forming reactions. However, initiation and competing side reactions can be problematic on a larger scale.
Troubleshooting Guide: Grignard Formation
Q1: My large-scale Grignard reaction is difficult to initiate. What can I do?
A1: Initiation failure is often due to a passivating magnesium oxide layer on the magnesium turnings.[6] On a larger scale, ensuring efficient activation of the entire batch of magnesium is crucial.
-
Mechanical Activation: Before adding solvent, grind the magnesium turnings in the flame-dried reaction vessel under an inert atmosphere to expose fresh metal surfaces.[6]
-
Chemical Activation: The use of an activating agent is highly recommended. A few crystals of iodine are commonly used; the disappearance of the brown color indicates activation.[6][7] Alternatively, 1,2-dibromoethane can be used, with the evolution of ethylene gas signaling successful activation.[6]
-
Solvent Choice: THF is generally a better solvent than diethyl ether for Grignard reagent formation due to its superior ability to stabilize the Grignard reagent.[7]
Q2: I'm observing significant Wurtz-type homocoupling in my large-scale Grignard reaction. How can I minimize this?
A2: Homocoupling, the reaction of the Grignard reagent with the starting aryl iodide, is a major side reaction.[7] This is particularly problematic with electron-rich aryl iodides like this compound.[8]
-
Slow Addition: Add the solution of this compound to the activated magnesium slurry slowly. This maintains a low concentration of the aryl iodide in the reaction mixture, minimizing its reaction with the newly formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux. Overheating can accelerate side reactions.
-
Avoid Excess Magnesium: Using a large excess of magnesium can sometimes promote homocoupling. Aim for a modest excess (e.g., 1.1-1.2 equivalents).
Experimental Workflow: Grignard Reagent Formation
Caption: Workflow for Grignard reagent formation.
Suzuki-Miyaura Cross-Coupling
Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, scaling up reactions with the sterically hindered and electron-rich this compound can lead to low yields and catalyst deactivation.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q1: My large-scale Suzuki coupling is sluggish and gives low yields. What are the likely causes?
A1: Several factors can contribute to poor performance in large-scale Suzuki couplings.
-
Catalyst Choice: For sterically hindered substrates, standard catalysts like Pd(PPh3)4 may not be optimal.[9] Consider using more active and robust catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos.[9]
-
Solvent and Base Selection: The choice of solvent and base is critical for solubility and reaction rate.[10] A mixture of toluene/water or dioxane/water is often effective.[9] Ensure the base (e.g., K2CO3, K3PO4) is finely powdered to maximize its surface area and reactivity.
-
Degassing: Inadequate degassing can lead to oxidation of the Pd(0) catalyst. For large volumes, sparging with an inert gas (argon or nitrogen) for an extended period (30-60 minutes) is essential.[11]
Q2: I'm observing significant deiodination of my starting material. How can I prevent this?
A2: Deiodination is a common side reaction, particularly with electron-rich aryl iodides.
-
Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote deiodination. Find the optimal temperature that balances reaction progress with minimizing this side reaction.
-
Boronic Acid Quality: Ensure your boronic acid is of high purity and is not partially decomposed, as this can lead to protodeboronation and subsequent deiodination of the aryl iodide.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Deprotection of the MOM Ether
The final step in many synthetic sequences is the removal of the MOM protecting group. While seemingly straightforward, scaling up this step requires careful consideration to avoid side reactions and ensure complete conversion.
Troubleshooting Guide: MOM Deprotection
Q1: My large-scale MOM deprotection is incomplete or results in side products. What are the best practices?
A1: Incomplete deprotection or the formation of byproducts can often be traced to the choice of acid and reaction conditions.
-
Acid Choice: While strong acids like HCl or TFA can be effective, they can also be harsh on sensitive functional groups.[12][13] For scale-up, milder conditions are often preferable. Consider using PPTS (pyridinium p-toluenesulfonate) in a protic solvent like ethanol or methanol.[12]
-
Temperature Control: Many MOM deprotections proceed readily at room temperature. Avoid excessive heating, which can lead to decomposition or side reactions.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the point of complete conversion. Over-extending the reaction time can increase the risk of byproduct formation.
Q2: Is there a risk of the iodine being reactive during MOM deprotection?
A2: Under standard acidic deprotection conditions, the carbon-iodine bond is generally stable. However, some Lewis acids or strongly oxidizing conditions could potentially affect the iodide. It is generally recommended to use protic acids for MOM deprotection in the presence of an aryl iodide. The MOM group is sensitive to halogens, which could be a consideration if elemental iodine is present from decomposition.[13]
Experimental Workflow: MOM Deprotection
Caption: Workflow for MOM deprotection.
Section 3: Purification and Analysis
Purification of the final product on a large scale requires a robust and scalable method.
FAQs: Purification and Analysis
Q1: What is the most effective method for purifying products derived from this compound on a large scale?
A1: Column chromatography on silica gel is a common and effective method.[5][14] For large-scale purifications, using a flash chromatography system is highly recommended for efficiency and resolution. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q2: How can I monitor the purity of my final product?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the purification.[5] The spots can be visualized under UV light due to the aromatic nature of the compounds.[5] For final purity assessment, ¹H NMR, ¹³C NMR, and mass spectrometry are essential.
Q3: Are there any stability concerns during purification?
A3: As mentioned earlier, aryl iodides can be sensitive to light and heat.[5] It is advisable to protect the fractions collected during chromatography from direct light. If the compound shows instability on silica gel, using deactivated silica gel may be beneficial.[5]
References
-
Wahlstrom, J. L., & Ronald, R. C. (1999). Detritylation of Ethers Using Iodine−Alcohol Reagents: An Acid-Catalyzed Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
Organic Chemistry Portal. MOM Ethers. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
-
Organic Syntheses. iodobenzene. Retrieved from [Link]
-
American Elements. 1-iodo-2-methoxy-4-(trifluoromethyl)benzene | CAS 1261752-45-7. Retrieved from [Link]
-
ResearchGate. (2025, August 6). About the Inhibition of Grignard Reagent Formation by p‐Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism | Request PDF. Retrieved from [Link]
-
Chemcasts. Thermophysical Properties of 1-Iodo-3-(phenylmethoxy)benzene. Retrieved from [Link]
-
PubChem. 1-Iodo-4-(methoxymethyl)benzene | C8H9IO | CID 13796873. Retrieved from [Link]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Protecting Groups for 2-Iodophenol in Cross-Coupling Reactions
Introduction: The Strategic Imperative for Protecting 2-Iodophenol
For researchers, medicinal chemists, and professionals in drug development, 2-iodophenol is a cornerstone building block. Its structure, featuring a reactive iodine atom ortho to a hydroxyl group, makes it an invaluable precursor for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The resulting 2-hydroxylated biaryl motifs are prevalent in a vast array of natural products and pharmaceutical agents, where the hydroxyl group often plays a critical role in molecular recognition and biological activity.[2]
However, the very presence of the acidic phenolic proton introduces a significant challenge in these synthetic endeavors. This proton can interfere with the catalytic cycle of many cross-coupling reactions, which typically employ basic conditions and organometallic intermediates.[3] Consequently, the strategic protection of the hydroxyl group is not merely a procedural step but a critical decision that profoundly impacts the efficiency, yield, and success of the overall synthetic route.
This in-depth technical guide provides an objective comparison of the methoxymethyl (MOM) ether with other commonly employed protecting groups for 2-iodophenol. We will delve into the nuances of their installation and cleavage, their stability under typical cross-coupling conditions, and provide supporting experimental data and detailed protocols to empower you, the practicing scientist, to make informed decisions in your synthetic designs.
The Methoxymethyl (MOM) Ether: A Versatile Workhorse
The methoxymethyl (MOM) group is a widely utilized protecting group for hydroxyl functionalities due to its ease of introduction, general stability to a broad range of non-acidic reagents, and reliable deprotection methods.[4] As an acetal, it effectively masks the acidic proton of the phenol, rendering it inert to the basic conditions and organometallic reagents characteristic of Suzuki and other cross-coupling reactions.[4]
Installation and Deprotection of the MOM Group
The MOM group is typically introduced by reacting the phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[5] Alternatively, safer methods utilizing dimethoxymethane and an acid catalyst can be employed to avoid the handling of the carcinogenic MOMCl.[5]
Deprotection is readily achieved under acidic conditions, which cleave the acetal to regenerate the phenol.[4] This lability to acid provides a convenient and often orthogonal deprotection strategy.
Experimental Protocol: MOM Protection of 2-Iodophenol
Materials:
-
2-Iodophenol
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 eq).
-
Dissolve the 2-iodophenol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0-3.0 eq) to the solution, followed by the dropwise addition of MOMCl (1.5-2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude 2-(methoxymethoxy)iodobenzene.
-
Purify the product by flash column chromatography on silica gel.
Experimental Protocol: MOM Deprotection
Materials:
-
MOM-protected 2-iodophenol
-
Hydrochloric acid (HCl), concentrated
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected 2-iodophenol in methanol.
-
Add a catalytic amount of concentrated HCl.
-
Stir the reaction at room temperature, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous NaHCO₃ solution.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to afford the deprotected 2-iodophenol.
Alternative Protecting Groups for 2-Iodophenol
While the MOM group is a reliable choice, the specific demands of a synthetic route may necessitate the use of alternative protecting groups with different stability profiles. Here, we compare some of the most relevant alternatives.
Benzyl (Bn) Ether
The benzyl group is a robust protecting group, stable to a wide range of acidic and basic conditions, making it suitable for multi-step syntheses.[6]
-
Installation: Typically introduced via Williamson ether synthesis using benzyl bromide (BnBr) and a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[6]
-
Stability: Stable to the basic conditions of Suzuki coupling. Also resistant to many other reagents, including organolithiums and Grignard reagents.
-
Deprotection: The key advantage of the benzyl group is its removal by catalytic hydrogenolysis (e.g., H₂, Pd/C), which provides an orthogonal deprotection strategy to the acid-labile MOM group.[6][7] However, this method is incompatible with other reducible functional groups in the molecule.[7] Cleavage can also be achieved with strong acids, but this is less common.[7]
Silyl Ethers: TBS and TIPS
Silyl ethers, particularly tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), are widely used for protecting hydroxyl groups. Their stability is primarily dictated by the steric bulk around the silicon atom.
-
Installation: Readily formed by reacting the phenol with the corresponding silyl chloride (e.g., TBSCl, TIPSCl) in the presence of a base like imidazole or 2,6-lutidine.[8][9]
-
Stability: Both TBS and TIPS ethers are stable to the basic conditions of Suzuki coupling. The TIPS group is significantly more sterically hindered and therefore more robust than the TBS group under both acidic and basic conditions.[10]
-
Deprotection: The hallmark of silyl ethers is their facile cleavage with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[3][8] This provides a highly orthogonal deprotection method. Acidic hydrolysis can also be used, with TBS being more labile than TIPS.[10] Phenolic TBS ethers can sometimes be selectively cleaved with mild bases like K₂CO₃ in methanol.[9]
Experimental Protocol: TBS Protection of 2-Iodophenol
Materials:
-
2-Iodophenol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 2-iodophenol (1.0 eq) and imidazole (2.0-2.5 eq) in anhydrous DMF.
-
Add TBSCl (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyldimethyl(2-iodophenoxy)silane.
Experimental Protocol: TBS Deprotection with TBAF
Materials:
-
TBS-protected 2-iodophenol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected 2-iodophenol in THF.
-
Add TBAF solution (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected 2-iodophenol.
Acetate Ester
The acetate group is a simple and readily introduced protecting group, though its stability is more limited compared to ethers.
-
Installation: Easily formed by reacting 2-iodophenol with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
-
Stability: Acetate esters are generally stable to neutral and acidic conditions but are readily cleaved by basic conditions (saponification).[11] This makes them incompatible with many Suzuki coupling protocols that employ strong bases like NaOH or K₂CO₃. However, they may be suitable for Suzuki reactions that utilize milder bases like KF.[3]
-
Deprotection: Cleavage is typically achieved by hydrolysis with aqueous base (e.g., K₂CO₃ in methanol/water) or acid.[11]
Comparative Data Summary
| Protecting Group | Typical Protection Conditions | Stability to Suzuki Conditions (Base) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| MOM | MOMCl, DIPEA, DCM | Stable | Mild Acid (e.g., HCl in MeOH) | Good stability, reliable deprotection | MOMCl is carcinogenic |
| Benzyl (Bn) | BnBr, NaH, DMF | Stable | H₂, Pd/C | Robust, orthogonal deprotection | Hydrogenolysis limits functional group tolerance |
| TBS | TBSCl, Imidazole, DMF | Stable | TBAF in THF; Mild Acid | Orthogonal deprotection with fluoride, mild conditions | Less stable than TIPS to acid |
| TIPS | TIPSCl, Imidazole, DMF | Stable | TBAF in THF (slower); Stronger Acid | Very robust, allows for selective deprotection of other silyl ethers | May require harsher deprotection conditions |
| Acetate (Ac) | Ac₂O, Pyridine | Labile to strong bases, may tolerate mild bases (e.g., KF) | Base (e.g., K₂CO₃, MeOH) or Acid | Easy to introduce and remove | Limited stability in basic cross-coupling reactions |
Visualizing the Chemistry: Mechanisms and Decision-Making
To further aid in the understanding and application of these protecting groups, we provide the following diagrams generated using Graphviz.
Caption: Mechanism of MOM protection and deprotection of 2-iodophenol.
Caption: Decision tree for selecting a protecting group for 2-iodophenol.
Conclusion and Recommendations
The choice of a protecting group for 2-iodophenol is a critical decision that hinges on the specific requirements of the synthetic route.
-
MOM stands out as a reliable and versatile option, offering a good balance of stability and ease of removal under mild acidic conditions. It is an excellent starting point for many applications.
-
Silyl ethers (TBS and TIPS) are superior when an orthogonal deprotection strategy is paramount. Their fluoride-mediated cleavage is highly selective. TIPS should be chosen over TBS when enhanced stability is required for subsequent harsh reaction steps.
-
Benzyl ether is the protecting group of choice when extreme robustness is needed and the molecule is devoid of reducible functional groups, allowing for a clean, orthogonal deprotection via hydrogenolysis.
-
Acetate is generally not recommended for Suzuki couplings due to its lability to the basic conditions, unless the reaction can be performed with a non-basic fluoride source.
By carefully considering the factors outlined in this guide—ease of installation, stability to reaction conditions, and orthogonality of deprotection—researchers can confidently select the optimal protecting group to facilitate the successful synthesis of complex molecules derived from 2-iodophenol.
References
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). TBS Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... [Table]. Retrieved from [Link]
-
MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal-Free Oxidative para Cross-Coupling of Phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Syntheses of M - and p -Ethynylphenols. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized conditions for the ortho/para‐cross‐coupling and isolated yields. MTBS=MeNBu3O3SOMe. [Image]. Retrieved from [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
Sources
- 1. Heterocycles via Cross Dehydrogenative Coupling: Synthesis and Functionalization | Semantic Scholar [semanticscholar.org]
- 2. tcichemicals.com [tcichemicals.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MOM Ethers [organic-chemistry.org]
- 6. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. General palladium-catalyzed cross coupling of cyclopropenyl esters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. cedar.wwu.edu [cedar.wwu.edu]
A Comparative Guide to the Reactivity of 1-Iodo-2-(methoxymethoxy)benzene in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A critical component of this palladium-catalyzed reaction is the organic halide, whose structure dictates reactivity and, ultimately, the success of the coupling. This guide provides an in-depth comparison of the reactivity of 1-iodo-2-(methoxymethoxy)benzene, a common protected phenol, with other aryl iodides, supported by mechanistic principles and experimental data.
The Suzuki-Miyaura Catalytic Cycle: A Primer on Reactivity
The reactivity of an aryl halide in the Suzuki-Miyaura coupling is intrinsically linked to its ability to undergo oxidative addition to a Pd(0) complex, which is often the rate-determining step of the catalytic cycle.[3][4] The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from an activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the Pd(II) center.[5][6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
The electronic and steric properties of the aryl iodide significantly influence the oxidative addition step. Electron-withdrawing groups on the aromatic ring generally accelerate this step by making the ipso-carbon more electrophilic, while electron-donating groups can have the opposite effect.[3] Steric hindrance, particularly from ortho-substituents, can impede the approach of the bulky palladium catalyst, slowing the reaction.[8][9][10]
Analyzing this compound
The methoxymethoxy (MOM) group is a widely used protecting group for phenols. When positioned ortho to the iodine atom, it introduces a combination of electronic and steric factors that affect its reactivity in Suzuki coupling.
-
Electronic Effect: The two oxygen atoms of the MOM group are electron-donating through resonance, which can increase the electron density of the aromatic ring. This effect might be expected to slow the rate of oxidative addition compared to an unsubstituted aryl iodide.
-
Steric Effect: The MOM group is sterically more demanding than a simple methoxy or methyl group. This bulkiness in the ortho position can present a significant steric barrier to the incoming palladium catalyst, potentially reducing the reaction rate.[8][11]
Comparative Reactivity Data
| Aryl Iodide | Ortho-Substituent | Electronic Nature | Typical Catalyst System | Conditions | Yield (%) | Reference |
| Iodobenzene | -H | Neutral | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C, 12h | ~95 | [12] |
| 4-Iodoanisole | -H (para-OCH₃) | Electron-Donating | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C, 12h | ~92 | [12] |
| 2-Iodotoluene | -CH₃ | Weakly Donating | Pd(OAc)₂/SPhos, K₃PO₄ | Dioxane/H₂O, RT, 2h | 98 | [13] |
| This compound | -OCH₂OCH₃ | Electron-Donating, Bulky | PdCl₂(dppf), Et₃N | DMF/H₂O, 80°C, 4h | High (implied) | [14] |
Analysis:
From the data, it's evident that both sterically hindered and electron-rich aryl iodides can be effectively coupled, often through the use of more sophisticated catalyst systems. While classical catalysts like Pd(PPh₃)₄ are effective for simple aryl iodides, substrates with ortho-substituents like 2-iodotoluene or this compound often benefit from modern catalyst systems employing bulky, electron-rich phosphine ligands (like SPhos) or ferrocenyl-based ligands (like dppf).[11][13] These advanced ligands can facilitate both the oxidative addition to sterically hindered substrates and the subsequent reductive elimination step.[9]
The conditions required for the coupling of this compound suggest that while it is a viable substrate, its reactivity is likely attenuated by the ortho-MOM group's steric bulk and electron-donating character, necessitating a carefully chosen catalyst system to achieve high yields in reasonable reaction times.
Experimental Protocol: A Framework for Comparative Analysis
To objectively evaluate the reactivity of different aryl iodides, a standardized experimental protocol is essential. The following procedure provides a robust framework for such a comparative study.
Caption: Experimental workflow for comparing aryl iodide reactivity.
Objective: To compare the rate and yield of the Suzuki-Miyaura coupling of phenylboronic acid with four different aryl iodides under identical reaction conditions.
Aryl Iodides for Comparison:
-
A: this compound
-
B: Iodobenzene (unsubstituted baseline)
-
C: 4-Iodoanisole (electron-donating control)
-
D: 2-Iodotoluene (steric hindrance control)
Materials and Reagents:
-
Aryl Iodides (A, B, C, D)
-
Phenylboronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF)
-
Standard laboratory glassware, including Schlenk flasks
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: In four separate, flame-dried Schlenk flasks labeled A, B, C, and D, add the corresponding aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), and the chosen base (2.0 mmol).
-
Inert Atmosphere: Seal each flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: To each flask, add the degassed solvent system (e.g., 5 mL of Toluene and 1 mL of 2M aqueous base). Follow this by the addition of the palladium catalyst solution (e.g., 0.02 mmol of Pd(PPh₃)₄ in 1 mL of degassed toluene) via syringe.
-
Reaction: Place the flasks in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), carefully take a small aliquot from each reaction mixture via syringe. Quench the aliquot with water, extract with ethyl acetate, and analyze by TLC or GC-MS to monitor the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction has reached completion (or after a set time, e.g., 12 hours), cool the flasks to room temperature. Dilute the mixtures with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis and Purification: Determine the crude yield and purity by ¹H NMR spectroscopy using an internal standard. Purify the products by flash column chromatography on silica gel.
-
Comparison: Compare the isolated yields and the reaction profiles (product formation over time) for the four aryl iodides to determine their relative reactivities.
Conclusion
This compound is a moderately reactive substrate in Suzuki-Miyaura couplings. Its performance is influenced by a combination of the electron-donating nature and, more significantly, the steric bulk of the ortho-MOM protecting group. While it may be less reactive than simple, unhindered aryl iodides like iodobenzene, high yields can be reliably achieved by employing modern palladium catalyst systems featuring bulky, electron-rich ligands. For researchers and drug development professionals, this means that while this compound is a viable building block, optimization of the catalyst, ligand, base, and solvent system is crucial for efficient and scalable synthesis.
References
-
G. C. Fu, "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling," The Royal Society of Chemistry, 2014. [Link]
-
S. P. Nolan, et al., "Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides," ResearchGate, 2022. [Link]
-
G. C. Fu, "Sterically demanding aryl–alkyl Suzuki–Miyaura coupling," RSC Publishing, 2014. [Link]
-
A. J. O'Donoghue, et al., "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures," ACS Publications, 2018. [Link]
-
Wikipedia, "Suzuki reaction," Wikipedia, 2023. [Link]
-
D. H. Singleton, et al., "The catalytic mechanism of the Suzuki-Miyaura reaction," ChemRxiv, 2020. [Link]
-
E. A. Hernandez, "Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave," ScholarWorks @ UTRGV, 2014. [Link]
-
A. J. O'Donoghue, et al., "Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh₃)₄]: poor reactivity of aryl Iodides at lower temperatures," University of Tasmania - Figshare, 2023. [Link]
-
T. M. Gøgsig, et al., "Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates," Graz University of Technology, 2025. [Link]
-
S. P. Nolan, et al., "A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature," PubMed, 2003. [Link]
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Link]
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Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Link]
-
S. P. Nolan, et al., "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature," Organic Chemistry Portal, 2003. [Link]
-
Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Link]
-
A. G. Myers, "The Suzuki Reaction," Chem 115 Myers. [Link]
-
J. C. Vantourout, et al., "Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis," PMC - NIH, 2017. [Link]
-
A. Y. Habashneh, et al., "Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh₃)₄ Catalyst Loading," ResearchGate, 2009. [Link]
-
J. Malmström, "Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold," Diva-Portal.org, 2015. [Link]
-
M. S. Karimtabar, et al., "Palladium-catalyzed C–H activation at methoxy groups: regiochemistry of the domino coupling process," ResearchGate. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for the Iodination of 2-(Methoxymethoxy)benzene
Introduction: The Strategic Importance of Iodinated Phenol Derivatives
In the landscape of pharmaceutical and agrochemical development, the precise installation of an iodine atom onto an aromatic scaffold is a cornerstone of modern synthetic strategy. The resulting aryl iodides are exceptionally versatile intermediates, primed for a host of powerful cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] The target molecule, an iodinated derivative of 2-(methoxymethoxy)benzene, represents a protected phenol motif frequently encountered in multi-step syntheses. The methoxymethyl (MOM) ether serves as a robust protecting group, allowing for selective functionalization of the aromatic ring before its eventual cleavage to reveal the parent phenol.
This guide provides a comparative analysis of key alternative reagents for the electrophilic iodination of 2-(methoxymethoxy)benzene. We move beyond a simple listing of methods to delve into the mechanistic rationale, practical considerations, and expected outcomes of each approach, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic campaigns.
Understanding the Battlefield: Electrophilic Aromatic Substitution on a Protected Phenol
The iodination of 2-(methoxymethoxy)benzene proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The substrate is an activated aromatic system, with the oxygen atom of the methoxymethoxy group donating electron density to the benzene ring, thereby increasing its nucleophilicity. This activating effect preferentially directs the incoming electrophile (an iodinating agent) to the ortho and para positions relative to the MOM group.
Caption: Directing effects of the methoxymethoxy group.
Due to steric hindrance from the adjacent MOM group, the para position (C4) is generally the favored site of substitution. However, the formation of the ortho isomer (C6) is also possible and the ratio of these products is a critical measure of a reagent's regioselectivity.[2][3]
Comparative Analysis of Key Iodination Reagents
While molecular iodine (I₂) itself is generally not electrophilic enough for efficient iodination of many aromatic systems, several more potent reagents and systems have been developed. Here, we compare three leading alternatives: Iodine Monochloride (ICl), N-Iodosuccinimide (NIS) with an acid catalyst, and a greener oxidative system of Iodine/Hydrogen Peroxide (I₂/H₂O₂).
| Reagent/System | Key Advantages | Key Disadvantages | Expected Regioselectivity (para:ortho) | Safety & Handling |
| Iodine Monochloride (ICl) | Highly reactive, cost-effective, rapid reactions. | Corrosive, moisture-sensitive, can be harsh for sensitive substrates, potential for chlorination byproducts. | Good to excellent (Para-major) | Highly corrosive and toxic. Requires handling in a fume hood with appropriate PPE.[4] |
| N-Iodosuccinimide (NIS) / TFA | Mild, crystalline solid (easy to handle), high yields, excellent regioselectivity.[1] | Higher cost than ICl, requires an acid co-reagent which may cleave acid-sensitive groups. | Excellent (Predominantly Para) | Solid, but light-sensitive. TFA is corrosive. |
| Iodine (I₂) / Hydrogen Peroxide (H₂O₂) | "Green" credentials (water is the main byproduct), cost-effective, readily available reagents. | Can require acidic conditions for activation, potentially longer reaction times. | Good (Para-major) | H₂O₂ is a strong oxidizer. Reactions can be exothermic. |
Deep Dive: Mechanism and Rationale
Iodine Monochloride (ICl): The Powerhouse
Iodine monochloride is a potent electrophile due to the polarization of the I-Cl bond, making the iodine atom electron-deficient and highly reactive.
Caption: Iodination mechanism with ICl.
The reaction proceeds through the formation of a resonance-stabilized carbocation (a σ-complex or arenium ion), followed by the loss of a proton to restore aromaticity.[5] The high reactivity of ICl ensures a rapid conversion, but its indiscriminate nature can sometimes lead to side reactions if not carefully controlled.
N-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA): The Precision Tool
NIS is a crystalline, easy-to-handle solid that becomes a powerful iodinating agent upon activation with a strong acid like trifluoroacetic acid (TFA).[1] The acid protonates the succinimide carbonyl group, which significantly increases the electrophilicity of the iodine atom.
Caption: Activation of NIS by TFA for iodination.
This method is renowned for its mild conditions and high regioselectivity, often providing the para-iodinated product almost exclusively.[6] For highly activated systems like methoxybenzenes, only catalytic amounts of TFA are often necessary.[7] However, it is crucial to consider the stability of the MOM protecting group under acidic conditions, as prolonged exposure to strong acids can lead to its cleavage.[8]
Iodine (I₂) and Hydrogen Peroxide (H₂O₂): The Green Alternative
This system aligns with the principles of green chemistry by using an environmentally benign oxidant, hydrogen peroxide, to generate the active iodinating species in situ. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid.
The mechanism involves the oxidation of molecular iodine (I₂) to a more electrophilic species, often proposed to be the iodonium ion (I⁺) or a protonated hypoiodous acid equivalent.[9]
Caption: Workflow for oxidative iodination with I₂/H₂O₂.
This method avoids the use of halogenated reagents and produces water as the primary byproduct, making it an attractive option for sustainable chemical manufacturing.[4]
Experimental Protocols
The following protocols are representative procedures adapted for the iodination of 2-(methoxymethoxy)benzene based on established methods for analogous substrates.
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Catalytic Trifluoroacetic Acid (TFA)
This protocol is adapted from the procedure described by Castanet, A.-S. et al. for the iodination of methoxy-substituted aromatics.[1]
Materials:
-
2-(Methoxymethoxy)benzene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(methoxymethoxy)benzene (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-Iodosuccinimide (1.1 mmol, 1.1 equiv.).
-
Add a catalytic amount of trifluoroacetic acid (0.1 mmol, 0.1 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL).
-
Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired iodinated product, primarily 1-iodo-4-(methoxymethoxy)benzene.
Protocol 2: Iodination using Iodine Monochloride (ICl)
Materials:
-
2-(Methoxymethoxy)benzene
-
Iodine monochloride (1.0 M solution in dichloromethane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(methoxymethoxy)benzene (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add iodine monochloride (1.1 mL of a 1.0 M solution in DCM, 1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Maintain the reaction at 0 °C and monitor its progress by TLC. The reaction is typically rapid, often completing within 30-60 minutes.
-
Once the starting material is consumed, quench the reaction by the addition of saturated aqueous Na₂S₂O₃ (10 mL) until the iodine color dissipates.
-
Separate the organic layer, and wash it with brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by flash chromatography to isolate the iodinated isomers.
Protocol 3: Oxidative Iodination using Iodine (I₂) and Hydrogen Peroxide (H₂O₂)
This protocol is based on the green iodination method described by Iskra, J. et al.[10]
Materials:
-
2-(Methoxymethoxy)benzene
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
0.1 M Sodium bisulfite (NaHSO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve concentrated sulfuric acid (e.g., 1.5 mmol) in methanol (10 mL).
-
Add 2-(methoxymethoxy)benzene (2.0 mmol) and iodine (1.0 mmol, 0.5 equiv.) to the solution.
-
To this stirred mixture, add 30% hydrogen peroxide (2.0 mmol, 1.0 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
After the reaction is complete, pour the mixture into dichloromethane (30 mL).
-
Wash the organic phase with 0.1 M NaHSO₃ (20 mL) to remove excess iodine, followed by water (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Conclusion and Recommendations
The choice of iodinating reagent for 2-(methoxymethoxy)benzene is a balance of reactivity, selectivity, cost, and safety.
-
For maximum regioselectivity and mild conditions , N-Iodosuccinimide with catalytic TFA is the premier choice, likely affording the highest yield of the desired 4-iodo-2-(methoxymethoxy)benzene. Its ease of handling makes it ideal for small-scale and discovery chemistry applications.
-
When cost and reaction speed are paramount , Iodine Monochloride is a highly effective reagent. However, its use demands stringent safety precautions and careful control of reaction conditions to minimize potential side products.
-
For large-scale synthesis and processes where sustainability is a key driver , the Iodine/Hydrogen Peroxide system presents a compelling green alternative. While it may require more optimization, it avoids the use of halogenated solvents and hazardous reagents.
Ultimately, the optimal reagent will depend on the specific constraints and goals of the synthetic project. It is recommended that small-scale trials be conducted to determine the ideal conditions for yield and purity before committing to a larger-scale reaction.
References
-
Bergström, M., Suresh, G., Naidu, V. R., & Unelius, C. R. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239. [Link]
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]
-
Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in Trifluoromethanesulfonic Acid and BF3−H2O: Efficient and New Systems for the Halogenation of Deactivated Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]
-
Chaikovskii, V. K., Filimonov, V. D., Kharlova, T. S., Chernova, T., & Sharapova, E. S. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. ChemInform, 32(18). [Link]
-
Wei, Y., Wang, B., et al. (2005). Theoretical study of the iodination of methoxybenzene by iodine monochloride. Journal of Physical Organic Chemistry, 18(11), 1099-1106. [Link]
-
Pavlinac, J., Zupan, M., & Stavber, S. (2009). Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. Molecules, 14(8), 2995-3008. [Link]
-
Bergström, M., et al. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para-, and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine Monochloride. [Link]
- Pavlinac, J., Laali, K. K., Zupan, M., & Stavber, S. (2007). Iodination of organic compounds in ionic liquids using the reagent system I2/30% aq. H2O2. Tetrahedron Letters, 48(9), 1553-1557.
-
Chaikovskii, V. K., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281-1285. [Link]
-
Dalal Institute. (n.d.). The Ortho/Para Ratio. [Link]
-
Chemistry LibreTexts. (2024). 16.3: Other Aromatic Substitutions. [Link]
-
Wikipedia. (2023). Methoxymethyl ether. [Link]
-
PubChem. (n.d.). o-Iodoanisole. [Link]
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Organic Syntheses. (n.d.). Iodobenzene. [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
-
PubChem. (n.d.). Benzene, 4-iodo-2-methoxy-1-(phenylmethoxy)-. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2014). Trifluoroacetic acid catalyzed thiophenylmethylation and thioalkylmethylation of lactams and phenols via domino three-component reaction in water. [Link]
-
ResearchGate. (2013). 2-Methoxyethanol: A remarkably efficient and alternative reaction medium for iodination of reactive aromatics using iodine and iodic acid. [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]
-
ResearchGate. (2015). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Link]
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A Senior Application Scientist's Guide to 1-Iodo-2-(methoxymethoxy)benzene in Cross-Coupling Reactions
Introduction: The Quest for Ortho-Hydroxylated Biaryls
The synthesis of ortho-hydroxylated biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in natural products, pharmaceuticals, and organic electronics. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, represent the most powerful tools for constructing the requisite C-C bonds.[1] However, the direct use of ortho-iodophenols in these reactions is fraught with challenges. The acidic nature of the phenolic proton can lead to catalyst deactivation, base-mediated side reactions, and overall diminished yields.[2]
This guide provides an in-depth comparison of 1-Iodo-2-(methoxymethoxy)benzene, a strategically protected aryl halide, against common alternatives. We will demonstrate through comparative data and detailed protocols why this reagent is an exceptionally effective and reliable building block for accessing complex molecular architectures.
The Core Advantage: Strategic Protection with Methoxymethyl (MOM) Ether
The primary advantage of this compound lies in the use of the methoxymethyl (MOM) group to mask the reactive phenol. The MOM group is an acetal, which imparts a crucial set of properties ideal for multi-step synthesis.[3]
-
Robust Stability: The MOM ether is stable to a wide range of reaction conditions, including the strongly basic media frequently employed in Suzuki, Heck, and Sonogashira couplings.[4] It also withstands nucleophilic attack and many reducing/oxidizing agents.
-
Orthogonal Deprotection: The true elegance of the MOM group is its "on-off" switch. It can be selectively and cleanly removed under mild acidic conditions, which do not affect other common protecting groups or sensitive functionalities within the coupled product.[5][6][7] This orthogonality is paramount in complex total synthesis.
Below is a workflow diagram illustrating the typical synthetic route from coupling to the final deprotected product.
Caption: Synthetic workflow using this compound.
Performance Comparison vs. Alternative Reagents
The choice of both the halogen and the protecting group is critical for success. Here, we objectively compare this compound to other viable, and less viable, alternatives.
The Halogen Effect: Why Iodine Excels
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center. The C-X bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, aryl iodides are significantly more reactive than their bromide and chloride counterparts.[8] This enhanced reactivity translates into tangible experimental advantages.
| Feature | 1-Iodo -2-(MOM)benzene | 1-Bromo -2-(MOM)benzene | 1-Chloro -2-(MOM)benzene |
| Reactivity | Highest | Moderate | Lowest |
| Typical Temp. | 25 - 80 °C | 80 - 120 °C | >100 °C, often requires specialized catalysts |
| Catalyst Loading | Low (0.5 - 2 mol%) | Moderate (1 - 5 mol%) | High (≥3 mol%) |
| Ligand Choice | Tolerates a wide range of phosphine ligands | Often requires more electron-rich, bulky ligands | Requires highly specialized, strongly donating ligands (e.g., Buchwald ligands, NHCs)[9] |
| Side Reactions | Lower incidence of side reactions due to milder conditions | Higher potential for catalyst degradation and side reactions | Significant challenges with catalyst deactivation and competing reactions[10] |
The Protecting Group Effect: MOM vs. The Field
The selection of a protecting group is a strategic decision based on stability and ease of removal. The MOM group offers a superior balance compared to other common phenol protecting groups for cross-coupling applications.
| Protecting Group | Stability to Base (e.g., K₂CO₃, NaOᵗBu) | Deprotection Method | Key Limitations in Cross-Coupling Context |
| Methoxymethyl (MOM) | Excellent | Mild Acid (e.g., HCl/MeOH, pTSA)[5][7] | None; ideal for orthogonality. |
| Methyl (Me) | Excellent | Harsh (BBr₃, HBr) | Deprotection lacks functional group tolerance. |
| Benzyl (Bn) | Excellent | Hydrogenolysis (H₂, Pd/C) | Incompatible with reducible groups (alkenes, alkynes, some heterocycles). |
| Silyl (e.g., TBDMS) | Moderate to Poor | Fluoride (TBAF) or Acid | Can be cleaved by some bases or additives used in cross-coupling. |
| Acetyl (Ac) | Poor | Mild Base or Acid | Incompatible with the basic conditions of most cross-coupling reactions.[7] |
| None (Free -OH) | N/A | N/A | Incompatible; interferes with catalyst and base, leading to poor outcomes.[2] |
Caption: Decision tree for selecting a phenol protecting group.
Experimental Protocols
The following protocols are provided as a self-validating system for researchers. Explanations for critical steps are included to ensure reproducibility and success.
Protocol 1: Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.5 eq)
-
Anhydrous, degassed toluene and water (10:1 v/v)
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Causality: Flame-drying removes adsorbed water, which can interfere with the reaction. An inert atmosphere is critical as the active Pd(0) catalyst is readily oxidized by air, rendering it inactive.[11]
-
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of toluene.
-
Causality: SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the crucial, often difficult, oxidative addition step, especially for ortho-substituted aryl halides.[11] Pre-mixing allows for the formation of the active catalyst complex.
-
-
Reaction Assembly: Add the catalyst mixture to the Schlenk flask, followed by the degassed toluene/water solvent system.
-
Causality: Degassing the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with Argon for 30 min) is essential to remove dissolved oxygen.
-
-
Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the MOM-protected biaryl.
Protocol 2: MOM Group Deprotection
Materials:
-
MOM-protected biaryl from Protocol 1 (1.0 eq)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
Methodology:
-
Reaction Setup: Dissolve the MOM-protected biaryl in methanol in a round-bottom flask.
-
Acid Addition: Add a catalytic amount of concentrated HCl (e.g., 2-3 drops) to the solution.
-
Execution & Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (typically 1-4 hours).[5]
-
Causality: The acetal is labile under acidic conditions. The reaction is typically fast and clean at room temperature.
-
-
Work-up: Once complete, neutralize the reaction with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final, pure ortho-hydroxylated biaryl.
Conclusion
For researchers engaged in the synthesis of complex molecules requiring ortho-hydroxylated biaryl cores, This compound offers a distinct and compelling set of advantages. Its high reactivity, conferred by the iodide, allows for mild and efficient cross-coupling. More importantly, the strategic use of the MOM protecting group provides robust stability during C-C bond formation and ensures clean, orthogonal deprotection. This combination minimizes side reactions, broadens functional group compatibility, and ultimately provides a more reliable and versatile pathway to high-value compounds compared to alternative reagents.
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A Senior Application Scientist's Guide to Catalyst Selection for the Sonogashira Coupling of 1-Iodo-2-(methoxymethoxy)benzene
Welcome to this in-depth guide designed for chemists and drug development professionals navigating the complexities of Sonogashira cross-coupling reactions. Our focus today is on a particularly challenging substrate: 1-Iodo-2-(methoxymethoxy)benzene. The goal is not merely to present protocols but to dissect the catalytic systems, understand the mechanistic nuances, and ultimately empower you to make informed decisions for synthesizing complex arylalkynes.
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, is a cornerstone of modern organic synthesis.[1][2][3] Its power lies in the direct formation of carbon-carbon bonds under relatively mild conditions, making it indispensable in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][2] However, the success of this reaction is profoundly influenced by the substrate's electronic and steric profile. This compound presents a classic case of steric hindrance, where the bulky ortho-methoxymethyl (MOM) protecting group can significantly impede catalyst performance.
This guide will comparatively analyze various catalytic systems, moving from the traditional copper-co-catalyzed methods to more modern copper-free alternatives, providing the rationale and experimental data necessary to overcome the challenges posed by this substrate.
The Substrate Challenge: Steric Hindrance and Lewis Basicity
The primary obstacle in the Sonogashira coupling of this compound is the steric bulk of the ortho-MOM group. This group can hinder the approach of the bulky palladium catalyst to the C-I bond, thereby slowing down the crucial oxidative addition step in the catalytic cycle.[4] Furthermore, the oxygen atoms of the MOM ether can act as Lewis bases, potentially coordinating to the palladium center and inhibiting its catalytic activity.
The stability of the MOM protecting group itself is also a consideration. While generally robust, MOM ethers can be cleaved under harsh acidic conditions.[5][6][7] Therefore, the choice of reaction conditions, particularly the base, must be carefully managed to preserve the integrity of this protecting group.
Comparative Analysis of Catalyst Systems
The selection of an optimal catalyst system is paramount for achieving high yields. We will compare several systems, focusing on the palladium source, the ligand, and the role of the copper co-catalyst.
1. Traditional Pd/Cu Co-Catalyzed Systems
The classic Sonogashira protocol employs a palladium(0) catalyst, a copper(I) salt (typically CuI) as a co-catalyst, and an amine base.[8] The most common palladium sources are Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[9]
-
Mechanism Rationale: The reaction proceeds via two interconnected catalytic cycles.[10][11] In the palladium cycle, Pd(0) undergoes oxidative addition to the aryl iodide. In the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate.[12] This intermediate then undergoes transmetalation with the aryl-palladium(II) complex. The resulting diorganopalladium(II) species undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.[11]
-
Performance with Hindered Substrates: For sterically demanding substrates like ours, standard triphenylphosphine (PPh₃) ligands can be inadequate. The steric congestion around the reaction center necessitates ligands that are both bulky and electron-rich.[10] Bulky ligands promote the reductive elimination step and can increase the rate of oxidative addition.[10]
2. The Advent of Copper-Free Sonogashira Coupling
While effective, the use of a copper co-catalyst has drawbacks. The primary side reaction is the Glaser coupling, an oxidative homocoupling of the terminal alkyne to form diynes, which complicates purification.[1] This has spurred the development of copper-free Sonogashira protocols.[1][13]
-
Mechanism Rationale: In the absence of copper, the deprotonated alkyne is believed to coordinate directly to the palladium center, followed by reductive elimination.[1] Achieving efficient coupling without copper often requires carefully selected ligands and bases.
-
Performance and Advantages: Copper-free systems are particularly advantageous when working with substrates that can chelate copper, or when the formation of diyne byproducts is a significant concern.[1] For our substrate, eliminating copper can lead to a cleaner reaction profile. Recent advancements have shown that palladium catalysts combined with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can efficiently catalyze these reactions.[10][13] Some protocols have even achieved success under ligand- and amine-free conditions by using specific bases like tetrabutylammonium acetate (TBAA).[14]
3. The Role of Ligands: From Phosphines to N-Heterocyclic Carbenes (NHCs)
The ligand is arguably the most critical component for overcoming steric hindrance.
-
Bulky Phosphine Ligands: Electron-rich and sterically demanding phosphine ligands, such as XPhos, SPhos, or cataCXium® Plntb, have shown great success in coupling hindered aryl halides.[4][15] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands.[10] They are strong σ-donors, forming very stable bonds with the palladium center. This stability often translates to higher catalyst turnover numbers and efficacy with challenging substrates, including electron-rich and sterically hindered aryl chlorides.[10][16] PEPPSI-type catalysts are notable examples of efficient NHC-palladium precatalysts for copper-free Sonogashira reactions.[1]
Data-Driven Comparison Summary
The following table summarizes representative conditions for the Sonogashira coupling of ortho-substituted aryl iodides, providing a comparative basis for catalyst selection for this compound.
| Catalyst System (Pd Source / Ligand) | Co-Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference Insight |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | - | High | General Aryl Iodides | The classic, often effective for simple substrates.[1] |
| Pd(OAc)₂ / XPhos | None | Cs₂CO₃ | Dioxane | 80 | 12 | 78 | 1-Iodocyclohexene | Demonstrates the power of bulky phosphines in copper-free systems.[17] |
| PdCl₂(dppf) | CuI | i-Pr₂NH | DMF | 60 | 6 | 92 | 1-Iodocyclohexene | Bidentate phosphine ligands can offer enhanced stability and reactivity.[17] |
| Pd(OAc)₂ | None | TBAF | None | 100 | 0.5 | 95 | 2-Iodotoluene | Highlights a rapid, solvent-free, copper-free method.[18] |
| iPEPPSI-IPr | None | K₂CO₃ | H₂O | RT | - | High | General Aryl Halides | NHC catalysts enabling aqueous, room temperature, copper-free reactions.[1] |
| PdCl₂ / Alkynone | None | K₂CO₃ | EtOH | 90 | 24 | High | Electron-rich Aryl Iodides | An emerging phosphine-free approach using alkynone as a promoter.[19] |
Mechanistic Visualization
To better understand the catalytic processes, let's visualize the key cycles.
Caption: The dual catalytic cycles of the traditional Sonogashira coupling.
Experimental Protocols
Here are two detailed protocols, one traditional and one copper-free, designed as self-validating systems for the coupling with this compound.
Protocol 1: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand
-
Rationale: This protocol is designed to minimize diyne byproduct formation and is well-suited for the sterically hindered substrate by employing a bulky, electron-rich phosphine ligand (XPhos). Cesium carbonate is a strong base that is often effective in these systems.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg), XPhos (19.1 mg), and Cs₂CO₃ (652 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add this compound (264 mg) followed by the anhydrous, degassed 1,4-dioxane.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol 2: Traditional Pd/Cu Co-Catalyzed Sonogashira Coupling
-
Rationale: This protocol represents the classic approach. The combination of PdCl₂(PPh₃)₂ and CuI is a robust system. Diisopropylamine serves as both the base and, in some cases, the solvent, though an additional solvent like DMF is often used to ensure solubility.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Diisopropylamine (i-Pr₂NH) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (21.1 mg) and CuI (11.4 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add this compound (264 mg) followed by the anhydrous, degassed DMF.
-
Add the terminal alkyne and diisopropylamine via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Workflow for Catalyst System Screening
When faced with a new substrate-alkyne combination, a systematic screening approach is often the most efficient path to optimization.
Sources
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Benchmarking the Efficiency of 1-Iodo-2-(methoxymethoxy)benzene: A Comparative Guide for Synthetic Chemists
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall project success. Among the myriad of available synthons, ortho-functionalized aryl halides serve as indispensable precursors for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of 1-Iodo-2-(methoxymethoxy)benzene, a versatile building block, against its common alternatives. Our objective is to furnish researchers, scientists, and drug development professionals with a data-driven resource to inform their synthetic strategies, focusing on performance in key palladium-catalyzed cross-coupling reactions.
Introduction to Ortho-Functionalized Aryl Halides as Building Blocks
Ortho-functionalized aryl halides are prized for their ability to participate in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The nature of the halogen, the ortho-substituent, and any protecting groups employed significantly influence the reactivity, stability, and ultimately, the utility of the building block.
This compound features a highly reactive iodine atom, which is generally a superior leaving group in oxidative addition to palladium(0) compared to bromine or chlorine.[1][2] The ortho-methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl group, stable across a pH range of 4 to 12 and inert to many oxidizing and reducing agents, bases, and nucleophiles.[3] This combination of a reactive iodide and a stable protecting group makes it an attractive choice for complex syntheses.
Alternative Building Blocks for comparison include:
-
1-Bromo-2-(methoxymethoxy)benzene: The bromo-analogue offers a more cost-effective alternative, though generally with lower reactivity in cross-coupling reactions.
-
1-Iodo-2-benzyloxybenzene: The benzyl (Bn) ether provides an alternative protecting group strategy, with deprotection typically achieved via hydrogenolysis.
-
Other Ortho-Alkoxy Aryl Halides: A variety of other protecting groups can be employed, each with its own set of advantages and liabilities regarding stability and deprotection conditions.
This guide will focus on the comparative performance of these building blocks in three cornerstone reactions of modern synthetic chemistry: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
The efficiency of a building block is best assessed through its performance in key chemical transformations. The following sections provide a comparative overview of this compound and its alternatives in three widely used palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds.[4] The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > Cl.[1] This is attributed to the lower bond dissociation energy of the C-I bond, facilitating the rate-determining oxidative addition step.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-2,3,4-trimethoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 92 | [5] |
| 2 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [6] |
| 3 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 70 | - | High | [7] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds between aryl halides and terminal alkynes, a crucial transformation for the synthesis of conjugated enynes and arylalkynes.[9][10] The reactivity trend of the aryl halide mirrors that of the Suzuki coupling (I > Br > Cl).[9]
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | 0.1 | 0.2 | Et₃N | Toluene | 50 | >95 | [10] |
| 2 | 2-R-bromobenzenes | Phenylacetylene | - | - | - | - | - | Moderate | [11] |
| 3 | Aryl Iodides | Terminal Alkynes | - | - | - | - | RT | Good | [9] |
Direct comparative data under identical conditions is scarce. However, the literature consistently demonstrates that aryl iodides are significantly more reactive than aryl bromides in Sonogashira couplings, often proceeding at room temperature, while bromides typically require heating.[9][11] Electron-rich and sterically hindered aryl bromides, in particular, necessitate higher catalyst loadings and harsher conditions.[11] This suggests that this compound would be the more efficient substrate for Sonogashira couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds.[12][13] While the reactivity trend of aryl halides is generally I > Br, the choice of ligand and the specific amine coupling partner can significantly influence the outcome.[14] In some cases, the use of bidentate phosphine ligands can lead to higher rates and yields for the coupling of aryl iodides by preventing the formation of inactive palladium iodide dimers.[12]
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl Iodides | Primary Amines | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | - | High | [12] |
| 2 | Aryl Bromides | Primary Amines | Pd(OAc)₂ / P(o-tol)₃ | NaOt-Bu | Toluene | - | Moderate | [14] |
| 3 | Heteroaryl Chlorides | Primary Amines | Pd(OAc)₂ / JosiPhos | NaOt-Bu | Toluene | - | High | [14] |
The development of specialized ligands, such as the biarylphosphines developed by the Buchwald group, has greatly expanded the scope and efficiency of the Buchwald-Hartwig amination.[15] While direct comparisons are substrate-dependent, the use of appropriate ligand systems often allows for the efficient coupling of aryl iodides like this compound.
Experimental Protocols
To provide a practical context for the application of this compound, the following sections detail the procedures for its synthesis via MOM protection of 2-iodophenol and the subsequent deprotection of the MOM group after a cross-coupling reaction.
Synthesis of this compound (MOM Protection of 2-Iodophenol)
This protocol describes the protection of the hydroxyl group of 2-iodophenol using methoxymethyl chloride (MOMCl).
dot
Caption: Workflow for MOM protection of 2-iodophenol.
Materials:
-
2-Iodophenol
-
Methoxymethyl chloride (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-iodophenol (1.0 eq.).
-
Dissolve the 2-iodophenol in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA, 2.0-4.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methoxymethyl chloride (MOMCl, 1.5-3.0 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Deprotection of the MOM Group
This protocol outlines a standard acidic hydrolysis method for the removal of the MOM protecting group.
dot
Caption: Workflow for MOM group deprotection.
Materials:
-
MOM-protected compound
-
Methanol or Tetrahydrofuran
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
Dissolve the MOM-protected compound (1.0 eq.) in methanol or THF in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Note: For acid-sensitive substrates, milder deprotection methods using Lewis acids or other specific reagents may be required.[18]
Conclusion
This compound stands out as a highly efficient and versatile building block for the synthesis of complex organic molecules. Its superior performance in key palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, can be attributed to the high reactivity of the carbon-iodine bond. While its bromo-analogue may offer a more economical option, the milder reaction conditions, shorter reaction times, and often higher yields associated with the iodo-derivative make it a compelling choice for challenging synthetic targets where efficiency and reliability are paramount. The robust nature of the MOM protecting group further enhances its utility, providing stability under a range of reaction conditions while allowing for straightforward deprotection. Ultimately, the choice between this compound and its alternatives will depend on the specific requirements of the synthetic route, including cost considerations, desired reactivity, and the compatibility of protecting groups with other functionalities in the molecule.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
AIP Publishing. (2019). Is nonaflate a better leaving group than corresponding triflate? A case study in the palladium catalyzed cross-coupling reaction of 7-substituted coumarins. Retrieved from [Link]
-
Tanimoto, H., Oritani, K., & Oritani, T. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. Retrieved from [Link]
-
Reddit. (2024). MOM Deprotection. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
Dalton Transactions. (2020). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is shown in correlation to the frequency, ball mass and diameter. B) Milling frequency dependent yield of the Suzuki coupling. Below 23 Hz, no product formation is observable. Yield was determined by HPLC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Versatile Synthesis of meso-Aryloxy- and Alkoxy-Substituted Porphyrins via Palladium-Catalyzed C−O Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
ACS Publications. (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. Retrieved from [Link]
-
MDPI. (n.d.). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]
-
ResearchGate. (2021). Cross‐Coupling Reactions of Aryl Halides with Primary and Secondary Aliphatic Alcohols Catalyzed by an O,N,N‐Coordinated Nickel Complex. Retrieved from [Link]
- Suzuki, A. (1981). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-Iodo-2-(methoxymethoxy)benzene
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
1-Iodo-2-(methoxymethoxy)benzene is a crucial building block in organic synthesis, particularly in the development of complex pharmaceutical compounds. The methoxymethyl (MOM) ether serves as a common protecting group for the phenolic hydroxyl, while the ortho-iodine atom provides a reactive handle for cross-coupling reactions. The purity and quality of this intermediate are paramount; trace impurities can lead to significant side reactions, reduced yields, and the introduction of difficult-to-remove, structurally related impurities in the final active pharmaceutical ingredient (API).
Therefore, robust and validated analytical methods are not merely a quality control checkpoint but a critical component of process development and regulatory compliance. The objective of validating an analytical procedure is to demonstrate through rigorous experimental evidence that it is fit for its intended purpose.[1][2] This guide provides a comparative analysis of two workhorse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive validation of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2]
Method Selection Rationale: HPLC vs. GC
The choice between liquid and gas chromatography is fundamental and depends on the physicochemical properties of the analyte and its potential impurities.
-
High-Performance Liquid Chromatography (HPLC): As the preeminent technique in pharmaceutical analysis, HPLC is ideally suited for non-volatile or thermally labile compounds. For this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical first choice. It allows for the separation of the main component from non-volatile starting materials, by-products, and most degradation products based on polarity differences.[3][4]
-
Gas Chromatography (GC): GC is a powerful technique for volatile and semi-volatile compounds. It offers exceptional resolution and is highly sensitive, particularly for identifying residual solvents or volatile impurities that may not be detected by HPLC.[5][6] Given that precursors to this compound may be volatile, a GC method serves as an excellent orthogonal technique to ensure comprehensive purity analysis.
This guide will detail the validation of an RP-HPLC method for assay and impurity determination and a capillary GC method for an alternative assay and the quantification of volatile impurities.
Visualizing the Validation Workflow
The validation process follows a structured, logical progression to establish the performance characteristics of an analytical method.
Caption: A generalized workflow for analytical method validation, from development to implementation.
Method 1: Stability-Indicating RP-HPLC Assay and Impurity Determination
The primary goal of this method is to accurately quantify this compound and separate it from any potential degradation products, proving its stability-indicating nature.[7]
Experimental Protocol: RP-HPLC
-
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade).
-
Reference Standard: this compound, >99.5% purity.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 50% B
-
18.1-25 min: 50% B (re-equilibration)
-
Rationale: A gradient is essential for a stability-indicating method. It ensures that early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main analyte peak within a reasonable run time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
Detection Wavelength: 225 nm. Rationale: This wavelength provides good sensitivity for the benzene ring chromophore.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard using the same diluent.
-
Caption: Experimental workflow for the RP-HPLC analysis of this compound.
Method 2: GC-FID for Orthogonal Assay and Volatile Impurity Analysis
This method provides an alternative quantification technique and is superior for detecting volatile impurities like residual solvents or unreacted volatile precursors.[6]
Experimental Protocol: GC-FID
-
Instrumentation & Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.
-
Capillary Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose non-polar column that separates compounds primarily based on their boiling points.
-
Reagents: Dichloromethane (GC grade), Internal Standard (e.g., Dodecane).
-
Reference Standard: this compound, >99.5% purity.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C. Rationale: The injector and detector are kept at high temperatures to ensure rapid vaporization of the sample and prevent condensation.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 min.
-
Rationale: A temperature program is necessary to first separate highly volatile components at a lower temperature and then elute the higher-boiling analyte and other impurities in a timely manner.
-
-
Injection Mode: Split (50:1). Rationale: A split injection prevents column overloading with the concentrated sample and ensures sharp peaks.
-
Detector Gases: Hydrogen and Air flows as per manufacturer recommendations for FID.
-
-
Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution (5.0 mg/mL): Prepare by dissolving ~125 mg of Dodecane in 25 mL of Dichloromethane.
-
Standard Solution: Accurately weigh ~25 mg of reference standard into a 10 mL volumetric flask. Add 1.0 mL of IS Stock Solution and dilute to volume with Dichloromethane.
-
Sample Solution: Prepare the test sample in the same manner as the Standard Solution.
-
Sources
- 1. netpharmalab.es [netpharmalab.es]
- 2. fda.gov [fda.gov]
- 3. Benzene, 1-iodo-2-methoxy- | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. ijsdr.org [ijsdr.org]
An Economic and Strategic Comparison of Synthetic Pathways to 1-Iodo-2-(methoxymethoxy)benzene
Introduction
1-Iodo-2-(methoxymethoxy)benzene is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. The presence of both an iodine atom, which is amenable to a variety of cross-coupling reactions, and a methoxymethyl (MOM) protected phenol offers synthetic chemists a versatile scaffold for molecular elaboration. The economic viability of any synthetic route is paramount in process development and drug discovery. This guide provides a detailed comparison of two primary synthetic pathways to this compound, offering an in-depth analysis of their respective economic and practical advantages and disadvantages. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate synthetic strategy based on cost, efficiency, and scalability.
Executive Summary
Two plausible synthetic routes to this compound are evaluated:
-
Pathway 1: Late-Stage Iodination. This route begins with the protection of the readily available and inexpensive starting material, 2-methoxyphenol (guaiacol), with a methoxymethyl (MOM) group, followed by a regioselective ortho-iodination.
-
Pathway 2: Early-Stage Iodination. This pathway commences with the more expensive starting material, 2-iodophenol, which is then subjected to MOM protection to yield the final product.
This guide will demonstrate that Pathway 1 (Late-Stage Iodination) presents a more economically favorable route due to the significantly lower cost of the initial starting material, despite requiring an additional synthetic step. The choice between the two pathways may, however, be influenced by factors such as the availability of starting materials, desired purity of the final product, and the scale of the synthesis.
Visualizing the Synthetic Strategies
Caption: Comparative workflows of the two synthetic pathways.
Pathway 1: Late-Stage Iodination (From Guaiacol)
This approach is a two-step process starting from the bulk chemical 2-methoxyphenol (guaiacol).
Step 1: Synthesis of 2-(methoxymethoxy)benzene
The first step involves the protection of the phenolic hydroxyl group of guaiacol as a methoxymethyl (MOM) ether. This is a standard and high-yielding reaction.
Reaction Scheme: (Image of the chemical reaction: Guaiacol reacting with MOM-Cl and DIPEA to form 2-(methoxymethoxy)benzene)
Experimental Protocol:
-
To a stirred solution of 2-methoxyphenol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield 2-(methoxymethoxy)benzene.
Typical yields for this reaction are in the range of 90-98%.[1]
Step 2: ortho-Iodination of 2-(methoxymethoxy)benzene
The second step is the regioselective iodination of the electron-rich aromatic ring. The methoxymethyl ether group is an ortho, para-director. Due to steric hindrance from the methoxy group, iodination is expected to favor the ortho position. Several methods can be employed for this transformation.
Method A: Iodine and Periodic Acid
This method utilizes a combination of molecular iodine and periodic acid as the in situ generated iodinating agent.
Reaction Scheme: (Image of the chemical reaction: 2-(methoxymethoxy)benzene reacting with Iodine and Periodic Acid to form this compound)
Experimental Protocol:
-
Dissolve 2-(methoxymethoxy)benzene (1.0 eq.) in a suitable solvent such as methanol.
-
Add iodine (0.5 eq.) and periodic acid (H₅IO₆) (0.2 eq.).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford this compound.
This method is generally effective for activated aromatic systems, with reported yields for similar substrates ranging from 70-85%.
Method B: Thallium(I) Acetate and Iodine
For enhanced ortho-selectivity, a method employing thallium(I) acetate can be utilized.[2]
Reaction Scheme: (Image of the chemical reaction: 2-(methoxymethoxy)benzene reacting with Thallium(I) Acetate and Iodine to form this compound)
Experimental Protocol:
-
To a solution of 2-(methoxymethoxy)benzene (1.0 eq.) in a solvent like chloroform, add thallium(I) acetate (1.1 eq.).
-
Add a solution of iodine (1.1 eq.) in the same solvent dropwise.
-
Stir the reaction at room temperature for 1-3 hours.
-
Filter the reaction mixture to remove the thallium iodide precipitate.
-
Wash the filtrate with aqueous sodium thiosulfate solution.
-
Separate the organic layer, dry over a suitable drying agent, and concentrate.
-
Purify by column chromatography.
This method often provides excellent ortho-selectivity, with yields typically exceeding 80%.[2] However, the high toxicity and cost of thallium salts are significant drawbacks.
Pathway 2: Early-Stage Iodination (From 2-Iodophenol)
This is a more direct, one-step approach starting from commercially available 2-iodophenol.
Reaction Scheme: (Image of the chemical reaction: 2-Iodophenol reacting with MOM-Cl and DIPEA to form this compound)
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-iodophenol (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Add chloromethyl methyl ether (MOM-Cl) (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up the reaction as described in Pathway 1, Step 1.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
The MOM protection of phenols is a robust reaction with typical yields of 85-98%.[1][3]
Economic Comparison
To provide a clear economic comparison, we will analyze the approximate cost to synthesize 100 grams of this compound via each pathway. The prices of reagents are based on currently available catalog prices from major chemical suppliers and may vary.
Table 1: Reagent Cost Analysis
| Reagent | Molecular Weight ( g/mol ) | Pathway 1 Cost (per 100g product) | Pathway 2 Cost (per 100g product) |
| 2-Methoxyphenol (Guaiacol) | 124.14 | ~$20[4] | - |
| 2-Iodophenol | 220.01 | - | ~$480[5] |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | ~$50 | ~$50 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | ~$30 | ~$30 |
| Iodine | 253.81 | ~$25 | - |
| Periodic Acid | 227.94 | ~$15 | - |
| Estimated Total Reagent Cost | ~$140 | ~$560 |
Note: Costs are estimates and do not include solvents, purification materials, or labor.
Caption: Estimated reagent cost comparison per 100g of product.
Discussion and Recommendations
Economic Feasibility:
From a purely economic standpoint, Pathway 1 (Late-Stage Iodination) is substantially more cost-effective. The primary driver for this difference is the high cost of the starting material in Pathway 2, 2-iodophenol, which is roughly 24 times more expensive than guaiacol. Even with an additional synthetic step, the overall reagent cost for Pathway 1 is approximately four times lower than for Pathway 2.
Synthetic Strategy and Practical Considerations:
-
Pathway 1:
-
Advantages: Highly cost-effective, utilizes readily available and inexpensive starting materials.
-
Disadvantages: A two-step process, which may be less desirable for rapid synthesis. The iodination step can produce regioisomers, requiring careful optimization and purification. The use of thallium salts in Method B, while selective, poses significant safety and disposal challenges.
-
-
Pathway 2:
-
Advantages: A more direct, single-step synthesis. Avoids the issue of regioselectivity in the iodination step, potentially leading to a purer product with simpler purification.
-
Disadvantages: Significantly higher starting material cost, making it less suitable for large-scale production or cost-sensitive projects.
-
For most applications, particularly in process development and large-scale synthesis, Pathway 1 (Late-Stage Iodination) is the recommended route for the synthesis of this compound. The substantial cost savings in starting materials far outweigh the additional synthetic step. Careful control of the ortho-iodination reaction conditions is crucial to maximize the yield of the desired product. The iodine/periodic acid method offers a good balance of cost, efficiency, and safety.
Pathway 2 (Early-Stage Iodination) may be considered for small-scale, time-sensitive applications where the higher cost is acceptable and the simplicity of a single-step reaction with straightforward purification is a priority.
References
-
SynArchive. Protection of Phenol by Acetal. [Link]
-
OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
IndiaMART. 2-Methoxy Phenol (Guiacol). [Link]
-
American Chemical Society Publications. Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. [Link]
-
Organic Chemistry Portal. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. [Link]
-
Industrial Chemicals. Guaiacol - 2-Methoxyphenol at Best Price, High Purity 99%. [Link]
-
Chemsavers, Inc. 2-Iodophenol, 98% 25g. [Link]
-
Camlin Fine Sciences. Guaiacol (2-Methoxyphenol) at Best Price in Mumbai, Maharashtra. [Link]
-
PubMed Central. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. [Link]
-
IndiaMART. Guaiacol - 2-Methoxyphenol Latest Price, Manufacturers & Suppliers. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Selective iodination of phenols in the ortho-position. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Selective iodination of phenols in the ortho-position - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. 2-Methoxyphenol for synthesis 90-05-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic comparison of 1-Iodo-2-(methoxymethoxy)benzene with its precursors
A Spectroscopic Guide to the Synthesis and Characterization of 1-Iodo-2-(methoxymethoxy)benzene and Its Precursors
This guide provides an in-depth spectroscopic comparison of the aromatic building block, this compound, with its direct precursors, 2-iodophenol and chloromethyl methyl ether. Designed for researchers and professionals in synthetic chemistry and drug development, this document details the synthesis, purification, and comprehensive spectroscopic analysis necessary to verify the successful transformation. Our focus is on the practical interpretation of NMR, IR, and Mass Spectrometry data, underscoring the causality behind experimental choices and ensuring the integrity of the final product.
Introduction: The Utility of a Protected Iodophenol
This compound serves as a crucial intermediate in organic synthesis. The presence of the methoxymethyl (MOM) ether as a protecting group for the phenol is a deliberate and strategic choice. Phenols are acidic and can interfere with a wide range of reactions, particularly those involving organometallics or strong bases. The MOM group is stable under many of these conditions yet can be readily removed under acidic conditions, making it an ideal temporary shield. The iodine atom provides a reactive handle for cross-coupling reactions like Suzuki, Heck, or Sonogashira, enabling the construction of more complex molecular architectures.
The conversion of 2-iodophenol to its MOM-protected form is a fundamental step that requires careful execution and rigorous characterization to ensure the starting material has been fully consumed and the desired product has been formed with high purity. This guide provides the experimental and analytical framework for this process.
Experimental Section: Synthesis of this compound
Rationale for Reagent and Condition Selection
The synthesis involves the Williamson ether synthesis, a classic and reliable method for forming ethers. 2-Iodophenol is first deprotonated with a suitable base to form the more nucleophilic phenoxide. Sodium hydride (NaH) is chosen for its ability to irreversibly deprotonate the phenol, driving the reaction to completion. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve the reactants. Chloromethyl methyl ether (MOM-Cl) is a potent electrophile, but also a known carcinogen; therefore, appropriate safety precautions are paramount. The reaction is initiated at 0 °C to control the initial exothermic deprotonation and then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Detailed Synthesis Protocol
Materials:
-
2-Iodophenol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Chloromethyl methyl ether (MOM-Cl, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-iodophenol.
-
Dissolve the 2-iodophenol in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise. Hydrogen gas will evolve; ensure adequate ventilation.
-
Stir the suspension at 0 °C for 30 minutes.
-
Slowly add chloromethyl methyl ether to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure oil.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the MOM protection of 2-iodophenol.
Spectroscopic Comparison
The core of product verification lies in a detailed comparison of the spectroscopic data of the starting material and the final product. The disappearance of starting material signals and the appearance of new, characteristic product signals provide conclusive evidence of a successful reaction.
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for this specific transformation. The key changes are the disappearance of the phenolic proton and the appearance of two new signals corresponding to the MOM group.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2-Iodophenol | ~7.7 (dd) | Doublet of d. | 1H | Ar-H (ortho to I) |
| ~7.2 (ddd) | Triplet of d. | 1H | Ar-H (para to I) | |
| ~6.8 (dd) | Doublet of d. | 1H | Ar-H (ortho to OH) | |
| ~6.7 (ddd) | Triplet of d. | 1H | Ar-H (meta to I) | |
| ~5.5 (s, broad) | Singlet | 1H | OH | |
| This compound | ~7.8 (dd) | Doublet of d. | 1H | Ar-H (ortho to I) |
| ~7.3 (ddd) | Triplet of d. | 1H | Ar-H (para to I) | |
| ~7.1 (dd) | Doublet of d. | 1H | Ar-H (ortho to OMOM) | |
| ~6.8 (ddd) | Triplet of d. | 1H | Ar-H (meta to I) | |
| 5.2 (s) | Singlet | 2H | O-CH₂-O | |
| 3.5 (s) | Singlet | 3H | O-CH₃ |
Analysis:
-
Disappearance of the Phenolic Proton: The broad singlet around 5.5 ppm for the acidic -OH proton in 2-iodophenol is absent in the product spectrum. This is the most direct evidence of the reaction at the phenolic site.
-
Appearance of MOM Group Protons: Two new sharp singlets appear in the product spectrum. The signal at approximately 5.2 ppm corresponds to the two methylene protons (-O-CH₂ -O-) of the MOM group. The signal around 3.5 ppm corresponds to the three methyl protons (-O-CH₃ ) of the MOM group. Their 2:3 integration ratio is a key confirmation.
-
Aromatic Region Shifts: The aromatic signals undergo slight downfield shifts upon etherification, reflecting the change in the electronic environment of the benzene ring.
¹³C NMR Spectroscopy
Carbon NMR provides complementary information, confirming the presence of the new carbons from the MOM group and the shift in the carbon attached to the oxygen.
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-Iodophenol | ~155 | C -OH |
| ~139 | C -H | |
| ~129 | C -H | |
| ~122 | C -H | |
| ~115 | C -H | |
| ~86 | C -I | |
| This compound | ~156 | C -OMOM |
| ~139 | C -H | |
| ~129 | C -H | |
| ~123 | C -H | |
| ~117 | C -H | |
| ~87 | C -I | |
| ~95 | O-CH₂-O | |
| ~56 | O-CH₃ |
Analysis:
-
New Aliphatic Carbons: The most significant change is the appearance of two new signals in the aliphatic region of the product's spectrum. The carbon of the methylene bridge (-O-C H₂-O-) appears around 95 ppm, and the methyl carbon (-O-C H₃) appears around 56 ppm.
-
Shift of C-O Carbon: The aromatic carbon directly attached to the oxygen (C-O) experiences a minor shift, confirming the change in its chemical environment from a phenol to an ether. The carbon bearing the iodine (C-I) remains relatively unchanged at approximately 86-87 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence and absence of specific functional groups.
| Compound | Frequency (cm⁻¹) | Functional Group |
| 2-Iodophenol | 3550-3200 (broad) | O-H Stretch (Phenol) |
| ~3050 | C-H Stretch (Aromatic) | |
| ~1250 | C-O Stretch (Phenol) | |
| This compound | ~3060 | C-H Stretch (Aromatic) |
| 2950-2850 | C-H Stretch (Aliphatic) | |
| ~1150 & ~1050 | C-O Stretch (Ether) |
Analysis:
-
Disappearance of O-H Stretch: The defining feature of the 2-iodophenol IR spectrum is the broad absorption band between 3550-3200 cm⁻¹ characteristic of the hydrogen-bonded phenolic O-H stretch. This band is completely absent in the spectrum of this compound.
-
Appearance of Ether C-O Stretches: The product spectrum shows strong C-O stretching bands characteristic of ethers in the 1150-1050 cm⁻¹ region. These are distinct from the phenolic C-O stretch.
-
Appearance of Aliphatic C-H Stretches: New peaks appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), which are indicative of the C-H stretches from the aliphatic MOM group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product, providing definitive proof of the addition of the MOM group.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 2-Iodophenol | C₆H₅IO | 219.99 | 220 [M]⁺, 127 [I]⁺, 93 [M-I]⁺ |
| This compound | C₈H₉IO₂ | 264.06 | 264 [M]⁺, 219 [M-CH₂OCH₃]⁺, 127 [I]⁺, 45 [CH₂OCH₃]⁺ |
Analysis:
-
Molecular Ion Peak: The molecular ion peak [M]⁺ for this compound will appear at m/z = 264, which is an increase of 44 mass units from 2-iodophenol (m/z = 220). This mass difference corresponds exactly to the addition of the C₂H₄O fragment of the MOM group.
-
Key Fragmentation: A characteristic fragmentation pattern for MOM ethers is the loss of the methoxymethyl group, which would result in a fragment at m/z = 219, corresponding to the 2-iodophenoxide radical cation. The observation of a strong peak at m/z = 45, corresponding to the [CH₂OCH₃]⁺ fragment, is also a key indicator of the MOM group's presence.
Conclusion
The successful synthesis of this compound from 2-iodophenol is unequivocally confirmed by a multi-faceted spectroscopic analysis. Each technique provides a unique and essential piece of the structural puzzle. ¹H NMR confirms the addition of the MOM group and removal of the phenolic proton. ¹³C NMR verifies the presence of the new carbon atoms. IR spectroscopy shows the disappearance of the characteristic O-H stretch and the appearance of ether linkages. Finally, mass spectrometry provides definitive proof of the correct molecular weight and characteristic fragmentation. This comprehensive approach ensures the high purity and correct identity of the product, a critical requirement before its use in subsequent synthetic steps.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, Inc., 2014. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, Inc., 2014. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015. [Link]
Safety Operating Guide
1-Iodo-2-(methoxymethoxy)benzene proper disposal procedures
As a Senior Application Scientist, this guide provides essential safety and disposal protocols for 1-Iodo-2-(methoxymethoxy)benzene, ensuring the well-being of laboratory personnel and environmental protection. The procedures outlined are grounded in established safety principles for handling halogenated organic compounds.
Understanding the Hazard Profile
Core Principles of Safe Disposal
The fundamental principle for the disposal of this compound is its classification as a halogenated organic waste.[5][6] This classification dictates that it must be segregated from non-halogenated waste streams to ensure proper treatment and to prevent dangerous reactions.[7][8][9] Under no circumstances should this chemical or its residues be disposed of down the sink.[7][10]
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption.[1][11] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and irritation.[1][2][3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood | To avoid inhalation of vapors, which may be harmful.[1][3][11] |
Step-by-Step Disposal Protocol
This protocol is designed for the safe disposal of pure this compound and materials contaminated with it.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Obtain a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[5][6][7] This container should be made of a material compatible with the chemical. The original container is often a suitable choice for waste accumulation.[8]
-
Labeling: The label must include the words "Hazardous Waste" and the full chemical name: "this compound."[7] If other halogenated wastes are collected in the same container, their names must also be listed.
-
Collection: Carefully transfer the waste chemical into the designated container, avoiding splashes. For viscous liquids or residues, a chemical-resistant spatula may be used.
Step 2: Disposal of Contaminated Materials
-
Solid Waste: Any materials such as absorbent pads, gloves, or weighing paper that are contaminated with this compound must also be disposed of as halogenated organic waste.
-
Container Rinsing: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.[12]
Step 3: Storage Pending Disposal
-
Secure Storage: Keep the sealed halogenated waste container in a designated, well-ventilated satellite accumulation area.[13][14]
-
Secondary Containment: Store the waste container within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[8][14]
-
Incompatible Materials: Ensure the waste is not stored with incompatible materials, such as strong acids, bases, or oxidizing agents.[8][10]
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the halogenated waste container.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbed material into a designated container for halogenated organic waste.[2]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
Waste Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoanisole, 98%. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
Carl ROTH. (n.d.). Benzene - Safety Data Sheet. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
CSIR IIP. (n.d.). Laboratory Chemical Waste Management. [Link]
-
Washington State University. (n.d.). Halogenated Solvents. [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]
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A Senior Scientist's Guide to Handling 1-Iodo-2-(methoxymethoxy)benzene: A Protocol for Safety and Control
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous, proactive approach to safety. Handling specialized reagents like 1-Iodo-2-(methoxymethoxy)benzene—a compound combining an aryl iodide with a peroxide-forming ether—requires more than just a standard checklist. It necessitates a deep understanding of the potential hazards and a systematic approach to mitigating risk at every step.
This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, grounded in the principles of risk assessment and the hierarchy of controls.
Hazard Profile: Understanding the Compound
While specific toxicological data for this compound is not extensively documented, a reliable hazard assessment can be synthesized by examining its constituent functional groups: the aryl iodide and the methoxymethyl (MOM) ether.
-
Aryl Iodide Moiety : Aromatic iodine compounds are generally considered hazardous. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Direct contact may cause significant skin and eye irritation.[1][3]
-
Methoxymethyl (MOM) Ether Moiety : Ethers as a class present distinct risks. They are known to form explosive peroxides upon prolonged exposure to air and light.[4] Some related ethers have been shown to cause central nervous system depression and may carry reproductive toxicity risks.[4] Furthermore, related chloroalkyl ethers are potent alkylating agents and known carcinogens, demanding cautious handling of the MOM group.[5][6]
Based on this analysis, this compound should be treated as a substance that is toxic, an irritant, and capable of forming explosive peroxides.
| Potential Hazard | Associated Functional Group | Primary Routes of Exposure | Potential Health Effects |
| Acute Toxicity | Aryl Iodide | Ingestion, Inhalation, Skin Contact | Harmful if swallowed, inhaled, or absorbed.[1][2] |
| Irritation | Aryl Iodide | Skin Contact, Eye Contact | Causes skin and serious eye irritation.[3][7] |
| Peroxide Formation | Methoxymethyl Ether | Storage, Exposure to Air/Light | Can form explosive peroxides, especially upon concentration.[4] |
| Reproductive/Systemic Toxicity | Methoxymethyl Ether | Inhalation, Ingestion | Potential for reproductive harm and central nervous system effects.[4] |
The Hierarchy of Controls: Your Primary Defense
Personal protective equipment (PPE) is the final line of defense. The most effective safety measures involve engineering and administrative controls that minimize exposure from the outset.
Engineering Controls: All work involving this compound must be performed in a properly functioning chemical fume hood.[7][8] This is non-negotiable. The fume hood contains vapors and provides a physical barrier during transfers. Ensure the sash is kept at the lowest practical height.
Administrative Controls:
-
Designate an Area: Clearly mark the area within the fume hood where the compound will be handled.
-
Minimize Quantities: Only work with the minimum quantity of the material required for your experiment.
-
Time-Stamp Containers: Upon receipt and upon opening, label the container with the date. Ethers that are prone to peroxide formation should be tested for peroxides before use if they have been open for an extended period or stored improperly, and should be disposed of after their expiration date.
Personal Protective Equipment (PPE): A Multi-Layered Approach
When direct handling is necessary, a robust PPE protocol is essential.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.
-
Recommended for Transfers: When transferring the liquid or working with quantities greater than a few milliliters, upgrade to chemical splash goggles for a complete seal around the eyes.
-
High-Risk Operations: For large-scale operations or tasks with a significant splash risk, use a full-face shield in conjunction with chemical splash goggles.[2]
Skin and Body Protection
-
Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.
-
Gloves: This is the most critical point of contact. Because no single glove material is impervious to all chemicals, proper selection is key. For this compound, a double-gloving technique is recommended to provide layered protection.
| Glove Material | Protection Against | Typical Breakthrough Time | Comments |
| Nitrile (Inner Layer) | Good general-purpose protection, splash resistance. | Fair | Provides dexterity. Should be used as the inner glove. |
| Neoprene (Outer Layer) | Excellent resistance to a broad range of chemicals, including some aromatics and ethers. | Good to Excellent | A robust choice for the outer glove, offering good chemical resistance and flexibility. |
| Butyl Rubber (Outer Layer) | Excellent resistance to many organic solvents and ethers. | Excellent | Offers superior protection but may reduce dexterity. Recommended for larger quantities or prolonged handling. |
Important: Always inspect gloves for tears or pinholes before use. Remove gloves immediately if contamination is suspected, and wash hands thoroughly.[9]
Respiratory Protection
Under normal operating conditions within a certified chemical fume hood, respiratory protection is typically not required. However, it may be necessary in the event of a large spill or a failure of engineering controls.
-
When to Use: If there is a potential for exposure to concentrations exceeding occupational exposure limits, or during emergency spill cleanup outside of a fume hood.[10]
-
What to Use: A full-face respirator with a combination organic vapor/acid gas/P100 (or ABEK-P3) cartridge is recommended.[7][11] All personnel requiring the use of a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.
Diagram: Risk Assessment & PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate controls and PPE when working with this compound.
Caption: Workflow for selecting appropriate PPE and engineering controls.
Step-by-Step Operational Protocol: Weighing and Transfer
-
Preparation: Before handling the compound, ensure the fume hood is clutter-free and an appropriate waste container is prepared and labeled. Don all required PPE as determined by your risk assessment.
-
Inert Atmosphere: If the reaction is air-sensitive, ensure your glassware is properly dried and an inert atmosphere (Nitrogen or Argon) is established.
-
Transfer: Uncap the reagent bottle inside the fume hood. Use a clean, dry syringe or cannula to transfer the required volume to your reaction vessel. Perform the transfer slowly to avoid splashing.
-
Sealing: Immediately recap the reagent bottle, ensuring a tight seal. Purge the headspace with inert gas if necessary for long-term storage.
-
Cleanup: Decontaminate the syringe or any contaminated surfaces immediately using an appropriate solvent (e.g., isopropanol), and dispose of the cleaning materials in the designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin. Wash hands thoroughly.
Waste Disposal: A Critical Final Step
Proper segregation and disposal of waste are paramount to laboratory and environmental safety.
-
Waste Stream: As a halogenated organic compound, all waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[12][13]
-
Container Management: Waste containers must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene), kept closed with a tight-fitting lid when not in use, and clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[14][15]
-
Contaminated Materials: All disposable items that come into direct contact with the chemical, such as gloves, pipette tips, and absorbent pads, must also be disposed of in the solid hazardous waste stream. Do not place these items in the regular trash.
-
Pickup: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department.[14]
By adhering to this comprehensive guide, you can build a framework of safety that protects you, your colleagues, and your research. Trust in the process, understand the risks, and always prioritize control.
References
- Proper Disposal Procedures for Halogenated Organic Acid Waste. Benchchem.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS.
- Hazardous Waste Segregation. Unknown Source.
- Organic Solvent Waste Disposal. Safety & Risk Services.
- Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. Cole-Parmer.
- Methoxymethyl ether. Wikipedia.
- Iodine - NIOSH Pocket Guide to Chemical Hazards. CDC.
- Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- What are the proper PPE to use when using Iodine?. Homework.Study.com.
- Iodine: Inhalation Hazards, Detection and Protection. California Department of Justice.
- Chloromethyl Methyl Ether | C2H5ClO | CID 7864. PubChem.
- Gas detectors and respiratory protection equipments I2 (iodine). GazFinder.
- Lab Procedure. FSU | Department of Chemistry & Biochemistry.
- SAFETY DATA SHEET - 1-Iodo-2-nitrobenzene. Thermo Fisher Scientific.
- IODO BENZENE CAS NO 591-50-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
